Product packaging for Rivipansel(Cat. No.:CAS No. 927881-99-0)

Rivipansel

Katalognummer: B610495
CAS-Nummer: 927881-99-0
Molekulargewicht: 1447.4 g/mol
InChI-Schlüssel: VXBNTHRZPJLRSS-PTCSXESPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Rivipansel (also known as GMI-1070) is a potent, investigational pan-selectin inhibitor developed for research into the mechanisms of vaso-occlusion. Its primary research value lies in its ability to simultaneously inhibit E-selectin, L-selectin, and P-selectin . Selectins are cell adhesion molecules that play a key early role in the inflammatory process by facilitating the adhesion of blood cells to the vascular endothelium, a mechanism strongly implicated in the pathophysiology of sickle cell disease (SCD) and vaso-occlusive crisis (VOC) . By blocking these interactions, this compound serves as a crucial research tool for studying leukocyte adhesion and recruitment in models of inflammatory disease. Pharmacokinetic studies in human subjects have characterized this compound with a linear, predictable profile, well-described by a two-compartment model . It is eliminated almost exclusively by renal excretion, with over 90% of the dose recovered unchanged in urine, and demonstrates a mean half-life of 7-8 hours . Its low volume of distribution and minimal metabolism observed in in vitro studies with human hepatocytes further contribute to its predictable behavior in research settings . Although a Phase 3 clinical trial (RESET) in patients with SCD hospitalized for a VOC did not meet its primary efficacy endpoints , this compound remains a valuable compound for scientific investigation. Research applications include the study of selectin-mediated cell adhesion, inflammation pathways, and microvascular occlusion. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H74N6O31S3 B610495 Rivipansel CAS No. 927881-99-0

Eigenschaften

CAS-Nummer

927881-99-0

Molekularformel

C58H74N6O31S3

Molekulargewicht

1447.4 g/mol

IUPAC-Name

(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoic acid

InChI

InChI=1S/C58H74N6O31S3/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78)/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+/m0/s1

InChI-Schlüssel

VXBNTHRZPJLRSS-PTCSXESPSA-N

Isomerische SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@H](C[C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H](CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(CC(CC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Rivipansel;  GMI-1070;  GMI 1070;  GMI1070;  PF-06460031;  PF 06460031;  PF06460031; 

Herkunft des Produkts

United States

Foundational & Exploratory

Rivipansel's Mechanism of Action in Sickle Cell Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rivipansel (formerly GMI-1070) is a pan-selectin antagonist developed to treat vaso-occlusive crisis (VOC) in patients with sickle cell disease (SCD). Its primary mechanism of action involves the inhibition of selectin-mediated cell adhesion, a critical step in the pathophysiology of VOC. By predominantly targeting E-selectin, this compound aims to disrupt the adhesion of leukocytes and sickled erythrocytes to the vascular endothelium, thereby restoring microvascular blood flow and mitigating the ischemic pain and organ damage associated with VOC. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Vaso-Occlusive Crisis and the Role of Selectins

Sickle cell disease is a genetic disorder characterized by the presence of abnormal hemoglobin (HbS), which polymerizes under deoxygenated conditions, leading to the sickling of red blood cells. These rigid, abnormally shaped erythrocytes contribute to the obstruction of blood vessels, a hallmark of the disease known as vaso-occlusive crisis. The pathophysiology of VOC is a complex process involving the interplay of sickled red blood cells, leukocytes, platelets, and the vascular endothelium[1].

A key initiating event in VOC is the adhesion of leukocytes to the activated endothelium of post-capillary venules. This adhesion is primarily mediated by a family of cell adhesion molecules called selectins[1]. The selectin family consists of three members:

  • E-selectin (Endothelial selectin): Expressed on activated endothelial cells in response to inflammatory cytokines.

  • P-selectin (Platelet selectin): Stored in Weibel-Palade bodies of endothelial cells and alpha-granules of platelets, and rapidly translocated to the cell surface upon activation.

  • L-selectin (Leukocyte selectin): Constitutively expressed on the surface of most leukocytes.

In the inflammatory milieu of SCD, endothelial cells become activated and upregulate the expression of E-selectin and P-selectin. These selectins then mediate the initial tethering and rolling of leukocytes along the vessel wall. Adherent leukocytes, in turn, can capture and promote the adhesion of sickled red blood cells, leading to the formation of multicellular aggregates that obstruct blood flow, causing ischemia, severe pain, and potential organ damage[1].

This compound: A Pan-Selectin Antagonist

This compound is a synthetic glycomimetic molecule designed to act as a pan-selectin antagonist, meaning it can inhibit the function of all three selectins. However, it exhibits a significantly higher affinity for E-selectin[1]. By competitively binding to the lectin domain of selectins, this compound blocks their interaction with their carbohydrate ligands on the surface of leukocytes, thereby preventing the initial steps of cell adhesion that trigger VOC[2].

Quantitative Inhibition Data

Preclinical studies have quantified the inhibitory activity of this compound (GMI-1070) against each of the selectins. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the target's activity, are summarized in the table below.

TargetLigandIC50 (µM)Reference
E-selectinsLea/sLex4.3
P-selectinsLea/sLex423
L-selectinsLea/sLex337
E-selectin (PMN rolling)-~6.5
β2-integrin activation-~0.5

sLea: sialyl Lewis a; sLex: sialyl Lewis x; PMN: Polymorphonuclear neutrophil.

The data clearly indicate that this compound is a potent inhibitor of E-selectin, with approximately 100-fold greater activity against E-selectin compared to P- and L-selectin. This preferential inhibition of E-selectin is significant, as E-selectin plays a crucial role in mediating the slow rolling of leukocytes, a prerequisite for their firm adhesion and subsequent recruitment to inflamed tissues.

Signaling Pathways and Experimental Workflows

Selectin-Mediated Adhesion Cascade in Sickle Cell Disease

The following diagram illustrates the key steps in the selectin-mediated adhesion cascade during a vaso-occlusive crisis and the point of intervention for this compound.

Leukocyte Leukocyte EndothelialCell Endothelial Cell Leukocyte->EndothelialCell Firm Adhesion ESelectin E-Selectin Leukocyte->ESelectin Tethering & Rolling PSelectin P-Selectin Leukocyte->PSelectin Tethering & Rolling VasoOcclusion Vaso-Occlusion Leukocyte->VasoOcclusion Multicellular Adhesion sRBC Sickled RBC sRBC->Leukocyte sRBC->VasoOcclusion Multicellular Adhesion ESelectin->Leukocyte PSelectin->Leukocyte This compound This compound This compound->ESelectin Inhibition This compound->PSelectin Inhibition

Caption: Selectin-mediated adhesion cascade and this compound's point of intervention.

Experimental Workflow: In Vitro and In Vivo Assays

The following diagrams depict the general workflows for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Cell Adhesion Assay Workflow

cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis CultureHUVEC Culture HUVECs to confluence in parallel plate flow chamber ActivateHUVEC Activate HUVECs with TNF-α to induce E-selectin expression CultureHUVEC->ActivateHUVEC Perfusion Perfuse neutrophils over activated HUVEC monolayer with or without this compound ActivateHUVEC->Perfusion IsolateNeutrophils Isolate human neutrophils IsolateNeutrophils->Perfusion Record Record leukocyte rolling and adhesion via microscopy Perfusion->Record Quantify Quantify number of rolling and adherent leukocytes Record->Quantify Calculate Calculate rolling velocity and inhibition Quantify->Calculate

Caption: Workflow for in vitro parallel plate flow chamber cell adhesion assay.

In Vivo Intravital Microscopy Workflow

cluster_preparation Animal Preparation cluster_induction VOC Induction & Treatment cluster_imaging Imaging and Analysis Anesthetize Anesthetize sickle cell mouse Exteriorize Surgically exteriorize cremaster muscle Anesthetize->Exteriorize Mount Mount on microscope stage Exteriorize->Mount InduceVOC Induce inflammation/VOC (e.g., with TNF-α) Mount->InduceVOC Administer Administer this compound or placebo intravenously InduceVOC->Administer Record Record microcirculation in post-capillary venules Administer->Record Quantify Quantify leukocyte rolling flux, rolling velocity, adhesion, and RBC-WBC interactions Record->Quantify

Caption: Workflow for in vivo intravital microscopy of the cremaster muscle.

Detailed Experimental Protocols

ELISA-Based Competitive Binding Assay for IC50 Determination

This assay is used to determine the concentration of this compound required to inhibit the binding of selectins to their carbohydrate ligands by 50%.

Materials:

  • 96-well microtiter plates

  • Recombinant human E-selectin/IgG, P-selectin/IgG, and L-selectin/IgG chimeras

  • Bovine Serum Albumin (BSA) for blocking

  • Sialyl Lewis a (sLea) or Sialyl Lewis x (sLex) conjugated to a detectable marker (e.g., biotin)

  • This compound (GMI-1070) at various concentrations

  • Detection reagent (e.g., streptavidin-HRP)

  • Substrate for HRP (e.g., TMB)

  • Plate reader

Protocol:

  • Immobilization of Selectins: Coat the wells of a 96-well plate with the selectin-IgG chimera by incubating for 2 hours at 37°C.

  • Blocking: Wash the wells and block non-specific binding sites by incubating with a BSA solution for 2 hours at room temperature.

  • Competitive Binding: Add a mixture of the sLea/x-biotin conjugate and varying concentrations of this compound to the wells. Incubate to allow for competitive binding to the immobilized selectins.

  • Washing: Wash the wells to remove unbound reagents.

  • Detection: Add streptavidin-HRP to the wells and incubate. The HRP will bind to the biotinylated sLea/x that is bound to the selectins.

  • Substrate Addition: After another wash step, add the HRP substrate. The enzyme will catalyze a color change.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the this compound concentration and fit a sigmoidal curve to determine the IC50 value.

In Vitro Parallel Plate Flow Chamber Assay

This assay simulates the physiological conditions of blood flow to assess the effect of this compound on leukocyte adhesion to endothelial cells.

Materials:

  • Parallel plate flow chamber

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Human neutrophils

  • This compound (GMI-1070)

  • Phase-contrast microscope with a digital camera

  • Syringe pump

Protocol:

  • Cell Culture: Culture HUVECs on glass coverslips until a confluent monolayer is formed.

  • Endothelial Activation: Treat the HUVEC monolayer with TNF-α (e.g., 30 U/mL) for approximately 3 hours to induce the expression of E-selectin.

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard density gradient centrifugation techniques.

  • Assay Assembly: Assemble the parallel plate flow chamber with the HUVEC-coated coverslip.

  • Perfusion: Perfuse a suspension of isolated neutrophils (with or without a pre-incubation with this compound) through the flow chamber at a defined shear stress (e.g., 2 dynes/cm²) using a syringe pump.

  • Image Acquisition: Record videos of the neutrophil-endothelial cell interactions at multiple locations within the flow chamber using a phase-contrast microscope.

  • Data Analysis:

    • Rolling Leukocytes: Count the number of leukocytes that are rolling along the endothelial surface.

    • Adherent Leukocytes: Count the number of leukocytes that remain stationary for a defined period (e.g., >30 seconds).

    • Rolling Velocity: Track the movement of individual rolling leukocytes to calculate their velocity.

    • Inhibition Calculation: Compare the number of rolling and adherent cells and the rolling velocity in the presence and absence of this compound to determine the extent of inhibition.

In Vivo Intravital Microscopy of the Cremaster Muscle in Sickle Cell Mice

This in vivo model allows for the direct visualization of the microcirculation and the effect of this compound on vaso-occlusion in a living animal.

Materials:

  • Transgenic sickle cell mouse model

  • Anesthetic agents (e.g., ketamine/xylazine)

  • Surgical instruments for cremaster muscle exteriorization

  • Intravital microscope with a fluorescent light source and appropriate filters

  • TNF-α for inducing inflammation

  • This compound (GMI-1070)

  • Fluorescently labeled antibodies (e.g., for leukocytes) or dyes

  • Video recording and analysis software

Protocol:

  • Animal Preparation:

    • Anesthetize the sickle cell mouse.

    • Surgically prepare the mouse for cremaster muscle exteriorization. This involves making an incision in the scrotum, carefully dissecting the cremaster muscle, and spreading it over a transparent pedestal on a specialized microscope stage.

    • Continuously superfuse the exposed tissue with a warmed, buffered physiological salt solution.

  • Induction of Vaso-Occlusion: Induce an inflammatory response and subsequent vaso-occlusion by administering TNF-α.

  • Drug Administration: Administer this compound or a placebo intravenously.

  • Intravital Imaging:

    • Visualize the cremasteric microcirculation, focusing on post-capillary venules.

    • Record video sequences of the blood flow and cellular interactions.

  • Data Analysis:

    • Leukocyte Rolling Flux: Count the number of rolling leukocytes passing a defined point in a venule per unit of time.

    • Leukocyte Adhesion: Count the number of leukocytes that remain firmly attached to the venule wall.

    • Red Blood Cell-White Blood Cell (RBC-WBC) Interactions: Quantify the number of sickled red blood cells adhering to the already adherent leukocytes.

    • Blood Flow Velocity: Measure the velocity of blood flow within the venules.

    • Compare these parameters between the this compound-treated and placebo-treated groups to assess the efficacy of the drug in preventing or reversing vaso-occlusion.

Conclusion

This compound's mechanism of action in sickle cell disease is centered on its ability to inhibit selectin-mediated cell adhesion, with a pronounced effect on E-selectin. By blocking the initial tethering and rolling of leukocytes on the activated vascular endothelium, this compound disrupts a critical step in the cascade of events that leads to vaso-occlusive crisis. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive technical understanding of how this compound works at a molecular and cellular level. This information is crucial for researchers and drug development professionals working to advance therapies for sickle cell disease. While clinical trials with this compound have had mixed results, the underlying mechanism of selectin inhibition remains a valid and important therapeutic target for mitigating the debilitating effects of vaso-occlusive crises.

References

GMI-1070 (Rivipansel): A Pan-Selectin Inhibitor for Vaso-Occlusive Crisis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of GMI-1070

This whitepaper provides a comprehensive technical overview of GMI-1070, a pan-selectin inhibitor later known as rivipansel. It is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical development of this compound for the treatment of vaso-occlusive crisis (VOC) in sickle cell disease (SCD).

Introduction

Sickle cell disease is a genetic blood disorder characterized by the presence of abnormal hemoglobin, which causes red blood cells to become rigid and sickle-shaped. These deformed cells can adhere to the vascular endothelium, leading to vaso-occlusion, intense pain, and organ damage. The selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) plays a crucial role in the initial tethering and rolling of leukocytes and sickle red blood cells on the endothelium, a key initiating step in the vaso-occlusive cascade.

GMI-1070 is a synthetic glycomimetic molecule designed to act as a pan-selectin antagonist, thereby preventing the cell-cell adhesion events that trigger VOC.[1] While it inhibits all three selectins, it shows the most potent activity against E-selectin, a key mediator of leukocyte adhesion to the activated endothelium in SCD.[2][3][4][5]

Preclinical Development

In Vitro Efficacy

GMI-1070 was evaluated for its ability to inhibit the binding of selectins to their carbohydrate ligands using Enzyme-Linked Immunosorbent Assays (ELISA). The compound demonstrated a strong inhibitory effect on E-selectin, with weaker activity against P- and L-selectin.

Table 1: In Vitro Inhibitory Activity of GMI-1070

SelectinIC50 (μM)
E-selectin4.3
P-selectin423
L-selectin337

Further in vitro studies using a parallel plate flow chamber assay confirmed the potent inhibition of E-selectin-mediated rolling of human neutrophils on activated human umbilical vein endothelial cells (HUVECs).

In Vivo Efficacy in a Sickle Cell Mouse Model

The efficacy of GMI-1070 in a clinically relevant setting was assessed using a humanized mouse model of sickle cell vaso-occlusion. In these studies, VOC was induced by the administration of tumor necrosis factor-alpha (TNF-α). GMI-1070, administered after the onset of the crisis, demonstrated a significant ability to reverse vaso-occlusion.

Table 2: In Vivo Efficacy of GMI-1070 in a Sickle Cell Mouse Model

ParameterControl (Vehicle)GMI-1070 (20 mg/kg)P-value
Microcirculatory Blood Flow (nL/sec)237 ± 15533 ± 58<0.0001
Median Survival (hours)5> 90.0067

Treatment with GMI-1070 led to a dramatic improvement in microcirculatory blood flow and a significant increase in the survival of the sickle cell mice.

Clinical Development

GMI-1070, under the name this compound, advanced into clinical trials to evaluate its safety and efficacy in patients with SCD experiencing VOC.

Phase 1 Clinical Trials

Initial Phase 1 studies in healthy volunteers and stable SCD patients established the safety and pharmacokinetic profile of this compound. The treatment was well-tolerated with no severe adverse side effects reported. A key pharmacokinetic parameter is its serum half-life, which was determined to be approximately 7.4 hours in humans.

Phase 2 Clinical Trial (NCT01119833)

A randomized, double-blind, placebo-controlled Phase 2 study was conducted in 76 hospitalized SCD patients with VOC. The study evaluated the efficacy, safety, and pharmacokinetics of this compound.

Table 3: Key Outcomes of the Phase 2 Clinical Trial of this compound

EndpointPlaceboThis compoundP-value
Mean Time to VOC Resolution (hours)109680.19
Median Time to VOC Resolution (hours)132690.19
Mean Cumulative IV Opioid Use (mg morphine equivalents)-Reduced by 83%0.010

While the primary endpoint of time to VOC resolution did not reach statistical significance, clinically meaningful reductions were observed. Importantly, there was a significant reduction in the use of intravenous opioid analgesics in the this compound-treated group.

Phase 3 Clinical Trial (RESET - NCT02187003)

The Phase 3 RESET trial was a larger, randomized, placebo-controlled study that enrolled 345 SCD patients (aged 6 and older) hospitalized for VOC. The study, however, did not meet its primary endpoint of time-to-readiness for discharge or its key secondary endpoints.

Table 4: Primary and Key Secondary Endpoints of the Phase 3 RESET Trial

EndpointResult
Time-to-Readiness for DischargeNot Met
Time-to-DischargeNot Met
Cumulative IV Opioid ConsumptionNot Met
Time to Discontinuation of IV OpioidsNot Met

Despite the overall negative results, a post-hoc analysis of the RESET trial data suggested that early administration of this compound (within 26.4 hours of pain onset) was associated with a clinically meaningful reduction in the median time to readiness for discharge.

Mechanism of Action and Signaling Pathway

GMI-1070 functions by competitively inhibiting the binding of selectin molecules on the surface of endothelial cells and leukocytes to their carbohydrate ligands. This interference disrupts the initial tethering and rolling of leukocytes and sickle red blood cells along the vessel wall, a critical step in the inflammatory cascade that leads to vaso-occlusion. By blocking this interaction, GMI-1070 is thought to prevent the downstream events of firm adhesion, inflammation, and vessel blockage.

GMI1070_Mechanism_of_Action cluster_Vessel Blood Vessel cluster_Blood_Cells cluster_Adhesion Adhesion Cascade Endothelium Endothelial Cell E_Selectin E-Selectin Endothelium->E_Selectin expresses P_Selectin P-Selectin Endothelium->P_Selectin expresses Leukocyte Leukocyte L_Selectin L-Selectin Leukocyte->L_Selectin expresses Ligands Carbohydrate Ligands Leukocyte->Ligands presents sRBC Sickle Red Blood Cell sRBC->Ligands presents Tethering Tethering & Rolling Adhesion Firm Adhesion Tethering->Adhesion VOC Vaso-Occlusive Crisis Adhesion->VOC E_Selectin->Tethering bind to Ligands, initiating P_Selectin->Tethering bind to Ligands, initiating L_Selectin->Tethering bind to Ligands, initiating GMI1070 GMI-1070 (this compound) GMI1070->E_Selectin inhibits GMI1070->P_Selectin inhibits GMI1070->L_Selectin inhibits

GMI-1070 Mechanism of Action

Experimental Protocols

In Vitro Selectin Inhibition ELISA

Objective: To determine the half-maximal inhibitory concentration (IC50) of GMI-1070 for each of the selectins.

Methodology:

  • Immobilize selectin chimeras on microtiter plates.

  • Wash the plates to remove unbound selectins.

  • Add serial dilutions of GMI-1070 to the wells.

  • Add conjugates of biotinylated sialyl Lewis a (for E-selectin) or sialyl Lewis x (for P- and L-selectin) polyacrylamide with streptavidin/horseradish peroxidase.

  • Incubate for 2 hours at room temperature.

  • Wash the plates to remove unbound reagents.

  • Add the peroxidase substrate, 3,3′,5,5′ tetramethyl benzidine, to determine the amount of bound ligand.

  • Stop the enzyme reaction after 3 minutes by adding H3PO4.

  • Measure the absorbance of light at a wavelength of 450 nm.

  • Calculate the concentration of GMI-1070 required to inhibit binding by 50% (IC50).

Parallel Plate Flow Chamber Assay

Objective: To model selectin-mediated cell adhesion under hydrodynamic shear force.

Methodology:

  • Culture human umbilical vein endothelial cell (HUVEC) monolayers to confluence in 35-mm tissue culture dishes.

  • To induce E-selectin expression, stimulate HUVECs with TNF-α (30 U/mL) for 3 hours.

  • To induce P-selectin expression, use a combination of IL-4 (3 ng) and histamine (2.25μM).

  • Perfuse a suspension of polymorphonuclear leukocytes (PMNs; 10^6 cells/mL) containing the test compound (GMI-1070) through the parallel plate flow chamber at a shear stress of 0.9 dynes/cm².

  • Allow the cell suspension to flow for 3 minutes before collecting digital images.

  • Quantify cell adhesion events using digital image analysis.

In Vivo Vaso-Occlusion Model in Sickle Cell Mice

Objective: To evaluate the therapeutic potential of GMI-1070 to reverse an established vaso-occlusive crisis.

Methodology:

  • Utilize a humanized sickle cell mouse model (e.g., Berkeley SCD mice).

  • Induce a vaso-occlusive crisis by injecting TNF-α.

  • Allow the vaso-occlusive process to establish for 110 minutes.

  • Administer GMI-1070 (e.g., 20 mg/kg) or a vehicle control (PBS).

  • Visualize venules in the cremaster muscle using a custom-designed intravital microscope with a 60x water immersion objective.

  • Record and analyze leukocyte behavior (rolling, adhesion) and red blood cell velocity to determine microcirculatory blood flow.

Experimental_Workflow_In_Vivo_VOC_Model Start Start Mouse_Model Humanized Sickle Cell Mouse Model Start->Mouse_Model Induce_VOC Induce Vaso-Occlusive Crisis (TNF-α injection) Mouse_Model->Induce_VOC Establish_Crisis Allow Crisis to Establish (110 minutes) Induce_VOC->Establish_Crisis Treatment Administer Treatment Establish_Crisis->Treatment GMI1070_Group GMI-1070 (20 mg/kg) Treatment->GMI1070_Group Group 1 Control_Group Vehicle (PBS) Treatment->Control_Group Group 2 Intravital_Microscopy Intravital Microscopy of Cremaster Muscle Venules GMI1070_Group->Intravital_Microscopy Control_Group->Intravital_Microscopy Data_Analysis Data Analysis Intravital_Microscopy->Data_Analysis Blood_Flow Microcirculatory Blood Flow Data_Analysis->Blood_Flow Survival Animal Survival Data_Analysis->Survival End End Blood_Flow->End Survival->End

In Vivo Vaso-Occlusive Crisis Model Workflow

Conclusion

GMI-1070 (this compound) is a pan-selectin inhibitor with a predominant effect on E-selectin that showed promise in preclinical models of sickle cell vaso-occlusive crisis. While it demonstrated a favorable safety profile and some signals of efficacy in early-phase clinical trials, the pivotal Phase 3 RESET study did not meet its primary and key secondary endpoints. Post-hoc analyses suggest a potential benefit of early administration, which may warrant further investigation. The development of GMI-1070 has provided valuable insights into the role of selectins in the pathophysiology of SCD and has informed the design of subsequent therapeutic strategies targeting cell adhesion in this disease.

References

The Role of E-selectin in Vaso-Occlusive Crisis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role of E-selectin in the pathophysiology of vaso-occlusive crisis (VOC) in sickle cell disease (SCD). VOC is a hallmark of SCD, causing excruciating pain and organ damage due to the blockage of blood vessels. This document details the molecular mechanisms, key experimental findings, and quantitative data related to E-selectin's involvement, offering a comprehensive resource for researchers and professionals in drug development.

E-selectin: A Key Adhesion Molecule in VOC Pathophysiology

E-selectin (also known as CD62E) is an adhesion molecule expressed on the surface of activated endothelial cells that line blood vessels.[1][2][3] In the context of sickle cell disease, inflammatory conditions and hypoxia trigger the upregulation of E-selectin expression.[4][5] This increased expression initiates a cascade of events that leads to the adhesion of leukocytes (white blood cells) to the vessel wall. These adherent leukocytes then capture sickle red blood cells (RBCs), leading to the formation of multicellular aggregates that obstruct blood flow and precipitate a vaso-occlusive crisis.

The E-selectin Mediated Adhesion Cascade

The process of vaso-occlusion is a multi-step cascade heavily influenced by E-selectin.

  • Endothelial Activation and E-selectin Upregulation : Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), and hypoxic conditions characteristic of SCD, stimulate endothelial cells to increase the expression of E-selectin on their surface.

  • Leukocyte Tethering and Rolling : Circulating leukocytes, particularly neutrophils, express ligands for E-selectin, such as E-selectin ligand-1 (ESL-1), P-selectin glycoprotein ligand-1 (PSGL-1), and CD44. The interaction between E-selectin and these ligands mediates the initial capture, or tethering, of leukocytes from the bloodstream and causes them to roll along the vessel wall.

  • Signal Transduction and Integrin Activation : The binding of E-selectin to its ligands on the leukocyte surface is not merely an adhesive event; it also initiates an intracellular signaling cascade within the leukocyte. This "outside-in" signaling leads to the activation of β2-integrins, most notably Mac-1 (CD11b/CD18).

  • Firm Adhesion and Sickle RBC Capture : Activated Mac-1 on the surface of the adherent neutrophils then captures circulating sickle red blood cells, which are known to be abnormally adhesive. This leads to the formation of large, rigid aggregates of cells that block the microvasculature, causing ischemia and intense pain.

Signaling Pathways in E-selectin Mediated Vaso-Occlusion

The signaling pathway initiated by E-selectin binding is crucial for the subsequent firm adhesion of leukocytes and the capture of sickle RBCs.

E_selectin_signaling cluster_leukocyte Leukocyte E-selectin E-selectin ESL-1 E-selectin Ligand (e.g., ESL-1) E-selectin->ESL-1 Binding Syk Syk ESL-1->Syk Activates Slp-76 Slp-76 Syk->Slp-76 Phosphorylates Btk Btk p38_MAPK p38 MAPK Btk->p38_MAPK Activates Slp-76->Btk Activates Mac-1_inactive Mac-1 (Inactive) p38_MAPK->Mac-1_inactive Conformational Change Mac-1_active Mac-1 (Active) Mac-1_inactive->Mac-1_active Sickle_RBC Sickle RBC Mac-1_active->Sickle_RBC Capture

E-selectin signaling cascade in leukocytes.

Quantitative Data on E-selectin in Vaso-Occlusive Crisis

Numerous studies have quantified the levels of E-selectin and the effects of its inhibition, providing valuable data for understanding its role in VOC.

Table 1: Soluble E-selectin Levels in Sickle Cell Disease Patients
Patient GroupMean Soluble E-selectin (ng/mL)Range (ng/L)SignificanceReference
SCA in VOCNot specified398.9 - 1664.4p < 0.001 (vs. steady state)
SCA in Steady StateNot specified230.2 - 1337.0
Healthy ControlsNot specified102.5 - 836.0
SCD with Vasculopathy49 (median)p = 0.015 (vs. no vasculopathy)
SCD without Vasculopathy33 (median)
Table 2: Effect of E-selectin Inhibition with GMI-1070 (Rivipansel) in a Phase 1 Study
BiomarkerChange after TreatmentTime Point of Significant ChangeReference
Soluble E-selectinDecrease8 hours
Soluble P-selectinDecrease4 and 8 hours
Soluble ICAM-1Decrease4 and 8 hours
MAC-1 ExpressionDecrease4, 8, 24, and 48 hours
LFA-1 ExpressionDecrease4, 8, 24, and 48 hours
Red Blood Cell VelocityTransient Increase in 3 of 4 patientsNot specified
Table 3: E-selectin Expression under Hypoxic and Inflammatory Conditions
ConditionE-selectin InductionReference
Hypoxia + TNF-α270% increase over normoxia + TNF-α
Hypoxia + LPS190% increase over normoxia + LPS

Key Experimental Protocols

Understanding the methodologies used to investigate E-selectin's role is crucial for interpreting the data and designing future studies.

In Vitro Parallel-Plate Flow Chamber Assay

This assay simulates the physiological conditions of blood flow in post-capillary venules to study leukocyte-endothelial interactions.

flow_chamber_workflow Start Start Coat_dish Coat tissue culture dish with fibronectin Start->Coat_dish End End Culture_HBMEC Culture Human Bone Marrow Endothelial Cells (HBMEC) to confluence Coat_dish->Culture_HBMEC Stimulate_HBMEC Stimulate HBMEC with IL-1β to upregulate E-selectin Culture_HBMEC->Stimulate_HBMEC Assemble_chamber Assemble parallel-plate flow chamber over HBMEC monolayer Stimulate_HBMEC->Assemble_chamber Infuse_leukocytes Infuse leukocyte suspension (e.g., KG1a cells) into the chamber at a defined shear stress Assemble_chamber->Infuse_leukocytes Record_rolling Record leukocyte rolling and adhesion using digital microscopy Infuse_leukocytes->Record_rolling Analyze_data Analyze rolling frequency, velocity, and adhesion Record_rolling->Analyze_data Analyze_data->End

Workflow for a parallel-plate flow chamber assay.

Detailed Methodology:

  • Preparation of Endothelial Monolayer : Human Bone Marrow Endothelial Cells (HBMEC) are cultured on fibronectin-coated dishes until a confluent monolayer is formed.

  • Endothelial Activation : The HBMEC monolayer is stimulated with a pro-inflammatory cytokine, such as Interleukin-1β (IL-1β), to induce the expression of E-selectin.

  • Flow Chamber Assembly : A parallel-plate flow chamber is placed over the endothelial cell monolayer.

  • Leukocyte Perfusion : A suspension of leukocytes (e.g., human hematopoietic progenitor KG1a cells, which express E-selectin ligands) is drawn through the chamber at a controlled flow rate, creating a defined shear stress that mimics blood flow.

  • Data Acquisition and Analysis : Leukocyte tethering, rolling, and firm adhesion are observed and recorded using a microscope equipped with a digital camera. Software is used to quantify parameters such as the number of rolling cells, rolling velocity, and the number of firmly adherent cells.

Intravital Microscopy in a Mouse Model of Sickle Cell Disease

This in vivo technique allows for the direct visualization and quantification of cellular interactions within the microvasculature of a living animal.

Detailed Methodology:

  • Animal Model : A humanized sickle cell mouse model is utilized.

  • Induction of Inflammation : To mimic the inflammatory state of a VOC, mice are often treated with TNF-α.

  • Surgical Preparation : The cremaster muscle, a thin muscle with a well-defined microvasculature, is exteriorized for microscopic observation.

  • Microscopic Observation : The microcirculation of the cremaster muscle is observed using an intravital microscope.

  • Data Acquisition and Analysis : Digital video is recorded to capture the dynamics of leukocyte rolling and adhesion, as well as the interaction of sickle RBCs with adherent leukocytes. Parameters such as leukocyte rolling flux, rolling velocity, number of adherent leukocytes, and the frequency of RBC-leukocyte interactions are quantified.

Quantification of E-selectin Expression using Radiolabeled Monoclonal Antibodies

This method provides a quantitative measure of E-selectin expression in tissues.

Detailed Methodology:

  • Antibody Labeling : A monoclonal antibody (mAb) specific for E-selectin is labeled with a radioisotope (e.g., Iodine-125). A non-binding control mAb is labeled with a different radioisotope (e.g., Iodine-131).

  • Antibody Injection : The radiolabeled E-selectin mAb and the control mAb are injected intravenously into the experimental animal.

  • Tissue Harvesting and Analysis : After a defined circulation time, tissues of interest (e.g., lung, pancreas, liver) are harvested. The radioactivity from each isotope in the tissue is measured using a gamma counter.

  • Calculation of Specific Binding : The amount of specifically bound E-selectin mAb is calculated by subtracting the accumulated non-binding control mAb from the total accumulated E-selectin mAb. This value is then used to determine the surface expression of E-selectin in the tissue.

Flow Cytometry for Measuring E-selectin Binding

Flow cytometry offers a highly quantitative method to assess the binding of E-selectin to cells.

Detailed Methodology:

  • Cell Preparation : A single-cell suspension of the cells of interest (e.g., leukocytes or cancer cells) is prepared.

  • Incubation with Recombinant E-selectin : The cells are incubated with a recombinant E-selectin-Ig fusion protein. This protein consists of the extracellular domain of E-selectin fused to the Fc portion of an immunoglobulin.

  • Secondary Antibody Staining : A fluorescently labeled secondary antibody that binds to the Fc portion of the E-selectin-Ig fusion protein is added.

  • Flow Cytometric Analysis : The cells are analyzed on a flow cytometer. The intensity of the fluorescence signal is proportional to the amount of E-selectin-Ig bound to the cell surface, providing a quantitative measure of E-selectin ligand expression.

Therapeutic Targeting of E-selectin

The central role of E-selectin in the pathophysiology of VOC has made it an attractive target for therapeutic intervention. Several E-selectin antagonists have been developed and investigated in clinical trials.

  • This compound (GMI-1070) : A glycomimetic pan-selectin antagonist that has shown promise in preclinical and early-phase clinical trials by reducing biomarkers of endothelial and leukocyte activation and improving blood flow.

  • Crizanlizumab : A monoclonal antibody that targets P-selectin, another key adhesion molecule in VOC, highlighting the therapeutic potential of anti-adhesion strategies. While not a direct E-selectin inhibitor, its success underscores the importance of the selectin family in SCD pathophysiology.

  • Uproleselan (GMI-1271) : A specific E-selectin antagonist that has been shown to block venous thrombosis.

Conclusion

E-selectin plays a pivotal and well-defined role in the pathophysiology of vaso-occlusive crisis in sickle cell disease. Its upregulation on activated endothelium initiates a cascade of leukocyte adhesion and subsequent sickle red blood cell capture, leading to microvascular obstruction. The detailed understanding of the signaling pathways and the availability of quantitative experimental data have paved the way for the development of targeted therapies. Continued research into the intricate mechanisms of E-selectin-mediated adhesion and the development of more potent and specific inhibitors hold significant promise for improving the lives of individuals with sickle cell disease.

References

Rivipansel (GMI-1070): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivipansel (GMI-1070) is a synthetic glycomimetic small molecule designed as a pan-selectin antagonist.[1][2] It was developed to treat vaso-occlusive crisis (VOC) in patients with sickle cell disease (SCD) by inhibiting the adhesion cascade that leads to the blockage of blood vessels.[2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, its mechanism of action through the inhibition of selectin-mediated signaling pathways, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a complex synthetic molecule with a chemical structure designed to mimic the carbohydrate ligands of selectins.[1] Its systematic IUPAC name is (2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are computed, as experimentally determined values are not consistently available in the public domain.

PropertyValueSource
Molecular Formula C₅₈H₇₄N₆O₃₁S₃PubChem
Molecular Weight 1447.4 g/mol PubChem
CAS Number 927881-99-0PubChem
IUPAC Name (2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoic acidPubChem
Solubility Soluble in DMSOMedChemExpress
Computed XLogP3-AA -2.6PubChem
Computed pKa (strongest acidic) -2.1PubChem
Computed pKa (strongest basic) -1.9PubChem
Pharmacological Properties

This compound is a pan-selectin inhibitor with a notable preference for E-selectin. Its inhibitory activity has been quantified through in vitro assays, and its pharmacokinetic profile has been characterized in clinical studies.

PropertyValueSource
Mechanism of Action Pan-selectin antagonist[2]
IC₅₀ for E-selectin 4.3 µM
IC₅₀ for P-selectin 423 µM
IC₅₀ for L-selectin 337 µM
Elimination Almost completely eliminated unchanged in urine

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting the binding of leukocytes to selectins on the surface of activated endothelial cells. This interruption of the initial tethering and rolling of leukocytes is a critical step in preventing the downstream events of the inflammatory cascade that lead to vaso-occlusion in sickle cell disease.

In the pathophysiology of VOC, inflammatory cytokines trigger the expression of E-selectin and P-selectin on the vascular endothelium. These selectins then bind to their carbohydrate ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes. This interaction initiates a signaling cascade within the leukocyte, leading to the activation of integrins, which mediate firm adhesion to the endothelium.

This compound, by blocking the selectin-ligand interaction, prevents the initiation of this signaling pathway. The binding of E-selectin to its ligands on leukocytes, such as PSGL-1 and CD44, normally activates downstream signaling through Src family kinases (SFKs), spleen tyrosine kinase (Syk), and p38 mitogen-activated protein kinase (MAPK). This signaling cascade ultimately leads to the conformational activation of integrins, such as αLβ2 (LFA-1), which then bind to intercellular adhesion molecule-1 (ICAM-1) on the endothelium, causing the leukocyte to slow down and firmly adhere. By competitively inhibiting the initial selectin binding, this compound effectively blocks this entire downstream activation sequence.

G cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E_selectin E-selectin PSGL1 PSGL-1 E_selectin->PSGL1 Binding SFKs Src Family Kinases (Hck, Lyn, Fgr) PSGL1->SFKs Activation Syk Syk SFKs->Syk Activation p38 p38 MAPK Syk->p38 Activation Integrin_inactive Integrin (αLβ2) (Inactive) p38->Integrin_inactive Activation Integrin_active Integrin (αLβ2) (Active) Integrin_inactive->Integrin_active Conformational Change Leukocyte_Adhesion Leukocyte Adhesion & Vaso-occlusion Integrin_active->Leukocyte_Adhesion This compound This compound This compound->E_selectin Inhibition

Signaling pathway of E-selectin mediated leukocyte adhesion and its inhibition by this compound.

Experimental Protocols

The efficacy and mechanism of action of this compound have been evaluated through a series of in vitro, in vivo, and clinical studies. The methodologies for key experiments are detailed below.

In Vitro Selectin Inhibition Assay (ELISA-based)

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against E-, P-, and L-selectin.

Methodology:

  • Plate Coating: Microtiter plates are coated with recombinant human E-selectin/Fc chimera, P-selectin/Fc chimera, or L-selectin/Fc chimera and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Compound Incubation: Serial dilutions of this compound (GMI-1070) are added to the wells.

  • Ligand Addition: A biotinylated sialyl Lewisa (for E-selectin) or sialyl Lewisx (for P- and L-selectin) polyacrylamide conjugate is added to the wells.

  • Detection: After incubation, the plates are washed, and streptavidin-horseradish peroxidase (HRP) is added. The amount of bound ligand is quantified by adding a colorimetric HRP substrate (e.g., TMB) and measuring the absorbance at 450 nm.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

G Start Start Coat_plate Coat microtiter plate with selectin chimera Start->Coat_plate Block_plate Block with BSA Coat_plate->Block_plate Add_this compound Add serial dilutions of this compound Block_plate->Add_this compound Add_ligand Add biotinylated sialyl Lewis ligand Add_this compound->Add_ligand Add_streptavidin_HRP Add Streptavidin-HRP Add_ligand->Add_streptavidin_HRP Add_substrate Add colorimetric substrate Add_streptavidin_HRP->Add_substrate Measure_absorbance Measure absorbance at 450 nm Add_substrate->Measure_absorbance Calculate_IC50 Calculate IC50 Measure_absorbance->Calculate_IC50 End End Calculate_IC50->End

Experimental workflow for the in vitro selectin inhibition ELISA.
In Vivo Vaso-occlusion Mouse Model

This animal model is used to evaluate the efficacy of this compound in reversing established vaso-occlusion.

Methodology:

  • Animal Model: Sickle cell disease mice (e.g., Berkeley SCD mice) are used.

  • Induction of Vaso-occlusion: Vaso-occlusion is induced by an intravenous injection of tumor necrosis factor-alpha (TNF-α).

  • Intravital Microscopy: The cremaster muscle microcirculation is exteriorized and observed under a microscope to visualize blood flow and leukocyte adhesion in post-capillary venules.

  • Treatment: After the establishment of vaso-occlusion (approximately 110 minutes post-TNF-α injection), mice are treated with an intravenous dose of this compound (e.g., 20 mg/kg) or a vehicle control.

  • Data Acquisition: Video recordings of the microcirculation are captured before and after treatment to quantify leukocyte rolling velocity, the number of adherent leukocytes, and red blood cell velocity.

  • Endpoint Analysis: The primary endpoints are the improvement in blood flow and the reduction in leukocyte adhesion in the this compound-treated group compared to the control group.

Phase 2 Clinical Trial (NCT01119833)

This randomized, double-blind, placebo-controlled study evaluated the efficacy, safety, and pharmacokinetics of this compound in hospitalized SCD patients experiencing a VOC.

Key Methodological Aspects:

  • Participants: 76 SCD patients (aged 12-60 years) hospitalized for a VOC.

  • Intervention: Patients were randomized to receive either this compound or a placebo intravenously every 12 hours for up to 15 doses.

  • Dosing Regimen: Initially, a loading dose of 20 mg/kg was followed by 10 mg/kg maintenance doses. Doses were later doubled to achieve the target plasma concentration.

  • Primary Endpoint: The primary endpoint was the time to resolution of the vaso-occlusive crisis.

  • Secondary Endpoints: Secondary endpoints included safety, time to hospital discharge, and cumulative use of intravenous opioid analgesics.

Phase 3 Clinical Trial (RESET - NCT02187003)

This pivotal trial further assessed the efficacy and safety of this compound in a larger patient population.

Key Methodological Aspects:

  • Participants: 345 SCD patients (aged 6 years and older) hospitalized for a VOC requiring intravenous opioids.

  • Intervention: Patients were randomized to receive either this compound or a placebo intravenously every 12 hours for a maximum of 15 doses.

  • Primary Endpoint: The primary endpoint was the time to readiness-for-discharge.

  • Key Secondary Endpoints: Key secondary endpoints included time-to-discharge, cumulative IV opioid consumption, and time to discontinuation of IV opioids.

Synthesis

The chemical synthesis of this compound is a complex, multi-step process that is characteristic of glycomimetic drug development. While a detailed, step-by-step protocol is not publicly available and is likely proprietary, the synthesis involves the strategic assembly of the carbohydrate and non-carbohydrate moieties, followed by functional group manipulations to install the various substituents, including the benzoyl, uracil, and sulfonated naphthalene groups.

Conclusion

This compound (GMI-1070) is a well-characterized pan-selectin inhibitor with a clear mechanism of action targeting the initial steps of the vaso-occlusive cascade in sickle cell disease. While it demonstrated promising results in preclinical and Phase 2 studies, the Phase 3 RESET trial did not meet its primary and key secondary endpoints. Despite this outcome, the extensive research conducted on this compound provides valuable insights into the role of selectins in the pathophysiology of sickle cell disease and serves as an important case study for the development of future glycomimetic drugs. The detailed experimental protocols and understanding of its signaling pathway inhibition remain a significant contribution to the field of hematology and drug development.

References

Early Preclinical Studies of Rivipansel (GMI-1070) in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivipansel (formerly GMI-1070) is a glycomimetic, pan-selectin antagonist developed for the treatment of vaso-occlusive crisis (VOC) in patients with sickle cell disease (SCD).[1][2] VOC is a painful and debilitating complication of SCD, characterized by the blockage of blood vessels by sickled red blood cells and leukocytes, leading to ischemia and inflammation. The selectin family of adhesion molecules, particularly E-selectin expressed on activated endothelial cells, plays a crucial role in initiating the adhesive events that lead to vaso-occlusion.[3][4] this compound was designed to competitively inhibit the binding of leukocytes to selectins, thereby preventing the initial steps of cell adhesion and the subsequent cascade of events leading to VOC.[5] This technical guide provides an in-depth summary of the key early preclinical studies of this compound in animal models, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: Inhibition of Selectin-Mediated Cell Adhesion

This compound is a pan-selectin inhibitor, meaning it blocks the activity of all three types of selectins: E-selectin, P-selectin, and L-selectin. However, preclinical studies have demonstrated that its therapeutic effect in the context of sickle cell disease is predominantly mediated through the potent antagonism of E-selectin. In sickle cell disease, inflammatory conditions trigger the upregulation of E-selectin on the surface of endothelial cells lining the blood vessels. This increased E-selectin expression promotes the adhesion of leukocytes to the vessel wall. These adherent leukocytes, in turn, can capture circulating sickle red blood cells, leading to the formation of multicellular aggregates that obstruct blood flow and cause a vaso-occlusive crisis. This compound, by blocking E-selectin, prevents this initial leukocyte adhesion, thereby disrupting the cascade of events that leads to vaso-occlusion.

cluster_Vessel Blood Vessel cluster_Inflammation Inflammatory Stimuli cluster_Intervention Therapeutic Intervention Endothelial Cells Endothelial Cells E-selectin E-selectin Endothelial Cells->E-selectin Upregulates Leukocyte Leukocyte Leukocyte->E-selectin Binds to Adherent Leukocyte Adherent Leukocyte Leukocyte->Adherent Leukocyte Adhesion Sickle RBC Sickle RBC Vaso-occlusion Vaso-occlusion Sickle RBC->Vaso-occlusion Leads to TNF-α TNF-α TNF-α->Endothelial Cells Activates Adherent Leukocyte->Sickle RBC Captures This compound This compound (GMI-1070) This compound->E-selectin Inhibits

Caption: Mechanism of action of this compound in preventing vaso-occlusion.

Key Preclinical Studies in a Sickle Cell Mouse Model

A pivotal study by Chang et al. (2010) published in Blood provided the foundational preclinical evidence for the efficacy of this compound (GMI-1070) in a humanized mouse model of sickle cell disease. This study utilized intravital microscopy to directly observe the effects of the drug on the microvasculature.

Experimental Protocols

Animal Model: The study used a humanized sickle cell mouse model, which was generated by transplanting bone marrow from sickle cell patients into lethally irradiated mice. This model recapitulates key features of human sickle cell disease, including the presence of sickle red blood cells and the occurrence of vaso-occlusion upon inflammatory challenge.

Induction of Vaso-occlusion: To induce a vaso-occlusive crisis, the sickle cell mice were treated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine known to upregulate E-selectin expression on the endothelium.

Drug Administration: this compound (GMI-1070) was administered intravenously. The study employed two main protocols:

  • Prophylactic Protocol: this compound was administered before the full establishment of vaso-occlusion.

  • Therapeutic Protocol: this compound was administered after the vaso-occlusive crisis was already established (110 minutes after TNF-α injection) to assess its ability to reverse existing occlusions.

Intravital Microscopy: The cremaster muscle microcirculation of the mice was observed using intravital microscopy. This technique allowed for real-time visualization and quantification of various parameters, including leukocyte rolling and adhesion, red blood cell velocity, and blood flow.

Start Start SCD_Mouse Humanized Sickle Cell Mouse Model Start->SCD_Mouse TNF_alpha Administer TNF-α to induce inflammation SCD_Mouse->TNF_alpha VOC_Establishment Vaso-occlusive Crisis Established? TNF_alpha->VOC_Establishment Protocol_Selection Select Protocol VOC_Establishment->Protocol_Selection Yes Prophylactic Prophylactic Protocol: Administer this compound Protocol_Selection->Prophylactic Prophylactic Therapeutic Therapeutic Protocol: Administer this compound Protocol_Selection->Therapeutic Therapeutic Intravital_Microscopy Intravital Microscopy of Cremaster Microcirculation Prophylactic->Intravital_Microscopy Therapeutic->Intravital_Microscopy Data_Analysis Analyze Data: Leukocyte adhesion, RBC velocity, Blood flow Intravital_Microscopy->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for preclinical evaluation of this compound.
Quantitative Data Summary

The study by Chang et al. (2010) yielded significant quantitative data demonstrating the efficacy of this compound in the sickle cell mouse model.

Table 1: Effect of this compound on Leukocyte-Endothelium and Leukocyte-sRBC Interactions

ParameterControl (PBS)This compound (GMI-1070)% ReductionP-value
Adherent Leukocytes (per 100 µm venule) 15.2 ± 1.38.9 ± 0.9~41%< 0.001
sRBC interactions per adherent WBC 4.3 ± 0.50.3 ± 0.1~93%< 0.001

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Microcirculatory Blood Flow in a Therapeutic Protocol

ParameterControl (PBS)This compound (GMI-1070)Fold IncreaseP-value
Mean RBC Velocity (VRBC, mm/s) 0.42 ± 0.040.81 ± 0.07~1.9-fold< 0.001
Mean Blood Flow Rate (mm3/s) 0.54 ± 0.061.18 ± 0.12~2.2-fold< 0.001

Data are presented as mean ± SEM. Measurements were taken after the establishment of vaso-occlusion.

Table 3: Effect of this compound on Survival in Sickle Cell Mice

Treatment GroupSurvival RateP-value
Control (PBS) 25%< 0.05
This compound (GMI-1070) 75%

Survival was monitored for 6 hours after TNF-α administration.

Conclusion

The early preclinical studies of this compound (GMI-1070) in a humanized sickle cell mouse model provided compelling evidence for its potential as a therapeutic agent for vaso-occlusive crisis. The quantitative data from these studies demonstrated that this compound effectively inhibits leukocyte adhesion and the subsequent capture of sickle red blood cells, leading to a significant improvement in microcirculatory blood flow and increased survival. These robust preclinical findings, based on well-defined experimental protocols, established the primary mechanism of action of this compound as an E-selectin antagonist and provided a strong rationale for its advancement into clinical development for the treatment of sickle cell disease.

References

An In-depth Technical Guide to the Selectin Binding Affinity of Rivipansel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivipansel (GMI-1070) is a synthetic glycomimetic and a pan-selectin antagonist that has been investigated for its therapeutic potential in conditions characterized by vaso-occlusion, such as sickle cell disease.[1][2] Its mechanism of action lies in its ability to inhibit the binding of leukocytes to the vascular endothelium, a critical step in the inflammatory cascade that is mediated by the selectin family of adhesion molecules. This guide provides a comprehensive overview of this compound's binding affinity for E-selectin, P-selectin, and L-selectin, including quantitative binding data, detailed experimental protocols for assessing this binding, and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Binding Affinity of this compound

This compound exhibits a differential binding affinity across the three selectin subtypes, with a pronounced preference for E-selectin. The inhibitory potency of this compound has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Selectin SubtypeIC50 (µM)Assay TypeReference
E-selectin 4.3Competitive ELISA[3]
P-selectin 423Competitive ELISA[3]
L-selectin 337Competitive ELISA[3]
E-selectin mediated Neutrophil Rolling ~6.5In vitro flow chamber assay
β2-integrin activation (downstream of E-selectin) ~0.5In vitro flow chamber assay

Experimental Protocols

Competitive ELISA for Selectin Binding

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the IC50 values of this compound for E-, P-, and L-selectin. The assay measures the ability of this compound to compete with a known ligand for binding to immobilized selectin.

Materials:

  • High-binding 96-well microtiter plates

  • Recombinant human E-selectin/Fc chimera, P-selectin/Fc chimera, and L-selectin/Fc chimera

  • Biotinylated sialyl Lewis X (sLex) or sialyl Lewis a (sLea)

  • This compound (GMI-1070)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute recombinant selectin/Fc chimeras to a concentration of 1-2 µg/mL in PBS.

    • Add 100 µL of the diluted selectin solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of this compound in PBS.

    • In separate tubes, pre-incubate the this compound dilutions with a fixed, sub-saturating concentration of biotinylated sLex or sLea for 30 minutes at room temperature.

    • Add 100 µL of the this compound/ligand mixture to the corresponding wells of the selectin-coated plate.

    • Include control wells with biotinylated ligand only (for maximum binding) and wells with buffer only (for background).

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Development and Reading:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate at room temperature for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the percentage of inhibition (relative to the maximum binding wells) against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

In Vitro Neutrophil Rolling Assay under Flow Conditions

This protocol describes a method to assess the functional inhibitory effect of this compound on neutrophil adhesion to endothelial cells under physiological shear stress.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Human neutrophils, freshly isolated

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound (GMI-1070)

  • Parallel-plate flow chamber system

  • Inverted microscope with a high-speed camera

  • Cell tracking software

Procedure:

  • Endothelial Cell Culture:

    • Culture HUVECs on fibronectin-coated glass coverslips or parallel-plate flow chamber slides until a confluent monolayer is formed.

    • Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Polymorphprep™ or Ficoll-Paque™).

    • Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA).

  • Flow Assay:

    • Assemble the flow chamber with the HUVEC-coated coverslip.

    • Pre-treat the isolated neutrophils with various concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.

    • Perfuse the this compound-treated or control neutrophils through the flow chamber over the activated HUVEC monolayer at a defined physiological shear stress (e.g., 1-2 dynes/cm²).

    • Record the interactions between the neutrophils and the HUVEC monolayer using an inverted microscope and a high-speed camera for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Analyze the recorded videos using cell tracking software.

    • Quantify the number of rolling and firmly adhered neutrophils per unit area over time.

    • Calculate the rolling velocity of the neutrophils.

    • Plot the percentage of inhibition of neutrophil rolling or adhesion against the this compound concentration to determine the IC50 value.

Signaling Pathways

Selectins do not merely act as adhesion molecules; they also initiate intracellular signaling cascades upon ligand binding, which are crucial for subsequent leukocyte activation and firm adhesion. This compound, by blocking the initial selectin-ligand interaction, effectively prevents the initiation of these downstream signaling events.

E-selectin Signaling Pathway in Neutrophils

E-selectin on activated endothelium primarily binds to its ligands on neutrophils, such as P-selectin glycoprotein ligand-1 (PSGL-1) and L-selectin. This interaction, particularly with L-selectin, triggers an "outside-in" signaling cascade that is crucial for the transition from rolling to firm adhesion. This compound's potent antagonism of E-selectin disrupts this initial binding and the subsequent signaling events.

E_Selectin_Signaling cluster_endothelium Endothelial Cell cluster_neutrophil Neutrophil E-selectin E-selectin L-selectin L-selectin E-selectin->L-selectin Binding PSGL-1 PSGL-1 E-selectin->PSGL-1 Binding MRP8/14 Release MRP8/14 Release L-selectin->MRP8/14 Release TLR4 TLR4 MRP8/14 Release->TLR4 Autocrine Signaling Integrin Activation (LFA-1) Integrin Activation (LFA-1) TLR4->Integrin Activation (LFA-1) Firm Adhesion Firm Adhesion Integrin Activation (LFA-1)->Firm Adhesion This compound This compound This compound->E-selectin Inhibition P_Selectin_Signaling cluster_platelet_endothelium Activated Platelet / Endothelial Cell cluster_leukocyte Leukocyte P-selectin P-selectin PSGL-1 PSGL-1 P-selectin->PSGL-1 Binding Src Family Kinases Src Family Kinases PSGL-1->Src Family Kinases Syk Syk Src Family Kinases->Syk Integrin Activation Integrin Activation Syk->Integrin Activation Leukocyte Rolling & Adhesion Leukocyte Rolling & Adhesion Integrin Activation->Leukocyte Rolling & Adhesion This compound This compound This compound->P-selectin Inhibition L_Selectin_Signaling cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell L-selectin L-selectin Tyrosine Kinases Tyrosine Kinases L-selectin->Tyrosine Kinases MAPK Pathway MAPK Pathway Tyrosine Kinases->MAPK Pathway Integrin Activation Integrin Activation MAPK Pathway->Integrin Activation L-selectin Shedding L-selectin Shedding MAPK Pathway->L-selectin Shedding Endothelial Ligands (e.g., GlyCAM-1, CD34) Endothelial Ligands (e.g., GlyCAM-1, CD34) Endothelial Ligands (e.g., GlyCAM-1, CD34)->L-selectin Binding This compound This compound This compound->L-selectin Inhibition

References

The Rationale for Targeting Selectins in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a fundamental biological process critical for host defense, yet its dysregulation underpins a vast array of chronic and acute diseases. A pivotal event in the inflammatory cascade is the recruitment of leukocytes from the bloodstream to affected tissues, a process initiated and orchestrated by a family of adhesion molecules known as selectins. By mediating the initial tethering and rolling of leukocytes on the vascular endothelium, selectins act as the gatekeepers of inflammatory cell infiltration. This critical role positions them as highly attractive therapeutic targets for a multitude of inflammatory disorders. This technical guide provides an in-depth exploration of the rationale for targeting selectins, detailing their function, the signaling pathways they command, and the therapeutic strategies developed to modulate their activity. It includes summaries of clinical trial data for key selectin inhibitors and detailed protocols for essential experimental assays used in the field.

The Central Role of Selectins in the Leukocyte Adhesion Cascade

The migration of leukocytes from the vasculature into tissues is a multi-step process known as the leukocyte adhesion cascade. Selectins are indispensable for the first step of this cascade.[1][2] They are a family of carbohydrate-binding proteins (C-type lectins) that facilitate the initial, transient adhesions of circulating leukocytes to the endothelial wall of blood vessels under the shear stress of blood flow.[3][4] This interaction slows the leukocytes down, causing them to "roll" along the endothelial surface, a prerequisite for subsequent firm adhesion and transmigration into the tissue.[5]

There are three members of the selectin family, each with distinct expression patterns and roles:

  • L-selectin (CD62L): Expressed on the microvilli of most circulating leukocytes, L-selectin mediates the initial capture of leukocytes to the endothelium and is also involved in lymphocyte homing to peripheral lymph nodes. It can also facilitate interactions between leukocytes, a process known as secondary tethering.

  • P-selectin (CD62P): The largest selectin, P-selectin is stored in the Weibel-Palade bodies of endothelial cells and α-granules of platelets. Upon activation by inflammatory mediators like thrombin or histamine, it is rapidly translocated to the cell surface, where it mediates the tethering and rolling of leukocytes.

  • E-selectin (CD62E): Unlike P-selectin, E-selectin is not stored pre-formed. Its expression is induced on endothelial cells over several hours in response to inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). It works in concert with P-selectin to mediate leukocyte rolling and also contributes to the process of firm adhesion.

These selectins bind to specific sialylated and fucosylated carbohydrate structures, such as Sialyl Lewis X (sLex), which are present on glycoprotein ligands on the surface of leukocytes. The primary ligand for all selectins, particularly P-selectin, is the P-selectin Glycoprotein Ligand-1 (PSGL-1), which is expressed on virtually all leukocytes.

The critical, initiating role of selectins in leukocyte trafficking makes them a logical target for therapeutic intervention. By blocking this first step, it is possible to prevent the accumulation of inflammatory cells at a disease site, thereby interrupting the pathological cascade. This strategy is being explored for numerous conditions, including skin inflammation, atherosclerosis, post-ischemic reperfusion injury, and sickle cell disease.

Leukocyte Adhesion Cascade cluster_tissue Inflamed Tissue Leukocyte Circulating Leukocyte Tethering Tethering & Rolling Leukocyte->Tethering Selectins (E, P, L) Activation Chemokine Activation Tethering->Activation Encounters Chemokines Arrest Slow Rolling & Arrest Activation->Arrest Integrin Activation Transmigration Transmigration (Diapedesis) Arrest->Transmigration Firm Adhesion Inflammation Leukocyte Infiltration Transmigration->Inflammation Enters Tissue

Figure 1: The sequential steps of the leukocyte adhesion cascade, highlighting the initiating role of selectins.

Beyond Adhesion: Selectin-Mediated Intracellular Signaling

The function of selectins extends beyond simple adhesion. The engagement of selectin ligands on the leukocyte surface, primarily PSGL-1, initiates intracellular signaling cascades—a process known as "outside-in" signaling. This signaling is a critical component of the rationale for targeting selectins, as it directly facilitates the subsequent, more stable steps of the adhesion cascade.

Upon binding of endothelial E- or P-selectin to leukocyte PSGL-1, a cascade of events is triggered within the leukocyte. This includes the activation of various kinases and adapter proteins. A key outcome of this signaling pathway is the activation of β2-integrins, such as Lymphocyte Function-Associated antigen-1 (LFA-1), on the leukocyte surface.

Integrins exist in a default low-affinity, bent conformation. Selectin-mediated signaling induces a conformational change to an extended, high-affinity state, which enables them to bind firmly to their ligands on the endothelium, such as Intercellular Adhesion Molecule-1 (ICAM-1). This "inside-out" activation of integrins is essential for transitioning the leukocyte from rolling to firm arrest, a prerequisite for transmigration. Therefore, blocking selectin function not only prevents initial tethering but also inhibits the downstream signaling required for firm adhesion.

Selectin_Inside_Out_Signaling cluster_leukocyte Leukocyte cluster_signaling Intracellular Signaling Cascade cluster_integrin Integrin Activation ESel E-Selectin PSGL1 PSGL-1 ESel->PSGL1 Binding Kinases Kinases & Adapter Proteins PSGL1->Kinases Ligation GTPases GTPases Kinases->GTPases Talin Talin/ Kindlin GTPases->Talin Integrin_Low Integrin (LFA-1) Low Affinity Talin->Integrin_Low Binds cytoplasmic tail Integrin_High Integrin (LFA-1) High Affinity Integrin_Low->Integrin_High Conformational Change ICAM1 ICAM-1 Integrin_High->ICAM1 Firm Adhesion

Figure 2: Selectin ligation on leukocytes triggers an inside-out signaling cascade, leading to integrin activation.

Therapeutic Agents Targeting Selectins: Clinical Development

The strong rationale for inhibiting selectin function has led to the development of several therapeutic agents, including monoclonal antibodies and small-molecule inhibitors. While some have faced challenges in clinical trials, often due to the functional redundancy between selectins or suboptimal pharmacokinetics, others have shown promise, particularly in diseases where selectin-mediated adhesion is a primary driver of pathology, such as Sickle Cell Disease (SCD).

In SCD, vaso-occlusive crises (VOCs) are caused by the adhesion of sickled red blood cells and leukocytes to the endothelium, obstructing blood flow and causing severe pain and organ damage. P-selectin and E-selectin are known to be key mediators of this process.

Summary of Key Selectin Inhibitors in Clinical Trials
Drug NameTargetMechanismIndicationPhase 3 TrialPrimary EndpointKey Outcomes
Rivipansel (GMI-1070)Pan-selectin antagonist (primarily E-selectin)Small molecule glycomimeticSickle Cell Disease (VOC)RESET (NCT02187003)Time to readiness for discharge (TTRFD)Did not meet primary or key secondary endpoints. A post-hoc analysis suggested potential benefit with very early administration (<26.4h after pain onset).
Inclacumab P-selectinMonoclonal AntibodySickle Cell Disease (VOC)THRIVE-131 (NCT04935879)Reduction in rate of VOCs vs. placebo over 48 weeksDid not meet its primary endpoint. The therapy was generally well tolerated.
Crizanlizumab (Adakveo®)P-selectinMonoclonal AntibodySickle Cell Disease (VOC)SUSTAIN (NCT01895361)Annual rate of VOCs leading to a healthcare visitSignificantly lowered the median annual rate of VOCs compared to placebo (1.63 vs 2.98, P=.01). Led to FDA approval.
Uproleselan (GMI-1271)E-selectinSmall molecule glycomimeticAcute Myeloid Leukemia (AML)NCT03616470Overall SurvivalPhase 3 trial ongoing. Previously showed promising results in Phase 1/2 trials for relapsed/refractory AML.

Note: Data is compiled from publicly available clinical trial results and press releases.

The mixed results from clinical trials highlight the complexities of targeting the inflammatory cascade. While crizanlizumab's success in SCD validates P-selectin as a target in that specific context, the failures of this compound and inclacumab underscore challenges that may relate to trial design, patient population, timing of administration, or the intricate and sometimes redundant biology of cell adhesion.

Key Experimental Protocols

Evaluating the efficacy of selectin inhibitors and understanding the mechanisms of selectin-mediated adhesion requires robust and reproducible experimental models. Below are detailed protocols for key in vitro assays.

Flow Cytometry Analysis of Selectin Expression or Ligand Binding

Principle: Flow cytometry is a powerful technique to quantify the expression of selectin proteins on the cell surface (e.g., P-selectin on activated platelets, L-selectin on leukocytes) or to measure the binding of soluble selectin-Fc chimeras to their ligands on target cells.

Materials:

  • Flow cytometer

  • Whole blood or isolated cell suspension (e.g., neutrophils, platelets, cancer cells)

  • Fluorochrome-conjugated monoclonal antibody specific for the selectin of interest (e.g., PE-conjugated anti-CD62P) OR recombinant selectin-Ig(Fc) chimera protein (e.g., E-selectin-Fc)

  • Fluorochrome-conjugated secondary antibody against the Fc region (if using a chimera)

  • Cell activation agent (e.g., thrombin for platelets, TNF-α for endothelial cells)

  • Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA) (Staining Buffer)

  • Fixative (e.g., 1% paraformaldehyde)

Procedure for P-selectin Expression on Platelets:

  • Collect whole blood into sodium citrate tubes to prevent coagulation.

  • Dilute whole blood 1:10 in a buffer like Tyrode's salt solution.

  • Aliquot 50 µL of diluted blood into flow cytometry tubes.

  • Add a saturating concentration of fluorochrome-conjugated anti-CD62P and a platelet-specific marker (e.g., anti-CD41a). Add an isotype control antibody to a separate tube.

  • To a positive control tube, add a platelet agonist (e.g., Thrombin Receptor Activator Peptide - TRAP) to induce P-selectin expression.

  • Incubate for 20 minutes at room temperature in the dark.

  • Add 1 mL of staining buffer and centrifuge at 800 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of staining buffer or a fixative.

  • Acquire samples on the flow cytometer, gating on the platelet population based on the CD41a marker.

  • Analyze the median fluorescence intensity (MFI) of the P-selectin signal.

Parallel-Plate Flow Chamber Adhesion Assay

Principle: This assay simulates the physiological shear stress of blood flow to study leukocyte tethering and rolling on a substrate of purified selectin protein or an activated endothelial cell monolayer.

Materials:

  • Parallel-plate flow chamber apparatus

  • Syringe pump

  • Inverted microscope with a high-speed camera

  • Glass coverslips or plastic dishes

  • Recombinant selectin protein (e.g., P-selectin or E-selectin) or cultured endothelial cells (e.g., HUVECs)

  • Leukocyte suspension (e.g., isolated neutrophils)

  • Appropriate buffers (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

Procedure:

  • Substrate Preparation:

    • Protein Coating: Coat a glass coverslip by incubating with a solution of recombinant selectin (e.g., 5 µg/mL in PBS) overnight at 4°C. Block non-specific binding with 1% BSA.

    • Cell Monolayer: Culture endothelial cells to confluence on a dish. Activate the monolayer with TNF-α (e.g., 100 ng/mL for 4-6 hours) to induce E-selectin expression.

  • Chamber Assembly: Assemble the flow chamber with the prepared substrate.

  • Perfusion: Mount the chamber on the microscope stage. Perfuse the chamber with buffer at a defined physiological shear stress (e.g., 1-2 dynes/cm²) using the syringe pump.

  • Cell Introduction: Perfuse the leukocyte suspension (e.g., 1 x 10⁶ cells/mL) through the chamber.

  • Data Acquisition: Record videos of several fields of view for 5-10 minutes.

  • Data Analysis: Analyze the recorded videos to quantify the number of interacting cells (tethering), the number of rolling cells, and their rolling velocity.

Flow_Chamber_Workflow Start Start Prep Prepare Substrate: 1. Coat dish with E-Selectin OR 2. Culture & activate endothelial cells Start->Prep Assemble Assemble Parallel-Plate Flow Chamber Prep->Assemble Mount Mount on Microscope Stage Assemble->Mount Perfuse_Buffer Perfuse with Buffer at desired shear stress Mount->Perfuse_Buffer Perfuse_Cells Introduce Leukocyte Suspension into Flow Perfuse_Buffer->Perfuse_Cells Record Record Video of Cell Interactions Perfuse_Cells->Record Analyze Analyze Video Data: - Number of tethering cells - Number of rolling cells - Rolling velocity Record->Analyze End End Analyze->End

Figure 3: Experimental workflow for a parallel-plate flow chamber assay to study selectin-mediated adhesion.

Conclusion and Future Directions

Selectins are unequivocally central to the initiation of the inflammatory response. Their role in mediating leukocyte tethering, rolling, and subsequent activation signaling provides a compelling and validated rationale for their therapeutic targeting. While clinical successes have been tempered by notable setbacks, the approval of a P-selectin inhibitor for sickle cell disease demonstrates the viability of this approach in diseases with a clear selectin-driven pathophysiology.

Future research in this area will likely focus on several key aspects:

  • Developing more specific and potent inhibitors: This includes creating molecules that can overcome the functional redundancy of the selectin family or that possess improved pharmacokinetic properties.

  • Combination therapies: Targeting selectins in conjunction with other molecules in the adhesion cascade, such as integrins or chemokines, may provide synergistic anti-inflammatory effects.

  • Patient stratification: Identifying biomarkers to select patient populations most likely to respond to selectin-targeted therapies will be crucial for the success of future clinical trials.

  • Exploring novel indications: The role of selectins in cancer metastasis, where they mediate the adhesion of circulating tumor cells to the endothelium, represents a promising and actively investigated area for therapeutic intervention.

References

The Disappointing Culmination of a Promising Candidate: Unraveling the Phase 3 Failure of Rivipansel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

ROCKVILLE, MD & NEW YORK, NY – The journey of rivipansel (GMI-1070), a novel pan-selectin inhibitor, from a promising therapeutic candidate for vaso-occlusive crisis (VOC) in sickle cell disease (SCD) to its failure in the pivotal Phase 3 RESET trial, offers a crucial case study for researchers, scientists, and drug development professionals. Despite encouraging Phase 2 results, the large-scale study did not meet its primary or key secondary endpoints, prompting a deeper examination of the trial's design, the drug's mechanism of action, and the complex pathophysiology of SCD. This in-depth technical guide dissects the available data to understand the factors contributing to this outcome.

A Tale of Two Trials: From Phase 2 Promise to Phase 3 Disappointment

This compound, developed by GlycoMimetics in partnership with Pfizer, was designed to block selectins, a family of adhesion molecules (E-, P-, and L-selectin) that play a critical role in the cell-cell interactions that lead to vaso-occlusion.[1] Early clinical development showed promise. A Phase 2 trial (NCT01119833) involving 76 hospitalized SCD patients with VOC suggested that this compound could significantly reduce the time to resolution of VOC and decrease the use of opioid painkillers compared to placebo.[1][2] These encouraging findings paved the way for the larger Phase 3 RESET (this compound: Evaluating Safety, Efficacy and Time to Discharge) trial (NCT02187003).[1][3]

The RESET trial was a randomized, double-blind, placebo-controlled study that enrolled 345 patients aged six and older who were hospitalized for VOC and required intravenous (IV) opioids. The primary endpoint was time to readiness for discharge, with key secondary endpoints including time to discharge, cumulative IV opioid consumption, and time to discontinuation of IV opioids. However, the top-line results, announced in August 2019, were unequivocal: this compound failed to demonstrate a statistically significant improvement over placebo in any of these measures.

Quantitative Analysis of Clinical Trial Outcomes

To facilitate a clear comparison of the divergent outcomes, the following tables summarize the key quantitative data from the Phase 2 and Phase 3 trials.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicPhase 2 (NCT01119833)Phase 3 (RESET - NCT02187003)
Number of Patients 76345 (320 treated)
Age Range 12-60 years≥ 6 years
Mean Age (years) Not explicitly stated22
Treatment Groups This compound vs. Placebo (1:1)This compound (n=162) vs. Placebo (n=158)

Table 2: Efficacy Endpoints - Phase 2 vs. Phase 3

EndpointPhase 2 Results (this compound vs. Placebo)Phase 3 (RESET) Results (this compound vs. Placebo)
Primary Endpoint Time to Resolution of VOC: Clinically meaningful reductions (mean: 41 hours, median: 63 hours), but not statistically significant (p=0.19)Time to Readiness for Discharge (TTRFD): No significant difference. Median TTRFD: 87.8 hours vs. 93.5 hours (Difference: -5.7 hours; p=0.79; Hazard Ratio: 0.97)
Key Secondary Endpoints Cumulative IV Opioid Use: Reduced by 83% (p=0.010)Time to Discharge (TTD): No significant difference. Median TTD difference: -3.9 hours (p=0.72)
Length of Hospital Stay: ReducedCumulative IV Opioid Use: No significant difference (p=0.85)
Time to Discontinuation of IV Opioids (TTDIVO): No significant difference. Median TTDIVO difference: -1.25 hours (p=0.86)

Table 3: Safety Profile - Adverse Events in Phase 3 (RESET) Trial

Adverse Event (≥5% in any group)This compound (n=162)Placebo (n=158)
Any Adverse Event 143 (88.3%)130 (82.3%)
Sickle cell anemia with crisis 37 (23%)34 (22%)
Pyrexia Not specifiedNot specified
Nausea Not specifiedNot specified
Constipation Not specifiedNot specified
Serious Adverse Events 52 (32%)49 (31%)
Most Common Serious AEs Sickle cell anemia with crisis, Acute chest syndromeSickle cell anemia with crisis, Acute chest syndrome

Delving into the Methodologies

A thorough understanding of the experimental protocols is essential to interpret the trial outcomes.

Phase 2 Experimental Protocol (NCT01119833)
  • Study Design: A prospective, multicenter, randomized, placebo-controlled, double-blind study.

  • Inclusion Criteria: Hospitalized patients with SCD (aged 12-60 years) experiencing a VOC.

  • Dosing Regimen: Study drug (GMI-1070 or placebo) was administered intravenously every 12 hours for up to 15 doses.

  • Primary Endpoint Definition: A composite endpoint of resolution of VOC, defined as the first occurrence of a sustained decrease in the Visual Analog Scale (VAS) pain score of at least 1.5 cm from baseline and transition to oral analgesics, readiness for discharge as determined by the patient and physician, or actual discharge.

Phase 3 (RESET) Experimental Protocol (NCT02187003)
  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Inclusion Criteria: Patients aged six years and older with a documented diagnosis of SCD, hospitalized for a VOC requiring IV opioids, and able to receive the first dose of the study drug within 24 hours of the first IV opioid administration.

  • Dosing Regimen: Patients were randomized 1:1 to receive either this compound or placebo. The drug was administered intravenously every 12 hours for a maximum of 15 doses.

    • Adults and children ≥ 12 years (>40 kg): 1680 mg loading dose followed by 840 mg maintenance doses.

    • Children 6-11 years and individuals ≤ 40 kg: Weight-based dosing (40 mg/kg loading dose, max 1680 mg; 20 mg/kg maintenance dose, max 840 mg).

  • Primary Endpoint Definition: Time-to-readiness for discharge, defined as the time from the start of the first infusion to the time of medical staff-assessed readiness for discharge.

Visualizing the Biological and Clinical Pathways

To further elucidate the context of this compound's failure, the following diagrams illustrate the targeted biological pathway and the clinical trial workflow.

cluster_Vessel Blood Vessel Lumen cluster_Adhesion Vaso-Occlusion Cascade Endothelium Activated Endothelium E_Selectin E-Selectin Endothelium->E_Selectin P_Selectin P-Selectin Endothelium->P_Selectin S_RBC Sickle Red Blood Cell Adhesion Cell Adhesion S_RBC->Adhesion adheres to endothelium & leukocytes Leukocyte Leukocyte L_Selectin L-Selectin Leukocyte->L_Selectin Leukocyte->Adhesion Platelet Platelet Platelet->Adhesion E_Selectin->Adhesion binds to leukocytes P_Selectin->Adhesion binds to leukocytes & platelets L_Selectin->Adhesion binds to endothelium Vaso_Occlusion Vaso-Occlusion Adhesion->Vaso_Occlusion Ischemia Ischemia & Pain (VOC) Vaso_Occlusion->Ischemia leads to This compound This compound (Pan-Selectin Inhibitor) This compound->E_Selectin inhibits This compound->P_Selectin inhibits This compound->L_Selectin inhibits

Caption: Selectin-Mediated Vaso-Occlusion Signaling Pathway in SCD.

cluster_Screening Patient Screening & Enrollment cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Assessment cluster_Analysis Data Analysis Enrollment Patient with SCD & VOC Hospitalized, Requiring IV Opioids Inclusion Inclusion Criteria Met? (Age ≥ 6, etc.) Enrollment->Inclusion Consent Informed Consent Inclusion->Consent Yes Randomization Randomization (1:1) Consent->Randomization Treatment_this compound This compound IV (up to 15 doses, q12h) Randomization->Treatment_this compound Arm A Treatment_Placebo Placebo IV (up to 15 doses, q12h) Randomization->Treatment_Placebo Arm B Primary_Endpoint Primary Endpoint: Time to Readiness for Discharge Treatment_this compound->Primary_Endpoint Treatment_Placebo->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Time to Discharge - Cumulative IV Opioid Use - Time to Discontinuation of IV Opioids Primary_Endpoint->Secondary_Endpoints Data_Collection Data Collection & Monitoring Secondary_Endpoints->Data_Collection Statistical_Analysis Statistical Analysis (Comparison of Arms) Data_Collection->Statistical_Analysis Results Top-line Results Statistical_Analysis->Results

Caption: Experimental Workflow of the Phase 3 RESET Clinical Trial.

Post-Hoc Analysis: A Glimmer of Hope in the Timing of Treatment?

Despite the overall negative results of the RESET trial, a post-hoc analysis suggested a potential benefit of this compound when administered early in a vaso-occlusive crisis. This analysis revealed that patients who received this compound within 26.4 hours of the onset of VOC pain experienced a statistically significant reduction in the median time to readiness for discharge (a decrease of 56.3 hours), time to discharge (a decrease of 41.5 hours), and time to discontinuation of IV opioids (a decrease of 50.5 hours) compared to those who received placebo. While these findings are hypothesis-generating and must be interpreted with caution, they suggest that the window for effective intervention with a selectin inhibitor may be narrow. The inflammatory cascade of VOC may become too advanced for this compound to have a significant impact if treatment is delayed.

Conclusion: Lessons Learned from the Failure of this compound

The failure of this compound in the Phase 3 RESET trial underscores the formidable challenges in developing effective therapies for sickle cell disease. Several factors may have contributed to this outcome:

  • Timing of Intervention: The post-hoc analysis strongly suggests that the timing of drug administration is critical. In a real-world setting, patients may not present to the hospital until their VOC is well-established, potentially outside the therapeutic window for a selectin inhibitor.

  • Complexity of Vaso-Occlusion: While selectin-mediated adhesion is a key initiating event, the pathophysiology of VOC is multifaceted, involving inflammation, coagulation, and red blood cell abnormalities. Targeting a single pathway may not be sufficient to overcome the complex and self-perpetuating nature of the crisis.

  • Trial Design and Endpoints: The primary endpoint of "time to readiness for discharge" is a complex and somewhat subjective measure that can be influenced by various factors beyond the direct effect of the drug.

The data from the this compound clinical development program, though ultimately disappointing, provides invaluable insights for the scientific community. Future research in SCD should consider the importance of early intervention, potentially exploring prophylactic strategies or combination therapies that target multiple pathways involved in vaso-occlusion. The detailed results from the RESET trial, which Pfizer has committed to sharing with the scientific community, will undoubtedly inform the design of future clinical trials and the development of the next generation of therapies for this debilitating disease.

References

Methodological & Application

Application Notes and Protocols: Rivipansel (GMI-1070) in vitro Cell Adhesion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivipansel (GMI-1070) is a glycomimetic, pan-selectin antagonist designed to block the interactions between leukocytes and the vascular endothelium.[1][2] Selectins (E-selectin, P-selectin, and L-selectin) are a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response.[2] By inhibiting these interactions, this compound has been investigated as a therapeutic agent for conditions characterized by excessive leukocyte adhesion, such as vaso-occlusive crisis (VOC) in sickle cell disease.[3][4] These application notes provide a detailed protocol for an in vitro cell adhesion assay to evaluate the efficacy of this compound in a laboratory setting.

Principle of the Assay

This protocol describes a parallel-plate flow chamber assay to model the adhesion of polymorphonuclear neutrophils (PMNs) to a monolayer of human umbilical vein endothelial cells (HUVECs) under physiological shear stress. The assay quantifies the inhibitory effect of this compound on the adhesion of PMNs to HUVECs that have been stimulated to express E-selectin and P-selectin.

Data Presentation

The inhibitory activity of this compound (GMI-1070) on selectin-mediated cell adhesion has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound's potency.

ParameterValueSelectin TargetAssay ConditionsReference
IC50 4.3 µME-selectinSolid-phase ELISA
IC50 423 µMP-selectinSolid-phase ELISA
IC50 337 µML-selectinSolid-phase ELISA
IC50 ~6.5 µME-selectinPMN rolling on recombinant E-selectin/ICAM-1 substrate

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Polymorphonuclear Neutrophils (PMNs), freshly isolated from whole blood

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-4 (IL-4)

  • Histamine

  • This compound (GMI-1070)

  • Parallel-plate flow chamber system

  • Syringe pump

  • Inverted microscope with a camera

  • Image analysis software

Experimental Workflow

G cluster_prep Preparation Phase cluster_stimulation Stimulation Phase cluster_assay Adhesion Assay cluster_analysis Data Analysis HUVEC_culture 1. Culture HUVECs to confluence on coverslips PMN_isolation 2. Isolate PMNs from fresh human whole blood HUVEC_activation 3. Activate HUVEC monolayer with TNF-α (for E-selectin) or IL-4 and Histamine (for P-selectin) PMN_isolation->HUVEC_activation chamber_assembly 4. Assemble the flow chamber with the HUVEC-coated coverslip HUVEC_activation->chamber_assembly perfusion 5. Perfuse PMN suspension with or without This compound (GMI-1070) through the chamber at a defined shear stress chamber_assembly->perfusion recording 6. Record video of PMN adhesion to the HUVEC monolayer perfusion->recording quantification 7. Quantify the number of adherent PMNs using image analysis software recording->quantification inhibition_calc 8. Calculate the percentage inhibition of PMN adhesion by this compound quantification->inhibition_calc

Experimental Workflow for the In Vitro Cell Adhesion Assay.

Detailed Methodologies

1. HUVEC Culture: a. Culture HUVECs in EGM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed HUVECs onto fibronectin-coated glass coverslips and grow to a confluent monolayer.

2. PMN Isolation: a. Isolate PMNs from fresh, anticoagulant-treated human whole blood using a density gradient centrifugation method. b. Resuspend the isolated PMNs in a suitable buffer for the flow assay.

3. HUVEC Activation: a. For E-selectin expression, incubate the confluent HUVEC monolayer with TNF-α (e.g., 100 ng/mL) for 4-6 hours. b. For P-selectin expression, treat the HUVEC monolayer with a combination of IL-4 (e.g., 3 ng/mL) and Histamine (e.g., 2.25 µM).

4. Adhesion Assay under Flow Conditions: a. Assemble the coverslip with the activated HUVEC monolayer into the parallel-plate flow chamber. b. Pre-incubate the PMN suspension with the desired concentrations of this compound (GMI-1070) or a vehicle control. c. Perfuse the PMN suspension through the flow chamber over the HUVEC monolayer at a physiological shear stress (e.g., 1-2 dynes/cm²). d. Record the interaction of PMNs with the HUVEC monolayer for a defined period (e.g., 5-10 minutes) using an inverted microscope equipped with a camera.

5. Quantification and Data Analysis: a. Analyze the recorded videos to quantify the number of adherent PMNs per unit area. b. Calculate the percentage inhibition of PMN adhesion for each concentration of this compound compared to the vehicle control.

Signaling Pathway

This compound acts as a pan-selectin antagonist, blocking the initial tethering and rolling of leukocytes on the activated endothelium. This inhibition prevents the downstream signaling events that lead to firm adhesion and transmigration of leukocytes. The binding of selectins to their ligands on leukocytes, such as P-selectin glycoprotein ligand-1 (PSGL-1), initiates an intracellular signaling cascade involving Src family kinases, which ultimately leads to the activation of integrins.

G cluster_extracellular Extracellular cluster_intracellular Intracellular (Leukocyte) This compound This compound (GMI-1070) Selectins E/P/L-Selectin (on Endothelium/Leukocytes) This compound->Selectins Inhibits PSGL1 PSGL-1 (on Leukocyte) Selectins->PSGL1 Binds SFK Src Family Kinases (e.g., Fgr, Hck, Lyn) PSGL1->SFK Activates Syk Syk SFK->Syk Tec Tec Kinases Syk->Tec PI3K PI3K Tec->PI3K p38_MAPK p38 MAPK Tec->p38_MAPK Integrin_Activation Integrin Activation (e.g., LFA-1, Mac-1) PI3K->Integrin_Activation p38_MAPK->Integrin_Activation Adhesion Firm Adhesion & Transmigration Integrin_Activation->Adhesion

Simplified Signaling Pathway of Selectin-Mediated Leukocyte Adhesion and its Inhibition by this compound.

References

Application Notes and Protocols for Rivipansel (GMI-1070) in a Murine Model of Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sickle cell disease (SCD) is a genetic blood disorder characterized by chronic inflammation and recurrent vaso-occlusive crises (VOCs), leading to severe pain, organ damage, and reduced life expectancy. A key pathological feature of VOC is the adhesion of sickled red blood cells and leukocytes to the vascular endothelium, a process mediated by cell adhesion molecules called selectins.[1][2] Rivipansel (formerly GMI-1070) is a pan-selectin inhibitor that primarily targets E-selectin, a selectin expressed on activated endothelial cells.[2][3] By blocking selectin function, this compound reduces the adhesion of blood cells to the vessel wall, thereby mitigating vaso-occlusion.[3] Preclinical studies in murine models of SCD have demonstrated that this compound can improve blood flow and increase survival, making it a molecule of significant interest for therapeutic development. These application notes provide detailed protocols for the use of this compound in a murine model of SCD, focusing on the induction and analysis of vaso-occlusion.

Mechanism of Action: Inhibition of Selectin-Mediated Cell Adhesion

This compound is a glycomimetic, small molecule antagonist of selectins, with a particularly high affinity for E-selectin. In the inflammatory state characteristic of SCD, endothelial cells upregulate the expression of P-selectin and E-selectin. These selectins bind to their respective ligands on the surface of leukocytes and sickled red blood cells, initiating the tethering and rolling of these cells along the endothelium. This initial adhesion cascade is a critical step in the formation of microvascular occlusions. This compound competitively inhibits the binding of selectins to their carbohydrate ligands, thereby preventing the initial cell adhesion that leads to vaso-occlusion.

cluster_0 Vascular Lumen cluster_1 Endothelium Leukocyte Leukocyte Cell_Adhesion Cell Adhesion (Tethering & Rolling) Leukocyte->Cell_Adhesion Sickled_RBC Sickled RBC Sickled_RBC->Cell_Adhesion Endothelial_Cell Endothelial Cell E_Selectin_Upregulation E-Selectin Upregulation Endothelial_Cell->E_Selectin_Upregulation Induces Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Inflammatory_Stimuli->Endothelial_Cell Activates E_Selectin_Upregulation->Cell_Adhesion Mediates Vaso_occlusion Vaso-occlusion Cell_Adhesion->Vaso_occlusion This compound This compound This compound->E_Selectin_Upregulation Inhibits

Figure 1: Signaling pathway of this compound's mechanism of action.

Data Presentation

The following tables summarize quantitative data from preclinical studies of this compound in murine models of sickle cell disease.

Table 1: Effect of this compound (GMI-1070) on Leukocyte and Red Blood Cell Dynamics in a Murine Model of SCD

ParameterControl (Vehicle)This compound (GMI-1070)Percent ChangeReference
Leukocyte Rolling Velocity (µm/s) 20.9 ± 1.137.8 ± 1.2↑ 80.9%
Adherent Leukocytes (per 100 µm venule) ~35~15↓ ~57%
RBCs Interacting per Adherent WBC ~1.5~0.1↓ ~93%

Table 2: Hemodynamic Effects of this compound (GMI-1070) in a Murine Model of SCD-induced Vaso-occlusion

ParameterControl (Vehicle)This compound (GMI-1070)Percent ChangeReference
Mean Red Blood Cell Velocity (mm/s) ~0.4~0.8↑ ~100%
Blood Flow Rate (nL/s) 237 ± 15533 ± 58↑ 125%
Survival Rate 0%50%↑ 50%

Experimental Protocols

Protocol 1: Prophylactic Administration of this compound to Prevent Vaso-occlusion

This protocol is designed to assess the efficacy of this compound in preventing the initiation of vaso-occlusion following an inflammatory stimulus.

Materials:

  • Animals: Berkeley or Townes sickle cell mice (homozygous for human sickle hemoglobin). Age-matched wild-type C57BL/6 mice can be used as controls.

  • This compound (GMI-1070): To be dissolved in sterile phosphate-buffered saline (PBS), pH 7.4.

  • Tumor Necrosis Factor-alpha (TNF-α): To induce inflammation and vaso-occlusion.

  • Anesthetic: Ketamine/xylazine cocktail or isoflurane.

  • Surgical equipment for intravital microscopy: as described in the workflow.

Procedure:

  • Animal Preparation: Anesthetize the sickle cell mouse using an approved institutional protocol.

  • Surgical Preparation for Intravital Microscopy:

    • Exteriorize the cremaster muscle or prepare a dorsal skin fold chamber for visualization of the microvasculature.

    • Maintain the exposed tissue at 37°C with a continuous superfusion of warmed, buffered saline.

  • Induction of Inflammation: Administer a single intraperitoneal (i.p.) injection of murine TNF-α (0.5 µg per mouse).

  • This compound Administration:

    • Immediately following TNF-α injection, administer this compound (20 mg/kg) via a cannulated carotid artery or tail vein injection.

    • A second dose of this compound (20 mg/kg) can be administered 70 minutes post-TNF-α injection to ensure sustained drug levels.

  • Intravital Microscopy:

    • Beginning 90 minutes after the initial TNF-α injection, record video of post-capillary venules (20-40 µm in diameter) for a period of 60 minutes.

    • Capture images and videos at multiple time points to assess leukocyte and red blood cell dynamics.

  • Data Analysis:

    • Quantify the number of rolling and adherent leukocytes.

    • Measure red blood cell velocity and calculate blood flow rate.

    • Count the number of interactions between sickled red blood cells and adherent leukocytes.

Protocol 2: Therapeutic Administration of this compound to Reverse Established Vaso-occlusion

This protocol evaluates the ability of this compound to reverse an ongoing vaso-occlusive event, which is more clinically relevant.

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal and Surgical Preparation: Follow steps 1 and 2 from Protocol 1.

  • Induction of Vaso-occlusion: Administer a single i.p. injection of murine TNF-α (0.5 µg per mouse).

  • Establishment of Vaso-occlusion: Allow the vaso-occlusive process to establish for 110 minutes post-TNF-α injection.

  • This compound Administration: At 110 minutes post-TNF-α, administer a single intravenous dose of this compound (20 mg/kg).

  • Intravital Microscopy and Data Analysis:

    • Begin recording the microvasculature immediately before this compound administration to establish a baseline of vaso-occlusion.

    • Continue recording for at least 2 hours post-treatment, capturing images and videos at regular intervals.

    • Analyze the data as described in Protocol 1 to assess the reversal of vaso-occlusion.

cluster_0 Experimental Setup cluster_1 Vaso-occlusion Induction & Treatment cluster_2 Data Acquisition & Analysis Anesthesia Anesthetize SCD Mouse Surgery Surgical Prep (Cremaster/Dorsal Chamber) Anesthesia->Surgery TNF_alpha Inject TNF-α (i.p.) Surgery->TNF_alpha Rivipansel_Admin Administer this compound (i.v.) TNF_alpha->Rivipansel_Admin Intravital_Microscopy Intravital Microscopy Rivipansel_Admin->Intravital_Microscopy Data_Analysis Quantify Adhesion, Blood Flow, etc. Intravital_Microscopy->Data_Analysis

Figure 2: General experimental workflow for this compound in a murine SCD model.

Logical Relationships of this compound's Effects

The therapeutic effects of this compound in a murine model of sickle cell disease are a direct consequence of its mechanism of action. The logical flow from molecular inhibition to physiological improvement is outlined below.

This compound This compound Inhibit_Selectins Inhibition of E- and P-Selectin This compound->Inhibit_Selectins Leads to Reduce_Adhesion Reduced Leukocyte & RBC Adhesion Inhibit_Selectins->Reduce_Adhesion Results in Improve_Blood_Flow Improved Microvascular Blood Flow Reduce_Adhesion->Improve_Blood_Flow Causes Reduce_VOC Amelioration of Vaso-occlusive Crisis Improve_Blood_Flow->Reduce_VOC Contributes to Improve_Survival Increased Survival Reduce_VOC->Improve_Survival Leads to

Figure 3: Logical relationship of this compound's therapeutic effects.

Conclusion

This compound has demonstrated significant efficacy in preclinical murine models of sickle cell disease by effectively targeting the initial steps of vaso-occlusion. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound and other selectin inhibitors. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to the development of novel therapies for sickle cell disease.

References

Intravenous Administration Protocol for Rivipansel in Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Rivipansel (formerly GMI-1070) is an investigational pan-selectin antagonist that has been evaluated for its potential to treat vaso-occlusive crisis (VOC) in patients with sickle cell disease (SCD).[1][2] It primarily targets E-selectin, a key mediator in the adhesion of leukocytes and sickled erythrocytes to the vascular endothelium, a critical step in the pathophysiology of vaso-occlusion.[1][3] These application notes provide a comprehensive overview of the intravenous administration protocol for this compound in a research setting, based on data from clinical trials.

Data Presentation

Table 1: this compound Intravenous Dosing Regimens in Clinical Trials
Patient PopulationLoading DoseMaintenance DoseFrequencyMaximum DosesReference
Adults and adolescents (≥12 years, >40 kg)1680 mg840 mgEvery 12 hours15[1]
Pediatric (6-11 years) or ≤40 kg40 mg/kg (max: 1680 mg)20 mg/kg (max: 840 mg)Every 12 hours15
Phase 1/2 Study (Initial)20 mg/kg10 mg/kgEvery 12 hoursNot Specified
Single Dose Pharmacokinetic Study840 mgN/ASingle Dose1
Table 2: Pharmacokinetic Parameters of Intravenously Administered this compound
ParameterValuePatient PopulationReference
Pharmacokinetic ModelTwo-compartmentHealthy subjects and SCD patients
Mean Steady-State Plasma Concentration (≥12 years)46 µg/mLSCD patients
Mean Steady-State Plasma Concentration (6-11 years)43 µg/mLSCD patients
EliminationAlmost exclusively renal excretionHealthy subjects and SCD patients
Half-life (t½) in humans7.4 hoursHealthy subjects
Effect of Renal ImpairmentClearance decreases with increasing impairmentSubjects with renal impairment
Effect of Hepatic ImpairmentNot considered clinically significantSubjects with moderate hepatic impairment

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Intravenous Infusion

1. Materials:

  • This compound (GMI-1070) sterile solution (30 mg/mL)
  • Compatible intravenous fluids: 5% Dextrose in Water (D5W), 0.9% Sodium Chloride (0.9% NaCl), or dextrose-saline combinations
  • Sterile syringes and needles
  • Intravenous infusion bags
  • 0.22 micron in-line filter
  • Infusion pump

2. Reconstitution and Dilution:

  • This compound is supplied as a 30 mg/mL solution and may be administered undiluted.
  • If dilution is required, calculate the required volume of this compound based on the desired dose and withdraw it from the vial using a sterile syringe.
  • Add the calculated volume of this compound to a compatible intravenous infusion bag (D5W or 0.9% NaCl).
  • Gently mix the solution.

3. Storage and Stability:

  • Store this compound solution in a refrigerator at 2-8°C.
  • Administration must be completed within 24 hours of dose preparation.
  • The prepared solution can be stored for a maximum of 6 hours at room temperature (15-25°C), with the remaining time under refrigeration. This 6-hour room temperature window includes preparation, transfer, and infusion time.

4. Intravenous Administration:

  • Administer the this compound solution via intravenous infusion.
  • The infusion, including the flush, should be completed over 30 minutes.
  • Utilize a 0.22 micron in-line filter during administration.
  • The study drug should be initiated as early as possible, but no later than 24 hours after the first dose of IV opioid in the context of VOC treatment.

5. Monitoring:

  • Monitor for potential adverse events, including upper abdominal pain, infusion site irritation, dizziness, and headache.
  • In clinical trials, vital signs and safety assessments were regularly performed.

Protocol 2: Pharmacodynamic Assessment of this compound Activity

1. Objective: To assess the biological activity of this compound by measuring the concentration of soluble E-selectin (sE-selectin) in plasma.

2. Materials:

  • Blood collection tubes (e.g., EDTA)
  • Centrifuge
  • Pipettes and sterile tubes for plasma separation and storage
  • Commercially available ELISA kit for human sE-selectin

3. Sample Collection:

  • Collect whole blood samples at baseline (before the loading dose of this compound).
  • Collect subsequent blood samples at predetermined time points after the initiation of this compound infusion. In clinical studies, a significant decrease in sE-selectin was observed after the loading dose.

4. Sample Processing:

  • Centrifuge the blood samples to separate plasma.
  • Carefully collect the plasma supernatant and store it at -80°C until analysis.

5. sE-selectin Measurement:

  • Quantify the concentration of sE-selectin in the plasma samples using a validated ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • Compare the post-dose sE-selectin levels to the baseline levels to determine the percentage decrease. A 61% decrease in mean plasma sE-selectin was observed after the loading dose in the RESET trial.

Mandatory Visualization

Rivipansel_Signaling_Pathway cluster_0 Vascular Endothelium cluster_1 Bloodstream cluster_2 Pathophysiology of Vaso-Occlusion Endothelial_Cell Endothelial Cell E_Selectin E-selectin Endothelial_Cell->E_Selectin Expression P_Selectin P-selectin Endothelial_Cell->P_Selectin Expression Adhesion Cell Adhesion E_Selectin->Adhesion P_Selectin->Adhesion Leukocyte Leukocyte Leukocyte->Adhesion Adheres to Endothelium via Selectins Sickled_RBC Sickled Red Blood Cell Sickled_RBC->Adhesion Adheres to Endothelium & Leukocytes This compound This compound (GMI-1070) This compound->E_Selectin Inhibits This compound->P_Selectin Inhibits Vaso_Occlusion Vaso-Occlusion Adhesion->Vaso_Occlusion

Caption: Mechanism of action of this compound in preventing vaso-occlusion.

Rivipansel_Experimental_Workflow cluster_0 Pre-Infusion cluster_1 Infusion Protocol cluster_2 Post-Infusion Monitoring Patient_Screening Patient Screening & Informed Consent Baseline_Assessment Baseline Assessment (Vitals, Pain Score) Patient_Screening->Baseline_Assessment Baseline_Blood_Draw Baseline Blood Draw (for sE-selectin) Baseline_Assessment->Baseline_Blood_Draw Dose_Calculation Calculate Dose based on Weight and Age Group Baseline_Blood_Draw->Dose_Calculation Drug_Preparation Prepare this compound Infusion (Aseptic Technique) Dose_Calculation->Drug_Preparation IV_Administration Administer IV Loading Dose (over 30 min with 0.22µm filter) Drug_Preparation->IV_Administration Maintenance_Dose Administer Maintenance Dose (every 12 hours) IV_Administration->Maintenance_Dose Post_Dose_Blood_Draw Post-Dose Blood Draws (Pharmacokinetics & sE-selectin) Maintenance_Dose->Post_Dose_Blood_Draw Safety_Monitoring Monitor for Adverse Events Post_Dose_Blood_Draw->Safety_Monitoring Efficacy_Assessment Assess Efficacy Endpoints (Pain relief, Opioid use) Safety_Monitoring->Efficacy_Assessment

Caption: Experimental workflow for this compound administration and monitoring.

References

Measuring the Efficacy of Rivipansel in Blocking Leukocyte Rolling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivipansel (formerly GMI-1070) is a pan-selectin inhibitor designed to treat vaso-occlusive crisis (VOC) in patients with sickle cell disease (SCD). By primarily targeting E-selectin, this compound aims to block the initial steps of leukocyte adhesion to the vascular endothelium, a critical event in the pathophysiology of VOC.[1][2] This document provides detailed application notes and protocols for measuring the efficacy of this compound in blocking leukocyte rolling, a key indicator of its mechanism of action. While the Phase 3 RESET clinical trial for this compound did not meet its primary endpoints, post-hoc analyses suggest potential benefits with early administration, and its potent anti-adhesion properties remain a subject of scientific interest.[3][4][5]

Mechanism of Action: Inhibition of Selectin-Mediated Leukocyte Rolling

Leukocyte rolling along the endothelial surface is a prerequisite for firm adhesion and subsequent transmigration into tissues during inflammation. This process is primarily mediated by the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) on endothelial cells and leukocytes. In SCD, inflammation leads to the upregulation of selectins, promoting the adhesion of leukocytes, which in turn can capture sickle red blood cells, leading to vaso-occlusion.

This compound, a glycomimetic antagonist of selectins, competitively inhibits the binding of leukocytes to the endothelium, thereby disrupting the rolling and adhesion cascade. Preclinical studies have demonstrated that this compound predominantly inhibits E-selectin-mediated adhesion. A notable biomarker of this activity is the reduction of soluble E-selectin levels in the plasma of treated individuals.

Signaling Pathway of Selectin-Mediated Leukocyte Rolling

The binding of selectins on the endothelium to their ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes, initiates an intracellular signaling cascade. This "outside-in" signaling leads to the activation of integrins, such as lymphocyte function-associated antigen-1 (LFA-1), which then bind to intercellular adhesion molecule-1 (ICAM-1) on the endothelium, resulting in firm adhesion. This compound disrupts the initial selectin-ligand interaction, thereby preventing the downstream activation of integrins.

Caption: this compound blocks E-selectin, inhibiting leukocyte adhesion.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of this compound in blocking leukocyte adhesion and its clinical effects.

Table 1: Preclinical Efficacy of this compound (GMI-1070) in a Mouse Model of Sickle Cell Disease
ParameterControlThis compound (GMI-1070)Percent ReductionReference
Sickle RBC-Leukocyte Interactions
Interacting RBCs per Adherent WBCHighMarkedly Reduced~93%
Leukocyte Adhesion
Adherent LeukocytesHighPartially BlockedNot Quantified
Leukocyte Rolling Velocity
Rolling VelocityBaselineSignificantly IncreasedNot Quantified

Data from intravital microscopy studies in a humanized sickle cell mouse model.

Table 2: Ex Vivo Efficacy of this compound (GMI-1070) on Neutrophil Adhesion
Time Post-InfusionMean Adhered Neutrophils (per 50x field)Reference
0 hours (Baseline)33
4 hours20
8 hours18
24 hours47
48 hours42

Data from an ex vivo assay using plasma from SCD patients at steady state who received this compound.

Table 3: Clinical Biomarker and Post-Hoc Efficacy Data from this compound Clinical Trials
ParameterPlaceboThis compoundChangeReference
Soluble E-selectin UnchangedDecreased61% reduction from baseline after loading dose
Time to Readiness for Discharge (Early Treatment) 122 hours65.7 hours56.3-hour reduction
Time to Hospital Discharge (Early Treatment) HighReduced41.5-hour reduction
Time to Discontinuation of IV Opioids (Early Treatment) HighReduced50.5-hour reduction

Early treatment defined as within ~26.4 hours of VOC pain onset.

Experimental Protocols

Protocol 1: In Vitro Parallel-Plate Flow Chamber Assay

This protocol is designed to measure the effect of this compound on leukocyte rolling and adhesion to endothelial cells under defined shear stress conditions.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Isolated human neutrophils

  • This compound (or vehicle control)

  • Cell culture medium and reagents

  • Parallel-plate flow chamber system

  • Inverted microscope with a high-speed camera

  • Syringe pump

  • Image analysis software

Workflow Diagram:

A 1. Culture HUVECs to confluence in flow chamber plate B 2. Activate HUVECs with TNF-α (to induce E-selectin expression) A->B E 5. Assemble flow chamber on microscope stage B->E C 3. Isolate human neutrophils D 4. Pre-incubate neutrophils with This compound or vehicle C->D F 6. Perfuse treated neutrophils over HUVEC monolayer at physiological shear stress D->F E->F G 7. Record video of leukocyte interaction with HUVECs F->G H 8. Analyze video to quantify: - Number of rolling cells - Rolling velocity - Number of adherent cells G->H

Caption: Workflow for parallel-plate flow chamber assay.

Procedure:

  • Endothelial Cell Culture: Culture HUVECs on fibronectin-coated plates compatible with the flow chamber system until a confluent monolayer is formed.

  • Endothelial Cell Activation: To induce E-selectin expression, activate the HUVEC monolayer by treating with a pro-inflammatory cytokine such as TNF-α (10 ng/mL) for 4-6 hours prior to the experiment.

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • This compound Treatment: Resuspend the isolated neutrophils in a suitable buffer and pre-incubate with the desired concentration of this compound or a vehicle control for 30 minutes at 37°C.

  • Flow Chamber Assembly and Perfusion:

    • Assemble the parallel-plate flow chamber with the HUVEC-coated plate according to the manufacturer's instructions.

    • Place the chamber on the stage of an inverted microscope.

    • Using a syringe pump, perfuse the this compound-treated or control neutrophils through the chamber at a physiological shear stress (e.g., 1-2 dynes/cm²).

  • Data Acquisition: Record video sequences of leukocyte interactions with the HUVEC monolayer at multiple locations within the chamber for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Leukocyte Rolling: Manually or automatically track the movement of individual leukocytes. A rolling leukocyte is defined as a cell moving at a velocity significantly lower than the free-stream velocity.

    • Rolling Velocity: Calculate the average velocity of the rolling leukocytes.

    • Leukocyte Adhesion: An adherent leukocyte is defined as a cell that remains stationary for a specified duration (e.g., >30 seconds). Count the number of adherent cells per field of view.

    • Compare the number of rolling and adherent cells, and the rolling velocity between the this compound-treated and control groups.

Protocol 2: In Vivo Intravital Microscopy in a Mouse Model

This protocol allows for the direct visualization and quantification of leukocyte rolling and adhesion in the microvasculature of a living animal, providing a more physiologically relevant assessment of this compound's efficacy. A common model is the cremaster muscle in mice.

Materials:

  • Transgenic sickle cell mice (or wild-type mice for inflammation studies)

  • This compound (or vehicle control)

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments for cremaster muscle exteriorization

  • Intravital microscope with a water-immersion objective and a high-speed camera

  • Fluorescent dyes for labeling leukocytes (optional, e.g., Rhodamine 6G)

  • Image analysis software

Workflow Diagram:

A 1. Anesthetize mouse B 2. Induce inflammation (optional, e.g., with TNF-α) A->B C 3. Administer this compound or vehicle control intravenously B->C D 4. Surgically exteriorize the cremaster muscle C->D E 5. Mount the mouse on the microscope stage and maintain tissue superfusion D->E F 6. Identify post-capillary venules for observation E->F G 7. Record video of leukocyte trafficking in the microvasculature F->G H 8. Analyze video to quantify: - Leukocyte rolling flux - Rolling velocity - Number of adherent leukocytes G->H

Caption: Workflow for intravital microscopy of leukocyte rolling.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic regimen.

    • To induce an inflammatory response, an agent like TNF-α can be administered intrascrotally or systemically a few hours before the experiment.

  • This compound Administration: Administer this compound or a vehicle control intravenously via the tail vein at the desired dose and time point relative to the inflammatory stimulus.

  • Surgical Procedure:

    • Make a small incision in the scrotum to expose the cremaster muscle.

    • Carefully exteriorize the muscle and pin it over a transparent pedestal on a custom microscope stage.

    • Continuously superfuse the tissue with warm, buffered saline to maintain its viability.

  • Intravital Microscopy:

    • Place the mouse on the stage of the intravital microscope.

    • Using a water-immersion objective, locate post-capillary venules (typically 20-40 µm in diameter).

    • If desired, intravenously inject a fluorescent dye like Rhodamine 6G to visualize leukocytes.

    • Record video sequences of leukocyte trafficking within the selected venules.

  • Data Analysis:

    • Leukocyte Rolling Flux: Count the number of rolling leukocytes passing a defined line perpendicular to the vessel axis per unit of time.

    • Leukocyte Rolling Velocity: Measure the time it takes for a rolling leukocyte to travel a known distance along the vessel wall.

    • Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined length of the venule.

    • Normalize adhesion data to the vessel surface area.

    • Compare these parameters between this compound-treated and control animals.

Conclusion

The protocols and data presented in these application notes provide a framework for the comprehensive evaluation of this compound's efficacy in blocking leukocyte rolling. Both in vitro and in vivo models are crucial for a thorough understanding of its mechanism of action and potential therapeutic effects. The quantitative data from preclinical studies strongly support this compound's ability to inhibit selectin-mediated cell adhesion. While the overall clinical results have been mixed, the significant effects observed with early intervention highlight the importance of targeting the initial stages of vaso-occlusion and warrant further investigation into the therapeutic window of selectin inhibitors.

References

Techniques for Assessing Selectin Inhibition by Rivipansel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivipansel (formerly GMI-1070) is a pan-selectin antagonist that has been investigated for its therapeutic potential in vaso-occlusive crisis (VOC), a hallmark of sickle cell disease (SCD).[1] Its mechanism of action centers on the inhibition of the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), which play a crucial role in the adhesion of leukocytes and sickled erythrocytes to the vascular endothelium.[2] This adhesion cascade is a key initiating event in the pathophysiology of VOC.[2] this compound, with its predominant activity against E-selectin, aims to disrupt these cell-cell interactions, thereby restoring blood flow and alleviating the symptoms of VOC.

These application notes provide detailed protocols for a range of in vitro, in vivo, and clinical assays to assess the efficacy of this compound in inhibiting selectin-mediated processes.

Data Presentation

Table 1: In Vitro Inhibition of Selectin-Mediated Adhesion

AssayCell TypesStimulusThis compound ConcentrationEndpointExpected Outcome
Static Adhesion AssayHuman Umbilical Vein Endothelial Cells (HUVECs), NeutrophilsTNF-α (10 ng/mL)0.1 - 100 µMNumber of adherent neutrophilsDose-dependent decrease in neutrophil adhesion
Flow-Based Adhesion AssayHUVECs, Sickle Red Blood Cells (SSRBCs)Histamine (100 µM)10 µMNumber of adherent SSRBCs under shear stressSignificant reduction in SSRBC adhesion

Table 2: In Vivo Efficacy in a Mouse Model of Vaso-Occlusive Crisis

Animal ModelTreatment GroupEndpointMeasurementExpected Outcome
Berkeley Sickle Cell MouseVehicle ControlLeukocyte rolling velocityIntravital MicroscopySlow rolling velocity
Berkeley Sickle Cell MouseThis compound (20 mg/kg)Leukocyte rolling velocityIntravital MicroscopyIncreased rolling velocity
Berkeley Sickle Cell MouseVehicle ControlBlood flowLaser Doppler FlowmetryReduced blood flow
Berkeley Sickle Cell MouseThis compound (20 mg/kg)Blood flowLaser Doppler FlowmetryImproved blood flow
Berkeley Sickle Cell MouseVehicle ControlSurvivalKaplan-Meier AnalysisLower survival rate
Berkeley Sickle Cell MouseThis compound (20 mg/kg)SurvivalKaplan-Meier AnalysisIncreased survival rate

Table 3: Clinical Biomarker Modulation in Sickle Cell Disease Patients

BiomarkerAssayPatient CohortTimepointExpected Change with this compound
Soluble E-selectin (sE-selectin)ELISAPatients with VOCBaseline vs. Post-infusionSignificant decrease
Soluble P-selectin (sP-selectin)ELISAPatients with VOCBaseline vs. Post-infusionMarginal decrease
Platelet-Monocyte AggregatesFlow CytometryPatients with VOCBaseline vs. Post-infusionDecrease in percentage of aggregates
L-selectin on NeutrophilsFlow CytometryPatients with VOCBaseline vs. Post-infusionPotential modulation of expression

Signaling Pathways and Experimental Workflows

Selectin-Mediated Adhesion Cascade in VOC cluster_0 Vascular Endothelium cluster_1 Leukocytes & Sickled RBCs Endothelial_Activation Endothelial Activation (e.g., TNF-α, Histamine) E_Selectin_Expression E-Selectin Expression Endothelial_Activation->E_Selectin_Expression P_Selectin_Expression P-Selectin Expression Endothelial_Activation->P_Selectin_Expression Tethering_Rolling Tethering & Rolling E_Selectin_Expression->Tethering_Rolling binds to Leukocyte Ligands P_Selectin_Expression->Tethering_Rolling binds to PSGL-1 Leukocyte Leukocyte (Neutrophil) L_Selectin L-Selectin Leukocyte->L_Selectin PSGL_1 PSGL-1 Leukocyte->PSGL_1 SSRBC Sickled Red Blood Cell Vaso_occlusion Vaso-occlusion SSRBC->Vaso_occlusion L_Selectin->Tethering_Rolling binds to Endothelial Ligands Firm_Adhesion Firm Adhesion Tethering_Rolling->Firm_Adhesion Firm_Adhesion->Vaso_occlusion This compound This compound This compound->E_Selectin_Expression inhibits This compound->P_Selectin_Expression inhibits This compound->L_Selectin inhibits

Caption: Signaling pathway of selectin-mediated vaso-occlusion and the inhibitory action of this compound.

In Vitro Cell Adhesion Assay Workflow Start Start Coat_Plate Coat 96-well plate with endothelial cells (HUVECs) Start->Coat_Plate Activate_Endothelium Activate endothelial cells with TNF-α Coat_Plate->Activate_Endothelium Pre_treat Pre-treat endothelial cells with This compound or vehicle Activate_Endothelium->Pre_treat Add_Leukocytes Add fluorescently labeled leukocytes (e.g., neutrophils) Pre_treat->Add_Leukocytes Incubate Incubate to allow adhesion Add_Leukocytes->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify adherent cells (fluorescence reading) Wash->Quantify Analyze Analyze data and compare treatments Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro cell adhesion assay to evaluate this compound's efficacy.

Experimental Protocols

In Vitro Assays

1. Static Cell Adhesion Assay

This assay quantifies the adhesion of leukocytes to a monolayer of activated endothelial cells, a process largely mediated by E-selectin.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Human neutrophils (isolated from fresh blood)

    • Endothelial cell growth medium

    • Neutrophil isolation medium

    • Recombinant human TNF-α

    • This compound

    • Calcein-AM (fluorescent dye)

    • 96-well black, clear-bottom tissue culture plates

    • Fluorescence plate reader

  • Protocol:

    • Endothelial Cell Culture: Culture HUVECs in endothelial cell growth medium in a 96-well plate until a confluent monolayer is formed.

    • Activation of Endothelium: Treat the HUVEC monolayer with 10 ng/mL TNF-α for 4-6 hours at 37°C to induce E-selectin expression.

    • Inhibitor Treatment: Pre-incubate the activated HUVEC monolayer with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Neutrophil Labeling: Isolate human neutrophils and label them with Calcein-AM according to the manufacturer's protocol.

    • Adhesion: Add the fluorescently labeled neutrophils to the HUVEC monolayer and incubate for 30 minutes at 37°C.

    • Washing: Gently wash the wells three times with pre-warmed PBS to remove non-adherent neutrophils.

    • Quantification: Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader (excitation/emission ~485/520 nm).

    • Analysis: Calculate the percentage of neutrophil adhesion for each condition relative to the vehicle control.

2. Flow Cytometry for Selectin Expression

This protocol measures the surface expression of selectins on endothelial cells following activation and treatment with this compound.

  • Materials:

    • HUVECs

    • Recombinant human TNF-α

    • This compound

    • FITC-conjugated anti-human E-selectin antibody

    • PE-conjugated anti-human P-selectin antibody

    • Isotype control antibodies

    • Flow cytometry buffer (PBS with 1% BSA)

    • Flow cytometer

  • Protocol:

    • Cell Culture and Treatment: Culture HUVECs in 6-well plates. Treat with TNF-α and this compound as described in the static adhesion assay protocol.

    • Cell Detachment: Gently detach the HUVECs from the plate using a non-enzymatic cell dissociation solution.

    • Antibody Staining: Resuspend the cells in flow cytometry buffer and incubate with the fluorescently conjugated anti-selectin antibodies or isotype controls for 30 minutes on ice in the dark.

    • Washing: Wash the cells twice with flow cytometry buffer.

    • Acquisition: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

    • Analysis: Analyze the median fluorescence intensity (MFI) to quantify the expression of E-selectin and P-selectin.

In Vivo Model

1. Intravital Microscopy in a Sickle Cell Mouse Model

This technique allows for the direct visualization of leukocyte and erythrocyte adhesion and blood flow in the microvasculature of a living animal.

  • Materials:

    • Berkeley or Townes sickle cell mouse model

    • Anesthetics (e.g., ketamine/xylazine)

    • Surgical tools for cremaster muscle exteriorization

    • Intravital microscope with a fluorescent light source and camera

    • Rhodamine 6G (for leukocyte labeling)

    • FITC-dextran (for plasma labeling)

    • This compound

  • Protocol:

    • Animal Preparation: Anesthetize the sickle cell mouse.

    • Surgical Procedure: Exteriorize the cremaster muscle for visualization of the microcirculation.

    • Fluorescent Labeling: Administer Rhodamine 6G intravenously to label leukocytes and FITC-dextran to visualize plasma flow.

    • Baseline Imaging: Record baseline images and videos of the microvasculature, capturing leukocyte rolling and adhesion.

    • Treatment: Administer this compound (e.g., 20 mg/kg, IV) or vehicle control.

    • Post-Treatment Imaging: Record images and videos at various time points after treatment to assess changes in leukocyte-endothelial interactions and blood flow.

    • Analysis: Quantify parameters such as leukocyte rolling velocity, number of adherent leukocytes, and red blood cell velocity.

Clinical Trial Assay

1. ELISA for Soluble E-selectin (sE-selectin)

Elevated levels of sE-selectin are a biomarker of endothelial activation. This assay measures the concentration of sE-selectin in patient plasma.

  • Materials:

    • Human sE-selectin ELISA kit

    • Patient plasma samples (collected in EDTA or citrate tubes)

    • Microplate reader

  • Protocol:

    • Sample Preparation: Collect blood samples from patients at baseline and at specified time points after this compound or placebo administration. Centrifuge to obtain plasma and store at -80°C until analysis.

    • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and plasma samples to a microplate pre-coated with an anti-sE-selectin antibody.

      • Incubating to allow sE-selectin to bind.

      • Washing the plate.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing.

      • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

      • Stopping the reaction and measuring the absorbance at 450 nm.

    • Data Analysis: Generate a standard curve and calculate the concentration of sE-selectin in the patient samples. A significant decrease in sE-selectin levels after the loading dose of this compound was observed in clinical trials.

References

Application Notes and Protocols for Preclinical Studies of Rivipansel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivipansel (formerly known as GMI-1070) is a glycomimetic, pan-selectin antagonist that has been investigated for its therapeutic potential in sickle cell disease (SCD). By inhibiting the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), this compound aims to reduce the cell-cell interactions that contribute to vaso-occlusive crises (VOC), a hallmark of SCD.[1][2][3] These application notes provide a detailed overview of the dosages and protocols used in key preclinical animal studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound functions by blocking the binding of leukocytes and other cells to the vascular endothelium, a process mediated by selectins.[3] In the context of sickle cell disease, inflammation leads to the upregulation of selectins on the endothelial surface. This, in turn, promotes the adhesion of leukocytes, which can then capture sickle red blood cells, leading to the formation of microvascular occlusions, restricted blood flow, and intense pain characteristic of a VOC.[1] this compound, with its predominant activity against E-selectin, interferes with this adhesive cascade, thereby restoring microcirculatory blood flow.

Signaling Pathway of Vaso-Occlusion and this compound Intervention

cluster_0 Vascular Lumen cluster_1 Endothelium Leukocyte Leukocyte sRBC Sickle Red Blood Cell Leukocyte->sRBC captures ESelectin E-Selectin Leukocyte->ESelectin binds to PSelectin P-Selectin Leukocyte->PSelectin binds to EndothelialCell Endothelial Cell EndothelialCell->ESelectin upregulates expression EndothelialCell->PSelectin upregulates expression Adhesion Leukocyte Adhesion (Rolling & Firm Adhesion) ESelectin->Adhesion PSelectin->Adhesion Inflammation Inflammatory Stimuli (e.g., TNF-α) Inflammation->EndothelialCell activates Capture sRBC Capture Adhesion->Capture enables VOC Vaso-Occlusive Crisis (VOC) Capture->VOC This compound This compound (GMI-1070) This compound->ESelectin inhibits This compound->PSelectin inhibits

Caption: Signaling pathway of vaso-occlusion in sickle cell disease and the inhibitory action of this compound.

Preclinical Animal Dosage Summary

The following table summarizes the key dosage information from a pivotal preclinical study using a murine model of sickle cell disease.

ParameterDetailsReference
Drug This compound (GMI-1070)
Animal Model Humanized Sickle Cell Disease (SCD) Mice (Berkeley strain)
Dosage 20 mg/kg per administration
Route of Administration Intravenous (via intracarotid artery catheter)
Formulation Dissolved in Phosphate Buffered Saline (PBS), pH 7.4
Dosing Regimen Two doses administered during the experiment

Experimental Protocols

Murine Model of Vaso-Occlusive Crisis

A well-established mouse model of SCD is utilized to investigate the effects of this compound on vaso-occlusion. This typically involves the induction of an inflammatory response to trigger the sickle cell crisis.

Materials:

  • Humanized SCD mice

  • Tumor Necrosis Factor-α (TNF-α)

  • This compound (GMI-1070) solution (20 mg/kg in PBS)

  • Phosphate Buffered Saline (PBS) as a vehicle control

  • Anesthetic agents

  • Surgical equipment for cannulation

  • Intravital microscopy setup

Experimental Workflow Diagram:

cluster_0 Prophylactic Protocol cluster_1 Therapeutic Protocol A1 Anesthesia & Surgical Preparation A2 Administer TNF-α (t=0 min) A1->A2 A3 Administer this compound (20 mg/kg) or Vehicle (t=0 min) A2->A3 A4 Administer 2nd dose of This compound or Vehicle (t=70 min) A3->A4 A5 Intravital Microscopy (t=90-150 min) A4->A5 B1 Anesthesia & Surgical Preparation B2 Administer TNF-α (t=0 min) B1->B2 B3 Allow VOC to establish B2->B3 B4 Administer this compound (20 mg/kg) or Vehicle (t=110 min) B3->B4 B5 Intravital Microscopy (t=120-240 min) B4->B5

Caption: Experimental workflows for prophylactic and therapeutic administration of this compound in a mouse model of SCD.

Prophylactic Treatment Protocol:

  • Anesthetize the SCD mouse and perform surgical preparation, including the cannulation of the right carotid artery for drug administration.

  • Administer TNF-α intraperitoneally at time 0 to induce an inflammatory response.

  • Immediately following the TNF-α injection, administer a 20 mg/kg dose of this compound or vehicle control (PBS) via the intracarotid artery catheter.

  • To ensure sustained drug activity, administer a second 20 mg/kg dose of this compound or vehicle at 70 minutes post-TNF-α injection.

  • From 90 to 150 minutes, observe and record the microvasculature (e.g., in the cremaster muscle) using intravital microscopy to assess leukocyte rolling, adhesion, and blood flow.

Therapeutic Treatment Protocol:

  • Anesthetize and surgically prepare the SCD mouse as described in the prophylactic protocol.

  • Administer TNF-α at time 0 to initiate the vaso-occlusive process.

  • Allow the vaso-occlusive crisis to establish for 110 minutes.

  • At 110 minutes post-TNF-α, administer a single 20 mg/kg dose of this compound or vehicle control.

  • From 120 to 240 minutes, perform intravital microscopy to evaluate the reversal of vaso-occlusion and improvement in blood flow.

Key Outcomes and Endpoints in Preclinical Studies

The efficacy of this compound in these preclinical models is typically assessed by quantifying various parameters, including:

  • Leukocyte Rolling Velocity: An increase in rolling velocity indicates reduced adhesion to the endothelium.

  • Leukocyte Adhesion: A reduction in the number of adherent leukocytes per unit area of the vessel wall.

  • Microvascular Blood Flow: Measured by red blood cell velocity, with an increase indicating improved perfusion.

  • Survival: In severe models of VOC, survival rates are a critical endpoint.

Conclusion

Preclinical studies in a humanized mouse model of sickle cell disease have demonstrated the potential of this compound to mitigate vaso-occlusion at a dosage of 20 mg/kg. The detailed protocols provided herein serve as a guide for researchers designing and conducting similar in vivo evaluations of selectin antagonists. These foundational studies have been instrumental in advancing the clinical development of this compound for the treatment of vaso-occlusive crises in patients with sickle cell disease.

References

Application Notes and Protocols for Solubilizing Rivipansel in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivipansel (GMI-1070) is a glycomimetic, pan-selectin antagonist with potent activity against E-selectin.[1][2] It is investigated for its therapeutic potential in conditions involving vaso-occlusion, such as sickle cell disease.[1][3] this compound functions by inhibiting the interaction between selectins on the vascular endothelium and their ligands on leukocytes, thereby preventing cell adhesion and the subsequent inflammatory cascade.[1] Accurate and reproducible in vitro experimental results are contingent on the proper solubilization and handling of this compound. These application notes provide detailed protocols for the solubilization of this compound for use in a variety of in vitro assays.

Physicochemical and Solubility Data

Proper preparation of this compound for in vitro experiments begins with an understanding of its physical and chemical properties. The following table summarizes key data for this compound and its sodium salt.

PropertyValueSource
This compound (Free Acid)
Molecular FormulaC₅₈H₇₄N₆O₃₁S₃PubChem
Molecular Weight1447.4 g/mol PubChem
This compound Sodium
Water Solubility2.2 mg/mLDrugBank
In Vitro Activity
E-selectin IC₅₀3.4 µMBlood Journal
P-selectin IC₅₀423 µMDC Chemicals
L-selectin IC₅₀337 µMDC Chemicals

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound solutions for in vitro use. The use of this compound sodium is recommended for aqueous solutions, while the free acid form is often more suitable for dissolution in organic solvents like DMSO.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro studies.

Materials:

  • This compound (free acid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this will be approximately 1.45 mg per 100 µL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortexing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in solubilization if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A product datasheet suggests that a DMSO solution can be stored for up to two weeks at 4°C and for six months at -80°C.

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile dilution tubes

  • Vortex mixer

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution with your aqueous buffer of choice (e.g., PBS or cell culture medium) to achieve the desired final concentrations for your experiment.

  • Vortexing: Gently vortex the diluted solutions to ensure homogeneity.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solutions and include a vehicle control (containing the same final concentration of DMSO) in your experiments.

  • Use in Assays: Use the freshly prepared aqueous working solutions in your in vitro assays. It is recommended to prepare these solutions on the day of the experiment.

Visualizations

Experimental Workflow for this compound Solubilization

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_storage_assay Storage and Use weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock store Store Stock at -20°C/-80°C vortex_stock->store dilute Serially Dilute in Aqueous Buffer vortex_working Vortex to Mix dilute->vortex_working assay Use in In Vitro Assay vortex_working->assay store->dilute

Caption: Workflow for preparing this compound solutions.

This compound's Mechanism of Action: Inhibition of E-selectin Signaling

G cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) e_selectin E-selectin Expression cytokines->e_selectin slex Sialyl Lewis X (sLeˣ) Ligands e_selectin->slex Binding integrin Integrin Activation slex->integrin adhesion Firm Adhesion & Transmigration integrin->adhesion This compound This compound This compound->e_selectin Inhibits

Caption: this compound inhibits E-selectin mediated leukocyte adhesion.

References

Application Notes and Protocols for Monitoring Rivipansel Activity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivipansel (formerly GMI-1070) is a pan-selectin inhibitor with a predominant antagonistic effect on E-selectin.[1] It was developed to treat vaso-occlusive crisis (VOC) in patients with sickle cell disease (SCD).[2][3] The mechanism of action of this compound involves blocking the adhesion of leukocytes and sickled red blood cells to the vascular endothelium, a key process in the pathophysiology of VOC.[3] Monitoring the in vivo activity of this compound is crucial for assessing its biological efficacy and understanding its therapeutic effects. These application notes provide detailed protocols for assays to measure biomarkers modulated by this compound, enabling researchers to monitor its activity in preclinical and clinical studies.

The primary biomarker for this compound's activity is soluble E-selectin (sE-selectin), as its levels were significantly reduced in clinical trials, indicating successful target engagement.[4] Secondary and exploratory biomarkers include soluble P-selectin (sP-selectin), functional measures of neutrophil adhesion, and circulating inflammatory cytokines, which are also implicated in the pathophysiology of VOC.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the workflow for monitoring its activity, the following diagrams are provided.

cluster_0 Vaso-Occlusive Crisis Pathophysiology cluster_1 This compound Intervention Inflammatory Stimuli Inflammatory Stimuli Endothelial Cells Endothelial Cells Inflammatory Stimuli->Endothelial Cells activate E-selectin Expression E-selectin Expression Endothelial Cells->E-selectin Expression upregulate Leukocyte/RBC Adhesion Leukocyte/RBC Adhesion E-selectin Expression->Leukocyte/RBC Adhesion mediates Reduced Adhesion Reduced Adhesion E-selectin Expression->Reduced Adhesion Vaso-occlusion Vaso-occlusion Leukocyte/RBC Adhesion->Vaso-occlusion This compound This compound This compound->E-selectin Expression inhibits Amelioration of VOC Amelioration of VOC Reduced Adhesion->Amelioration of VOC

This compound's Mechanism of Action in VOC.

Patient Sample Patient Sample Biomarker Assays Biomarker Assays Patient Sample->Biomarker Assays Plasma/Serum Data Analysis Data Analysis Biomarker Assays->Data Analysis Activity Assessment Activity Assessment Data Analysis->Activity Assessment

General Biomarker Monitoring Workflow.

Quantitative Biomarker Data

The following table summarizes the key quantitative finding from the this compound Phase 3 RESET clinical trial.

BiomarkerIntervention GroupChange from BaselineStatistical SignificanceReference
Soluble E-selectin (sE-selectin)This compound-61%p < 0.05
Soluble E-selectin (sE-selectin)PlaceboUnchanged-

Experimental Protocols

Measurement of Soluble E-selectin (sE-selectin) in Plasma/Serum by ELISA

This protocol is based on commercially available sandwich ELISA kits.

Principle: A monoclonal antibody specific for human sE-selectin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any sE-selectin present is bound by the immobilized antibody. After washing, a biotinylated anti-human sE-selectin antibody is added. Following a wash, an avidin-biotin-peroxidase complex is added, which binds to the biotinylated antibody. A substrate solution is then added to the wells, and color develops in proportion to the amount of sE-selectin bound. The color development is stopped, and the intensity of the color is measured.

Materials:

  • Human sE-selectin ELISA Kit (e.g., from R&D Systems, Cat# DSLE00 or Invitrogen, Cat# BMS205-2)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Wash bottle, manifold dispenser, or automated plate washer

  • Patient plasma or serum samples (collected in citrate or heparin tubes)

Procedure:

  • Sample Preparation:

    • Collect whole blood into citrate or heparin-containing tubes.

    • Centrifuge at 1000 x g for 15 minutes at room temperature.

    • Aliquot the plasma or serum and store at -80°C until use. Avoid repeated freeze-thaw cycles.

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare wash buffer, standards, and other reagents as per the kit manufacturer's instructions.

  • Assay Protocol:

    • Add Assay Diluent to each well as instructed in the kit manual.

    • Add standards, controls, and samples to the appropriate wells in duplicate.

    • Cover the plate and incubate at room temperature for the time specified in the kit protocol (typically 2 hours).

    • Aspirate each well and wash the plate multiple times with Wash Buffer.

    • Add the Conjugate (biotinylated antibody) to each well.

    • Incubate at room temperature for the specified time (e.g., 2 hours).

    • Wash the plate again.

    • Add the Substrate Solution to each well and incubate in the dark for the recommended time (e.g., 30 minutes).

    • Add the Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Calculate the mean absorbance for each set of duplicate standards, controls, and samples.

    • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

    • Use the standard curve to determine the concentration of sE-selectin in the samples.

Neutrophil Adhesion Assay under Flow Conditions

This protocol provides a method to functionally assess the effect of this compound on neutrophil adhesion to endothelial cells under physiological shear stress.

Principle: Human umbilical vein endothelial cells (HUVECs) are cultured to form a monolayer in a flow chamber. Isolated human neutrophils, pre-treated with this compound or a vehicle control, are then perfused over the HUVEC monolayer at a defined shear stress. The adhesion of neutrophils to the endothelial cells is observed and quantified using video microscopy.

Materials:

  • Parallel-plate flow chamber system

  • Syringe pump

  • Inverted microscope with a camera

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Human neutrophils isolated from healthy donors

  • This compound

  • TNF-α (for HUVEC activation)

  • Fibronectin

  • PBS (Phosphate Buffered Saline)

Procedure:

  • Preparation of Endothelial Cell Monolayer:

    • Coat the bottom of the flow chamber or a glass coverslip with fibronectin.

    • Seed HUVECs and culture until a confluent monolayer is formed.

    • Activate the HUVEC monolayer with TNF-α (e.g., 20 ng/mL) for 4-6 hours before the assay to induce E-selectin expression.

  • Neutrophil Isolation and Treatment:

    • Isolate neutrophils from fresh human blood using a density gradient centrifugation method.

    • Resuspend the isolated neutrophils in a suitable buffer.

    • Pre-incubate the neutrophils with this compound at the desired concentration or with a vehicle control.

  • Flow-Based Adhesion Assay:

    • Assemble the flow chamber with the HUVEC monolayer.

    • Perfuse the neutrophil suspension over the endothelial monolayer at a physiological shear stress (e.g., 1-2 dynes/cm²).

    • Record videos of neutrophil interactions with the HUVEC monolayer for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Analyze the recorded videos to quantify the number of adherent neutrophils per field of view.

    • Compare the number of adherent neutrophils in the this compound-treated group to the vehicle control group.

Measurement of Soluble P-selectin (sP-selectin) in Plasma by ELISA

Principle: Similar to the sE-selectin ELISA, this assay uses a sandwich ELISA format to quantify the concentration of sP-selectin in plasma samples.

Materials:

  • Human sP-selectin ELISA Kit (e.g., from Abbexa, Cat# abx050435 or R&D Systems)

  • Microplate reader

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Patient plasma samples (collected in EDTA tubes)

Procedure:

  • Sample Preparation:

    • Collect whole blood into EDTA-containing tubes.

    • Centrifuge at 3000 x g for 15 minutes within 4 hours of collection.

    • Aliquot the plasma and store at -80°C.

  • Assay Protocol:

    • Follow the manufacturer's protocol for the specific ELISA kit used. The steps are generally similar to the sE-selectin ELISA described above.

  • Data Analysis:

    • Calculate the concentration of sP-selectin in the samples based on the standard curve.

Cytokine Profiling in Plasma/Serum

Principle: A multiplex immunoassay (e.g., Luminex-based assay) can be used to simultaneously measure the concentrations of multiple inflammatory cytokines and chemokines in a single sample. This allows for a broad assessment of the inflammatory state.

Materials:

  • Multiplex cytokine assay kit (commercially available panels for human inflammatory cytokines)

  • Luminex or other multiplex assay reader

  • Patient plasma or serum samples

Procedure:

  • Sample Preparation:

    • Prepare plasma or serum as described for the ELISA protocols.

  • Assay Protocol:

    • Follow the detailed instructions provided by the manufacturer of the multiplex assay kit. The general principle involves incubating the sample with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

  • Data Analysis:

    • The instrument software will calculate the concentration of each analyte based on the standard curves generated for each cytokine.

    • Focus on cytokines known to be elevated in SCD VOC, such as IL-1β, IL-6, IL-8, and TNF-α.

Conclusion

Monitoring the in vivo activity of this compound can be effectively achieved by measuring the levels of soluble E-selectin, a direct target engagement biomarker. Functional assays, such as the neutrophil adhesion assay, provide further insight into the biological effects of the drug. Additionally, monitoring a broader panel of inflammatory markers, including sP-selectin and various cytokines, can help to characterize the overall impact of this compound on the inflammatory processes underlying vaso-occlusive crisis in sickle cell disease. The protocols outlined in these application notes provide a robust framework for researchers to assess the pharmacodynamic effects of this compound and other selectin inhibitors.

References

Application Notes and Protocols: Flow Cytometry Methods for Studying Rivipansel's Effects on Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivipansel (formerly GMI-1070) is a pan-selectin inhibitor that demonstrates a high affinity for E-selectin, playing a crucial role in mitigating the cell adhesion processes implicated in various pathological conditions, notably vaso-occlusive crisis (VOC) in sickle cell disease (SCD).[1] Selectins (E-, P-, and L-selectin) are a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes and platelets on the vascular endothelium, a critical step in the inflammatory cascade and thrombus formation.[1][2] By blocking these interactions, this compound aims to reduce the downstream consequences of excessive cell adhesion, such as vascular occlusion and inflammation.

These application notes provide detailed protocols for utilizing flow cytometry to quantitatively assess the in vitro and ex vivo effects of this compound on cell adhesion. Flow cytometry offers a high-throughput and quantitative platform to measure various aspects of cell adhesion, including the formation of leukocyte-platelet aggregates and the adhesion of leukocytes to endothelial cells.

Mechanism of Action of this compound in Cell Adhesion

This compound functions by competitively inhibiting the binding of carbohydrate ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), on leukocytes and platelets to selectins expressed on the surface of endothelial cells and other blood cells. This inhibition prevents the initial, transient adhesions that are necessary for subsequent firm adhesion and transmigration of leukocytes into tissues.

cluster_blood_vessel Blood Vessel Lumen Leukocyte Leukocyte (expressing PSGL-1) Endothelium Activated Endothelium (expressing E-selectin, P-selectin) Leukocyte->Endothelium Adhesion (Tethering & Rolling) This compound This compound This compound->Endothelium Inhibits A Whole Blood + this compound/Vehicle B Antibody Staining (CD45, CD14, CD16, CD41) A->B C RBC Lysis B->C D Wash C->D E Flow Cytometry Acquisition D->E F Gating on Leukocytes (CD45+) E->F G Identify Monocytes (CD14+) & Neutrophils (CD16+) F->G H Quantify Platelet-Positive Leukocytes (CD41+) G->H A Culture & Activate HUVEC Monolayer D Co-culture Leukocytes with HUVEC Monolayer A->D B Isolate & Fluorescently Label Leukocytes C Pre-treat Leukocytes with this compound/Vehicle B->C C->D E Wash to Remove Non-adherent Cells D->E F Detach Cells E->F G Flow Cytometry Analysis (Quantify Fluorescent Leukocytes) F->G This compound Increased this compound Concentration Selectin Selectin Inhibition This compound->Selectin Adhesion Decreased Cell Adhesion (Leukocyte-Platelet Aggregates, Leukocyte-Endothelial Adhesion) Selectin->Adhesion Outcome Potential Therapeutic Effect Adhesion->Outcome

References

Application Notes and Protocols: Evaluating Rivipansel's Efficacy in a Microfluidic Model of Vaso-Occlusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle cell disease (SCD) is a genetic blood disorder characterized by recurrent episodes of vaso-occlusive crisis (VOC), which are caused by the blockage of small blood vessels by sickled red blood cells and their adhesion to the vascular endothelium.[1][2] This process is mediated by the interaction of various cell adhesion molecules, including selectins.[3][4][5] Rivipansel (formerly GMI-1070) is a pan-selectin inhibitor that has been investigated as a therapeutic agent to mitigate VOC by blocking the activity of E-, P-, and L-selectins. Although a Phase 3 clinical trial did not meet its primary endpoints, early clinical studies and preclinical data suggest a potential role for this compound in reducing the adhesion of blood cells to the vessel wall.

Microfluidic devices offer a powerful in vitro platform to model the pathophysiology of vaso-occlusion under controlled biomimetic conditions. These devices can replicate the geometry and flow dynamics of the microvasculature, enabling the quantitative assessment of therapeutic interventions. This application note provides a detailed protocol for utilizing microfluidic devices to test the efficacy of this compound in preventing cell adhesion and vaso-occlusion.

Mechanism of Action of this compound

This compound is a glycomimetic, small molecule inhibitor of selectins, with a particularly high affinity for E-selectin. In the context of SCD, inflammatory conditions trigger the expression of selectins on the surface of endothelial cells and leukocytes. These selectins mediate the initial tethering and rolling of leukocytes and sickled red blood cells along the vessel wall, a critical step in the initiation of a vaso-occlusive event. By competitively binding to selectins, this compound blocks these cell-cell interactions, thereby preventing the adhesion cascade that leads to vessel blockage and the subsequent pain crisis.

cluster_0 Vaso-Occlusive Cascade in Sickle Cell Disease cluster_1 Therapeutic Intervention with this compound Inflammation Inflammatory Stimuli Endothelium Endothelial Activation Inflammation->Endothelium Selectin_Expression Upregulation of E-selectin & P-selectin Endothelium->Selectin_Expression Cell_Adhesion Cell Adhesion (Leukocytes, Sickle RBCs) Selectin_Expression->Cell_Adhesion Inhibition Inhibition of Selectin Binding Selectin_Expression->Inhibition Vaso_Occlusion Vaso-Occlusion Cell_Adhesion->Vaso_Occlusion This compound This compound (Pan-Selectin Inhibitor) This compound->Inhibition Reduced_Adhesion Reduced Cell Adhesion Inhibition->Reduced_Adhesion Improved_Flow Improved Blood Flow Reduced_Adhesion->Improved_Flow cluster_0 Experimental Workflow Device_Prep 1. Microfluidic Device Preparation (E-selectin Coating) Perfusion 4. Perfusion into Microfluidic Device Device_Prep->Perfusion Blood_Prep 2. Blood Sample Preparation Treatment 3. Incubation with This compound or Vehicle Blood_Prep->Treatment Treatment->Perfusion Imaging 5. Live-Cell Imaging and Data Acquisition Perfusion->Imaging Analysis 6. Data Analysis and Quantification Imaging->Analysis cluster_0 Data Analysis Logic Raw_Data Raw Data (Videos and Images) Image_Processing Image Processing (Cell Tracking, Segmentation) Raw_Data->Image_Processing Quantification Quantification of Parameters (Adhesion, Velocity, Occlusion) Image_Processing->Quantification Statistical_Analysis Statistical Analysis (Comparison between groups) Quantification->Statistical_Analysis Conclusion Conclusion on This compound Efficacy Statistical_Analysis->Conclusion

References

Troubleshooting & Optimization

Overcoming poor solubility of Rivipansel in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rivipansel, focusing on overcoming its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound, as a free acid, is poorly soluble in water. Its sodium salt, this compound Sodium, exhibits higher aqueous solubility. The reported water solubility of this compound Sodium is 2.2 mg/mL.[1] However, it is important to note that a concentration of 30 mg/mL has been achieved for intravenous administration in clinical settings, indicating that formulation strategies significantly enhance its solubility in aqueous media.

Q2: Can the solubility of this compound be improved by adjusting the pH?

A2: Yes, for ionizable compounds like this compound, pH adjustment is a critical factor in determining solubility. As this compound is an acidic molecule, its solubility is expected to increase in solutions with a pH above its pKa. For parenteral formulations, buffering agents are commonly used to maintain the pH at a level that ensures the drug remains in solution.

Q3: What are some common strategies to enhance the solubility of poorly soluble drugs like this compound?

A3: Several strategies can be employed to improve the solubility of poorly soluble drugs, including:

  • Salt Formation: Using a salt form of the drug, such as this compound Sodium, is a common and effective method to increase aqueous solubility.

  • Co-solvents: The addition of water-miscible organic solvents, such as ethanol or polyethylene glycols (PEGs), can increase the solubility of hydrophobic drugs.

  • Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions. Polysorbates are common examples used in parenteral formulations.[2][3]

  • Complexation: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate and apparent solubility.

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound precipitates out of aqueous solution. The pH of the solution is too low, causing the less soluble free acid form to predominate.1. Measure the pH of the solution. 2. Adjust the pH to a more alkaline value using a suitable buffer (e.g., phosphate or citrate buffer) to maintain the ionized, more soluble form of this compound.
The concentration of this compound exceeds its solubility limit in the current solvent system.1. Consider diluting the solution. 2. Incorporate a co-solvent such as ethanol or PEG 400 into the aqueous solution. Start with a low percentage and gradually increase to find the optimal concentration that maintains solubility without causing toxicity in your experimental system.
The temperature of the solution has decreased, leading to reduced solubility.1. Gently warm the solution while stirring. 2. Determine the solubility of this compound at different temperatures to understand its temperature-solubility profile.
Difficulty dissolving this compound powder in aqueous buffer. Insufficient mixing or time for dissolution.1. Use sonication to aid in the dispersion and dissolution of the powder. 2. Allow for a sufficient equilibration time with continuous stirring. For thermodynamic solubility, this can be 24 hours or longer.
The buffer composition is interfering with solubility.1. Test the solubility in different buffer systems (e.g., phosphate, tris, citrate) to identify the most suitable one. 2. Ensure the ionic strength of the buffer is appropriate, as high salt concentrations can sometimes decrease the solubility of organic molecules ("salting out").
Inconsistent results in solubility assays. The method for separating the undissolved solid from the saturated solution is not effective.1. Use centrifugation at a high speed followed by filtration through a low-binding filter (e.g., PVDF) to ensure all undissolved particles are removed before analysis.
The analytical method for quantifying the dissolved this compound is not validated.1. Develop and validate an HPLC method for the quantification of this compound. Ensure the method is linear, accurate, and precise in the desired concentration range.

Quantitative Solubility Data

Solvent System Form Solubility Reference
WaterSodium Salt2.2 mg/mL[1]
D5W, 0.9% NaCl, Dextrose-SalineIntravenous FormulationCompatible at 30 mg/mL[4]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

    • Ensure there is undissolved solid material at the bottom of the container.

  • Equilibration:

    • Place the container in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

    • Shake the solution for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of dissolved this compound using a validated HPLC-UV method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep1 Add excess this compound to buffer equilibration1 Shake at constant temperature (24-48h) prep1->equilibration1 sampling1 Collect supernatant equilibration1->sampling1 sampling2 Filter (0.22 µm) sampling1->sampling2 analysis1 Dilute sample sampling2->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification prep_standards Prepare Calibration Standards hplc_run Inject Standards & Samples prep_standards->hplc_run prep_samples Prepare Diluted Samples prep_samples->hplc_run peak_integration Integrate this compound Peak hplc_run->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve concentration_determination Determine Sample Concentration calibration_curve->concentration_determination therapeutic_action voc Vaso-Occlusive Crisis (VOC) selectin Selectin Overexpression voc->selectin adhesion Leukocyte-Endothelium Adhesion selectin->adhesion reduced_adhesion Reduced Adhesion This compound This compound inhibition Inhibition of Selectins This compound->inhibition inhibition->adhesion prevents improved_flow Improved Blood Flow reduced_adhesion->improved_flow symptom_relief Relief of VOC Symptoms improved_flow->symptom_relief

References

Navigating Batch-to-Batch Variability of GMI-1070: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing GMI-1070 (also known as Rivipansel), ensuring consistent and reproducible experimental outcomes is paramount. However, batch-to-batch variability of this synthetic glycomimetic pan-selectin antagonist can introduce significant challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, characterize, and address potential inconsistencies between different lots of GMI-1070.

Frequently Asked Questions (FAQs)

Q1: What is GMI-1070 and how does it work?

GMI-1070, or this compound, is a synthetic glycomimetic molecule that acts as a pan-selectin antagonist.[1][2] It is designed to block the activity of selectins (E-, P-, and L-selectin), which are cell adhesion molecules involved in the inflammatory process.[1][3] By inhibiting selectins, GMI-1070 prevents the interaction between leukocytes (white blood cells) and the endothelium (the lining of blood vessels), thereby reducing inflammation and vaso-occlusion.[4] Its primary activity is against E-selectin.

Q2: What are the potential sources of batch-to-batch variability in GMI-1070?

As a complex synthetic molecule, the manufacturing of GMI-1070 can be susceptible to variations. Potential sources of batch-to-batch variability, while not explicitly detailed in public literature for GMI-1070, can be inferred from the manufacturing of similar complex small molecules and glycomimetics and may include:

  • Purity Profile: Differences in the levels and types of impurities, such as starting materials, by-products, or residual solvents from the synthesis and purification process.

  • Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.

  • Degradation Products: Variations in the amount of degradation products due to differences in manufacturing, handling, or storage conditions.

  • Physical Properties: Inconsistencies in physical characteristics like particle size and distribution, which can impact dissolution rates and formulation performance.

Q3: We are observing inconsistent results in our in vitro cell adhesion assays with different batches of GMI-1070. What could be the cause?

Inconsistent efficacy in cell-based assays is a primary indicator of batch-to-batch variability. The root cause likely lies in variations in the active concentration or potency of the GMI-1070 solution.

  • Verify Stock Solution Concentration: Ensure accurate preparation and quantification of your stock solutions for each new batch.

  • Assess Purity: A lower purity in one batch will result in a lower effective concentration of the active compound.

  • Check for Degradation: Improper storage (e.g., exposure to light or elevated temperatures) can lead to degradation of the compound.

Q4: Can the physical appearance of different GMI-1070 batches vary?

While significant differences in color or form (e.g., crystalline vs. amorphous) between batches of a highly purified compound are unlikely, subtle variations in powder flow or clumping can occur. These may be indicative of differences in particle size or moisture content. Such physical variations could affect the ease of handling and weighing, and more importantly, the dissolution rate of the compound.

Troubleshooting Guide

Issue 1: Reduced or Variable Potency in In Vitro Assays

If you observe a significant difference in the inhibitory effect of different GMI-1070 batches in your experiments, follow this troubleshooting workflow:

Troubleshooting_Potency start Inconsistent In Vitro Results check_solubility Verify Solubility and Visual Appearance of Solution start->check_solubility quantify_concentration Quantify Stock Solution Concentration (e.g., UV-Vis) check_solubility->quantify_concentration run_control_assay Perform a Dose-Response Curve with a Reference Standard (if available) quantify_concentration->run_control_assay contact_supplier Contact Supplier for Certificate of Analysis and Purity Data run_control_assay->contact_supplier assess_purity Consider Independent Purity Analysis (e.g., HPLC) contact_supplier->assess_purity conclusion Determine if Batch is Sub-potent assess_purity->conclusion GMI1070_Pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E_selectin E-selectin Adhesion Leukocyte Adhesion & Rolling E_selectin->Adhesion P_selectin P-selectin P_selectin->Adhesion PSGL1 PSGL-1 PSGL1->E_selectin Binding PSGL1->P_selectin Binding GMI1070 GMI-1070 GMI1070->E_selectin GMI1070->P_selectin

References

Why did Rivipansel fail to meet its primary endpoint in the RESET trial?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the outcomes of the Phase 3 RESET trial for Rivipansel.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of this compound to meet its primary endpoint in the RESET trial?

The RESET trial, a Phase 3, multicenter, randomized, double-blind, placebo-controlled study, did not meet its primary endpoint of "time to readiness-for-discharge"[1][2][3]. While the treatment showed a biological effect by reducing soluble E-selectin, this did not translate into a statistically significant improvement in the overall study population when compared to placebo[4][5].

A key finding from a post-hoc analysis suggests that the timing of drug administration was a critical factor. Patients who received this compound within 26.4 hours of the onset of vaso-occlusive crisis (VOC) pain experienced a statistically significant reduction in time to readiness-for-discharge compared to those who received the placebo. This suggests that earlier intervention may be necessary for the drug to be effective.

Q2: What was the mechanism of action for this compound?

This compound is a pan-selectin inhibitor designed to block the activity of selectins, which are cell adhesion molecules. In sickle cell disease, selectins are unusually abundant in blood vessels, leading to the adhesion of blood cells to vessel walls and each other, causing vaso-occlusion and severe pain. By inhibiting E-selectin, P-selectin, and L-selectin, this compound aimed to prevent this cell adhesion and restore blood flow.

Q3: What were the primary and secondary endpoints of the RESET trial?

The primary and key secondary endpoints for the RESET trial were as follows:

  • Primary Endpoint: Time to readiness-for-discharge.

  • Key Secondary Endpoints:

    • Time-to-discharge.

    • Cumulative intravenous (IV) opioid consumption.

    • Time to discontinuation of IV opioids.

The trial failed to show a statistically significant difference between the this compound and placebo groups for any of these endpoints in the overall study population.

Troubleshooting Guide for Experimental Design

Issue: Lack of efficacy in a clinical trial for a selectin inhibitor.

If you are designing a trial for a similar compound, consider the following potential issues and troubleshooting steps based on the learnings from the RESET trial.

Potential Problem: The therapeutic window for intervention was missed.

  • Troubleshooting/Experimental Recommendation: The post-hoc analysis of the RESET trial strongly suggests that the timing of administration is critical. Design protocols that ensure the investigational drug is administered as early as possible after the onset of a vaso-occlusive crisis. Consider patient-reported outcome measures to precisely document the start of the crisis.

Potential Problem: The primary endpoint may not be sensitive enough to capture the full therapeutic effect.

  • Troubleshooting/Experimental Recommendation: While "time to readiness-for-discharge" is a clinically relevant endpoint, it can be influenced by many factors beyond the direct action of the drug. Consider incorporating more direct measures of vaso-occlusion or blood flow as secondary or exploratory endpoints. Biomarker analysis, such as the measurement of soluble E-selectin which was successful in the RESET trial, should be included to confirm target engagement.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes of the RESET trial.

Table 1: Primary Endpoint Analysis (Overall Population)

EndpointThis compound Group (Median Hours)Placebo Group (Median Hours)p-value
Time to Readiness-for-Discharge87.893.50.79

Data sourced from the full analysis of the RESET trial.

Table 2: Post-Hoc Analysis of Early Treatment Subgroup (Treatment within 26.4 hours of VOC pain onset)

EndpointThis compound Group (Median Hours)Placebo Group (Median Hours)p-value
Time to Readiness-for-Discharge65.7122.0< 0.05
Time to DischargeNot specifiedNot specified< 0.05
Time to Discontinuation of IV OpioidsNot specifiedNot specified< 0.05

Data sourced from the post-hoc analysis of the RESET trial.

Experimental Protocols

RESET Trial Methodology

The RESET trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 345 patients with sickle cell disease, aged six and older, who were hospitalized for a vaso-occlusive crisis requiring treatment with intravenous opioids.

  • Randomization: Patients were randomized on a 1:1 basis to receive either this compound or a placebo.

  • Treatment Administration: The assigned treatment was administered intravenously every 12 hours for a maximum of 15 doses.

  • Follow-up: All participants were followed for 35 days after their last dose to monitor for safety.

Visualizations

Diagram 1: this compound's Proposed Mechanism of Action

Rivipansel_Mechanism cluster_0 Vaso-Occlusive Crisis (VOC) in Sickle Cell Disease cluster_1 Therapeutic Intervention Sickled_RBC Sickled Red Blood Cells Adhesion Cell Adhesion Sickled_RBC->Adhesion Leukocytes Leukocytes Leukocytes->Adhesion Endothelium Blood Vessel Endothelium Selectins E, P, L-Selectins Endothelium->Selectins Selectins->Adhesion Blockade Selectin Blockade Selectins->Blockade Vaso_occlusion Vaso-occlusion Adhesion->Vaso_occlusion This compound This compound This compound->Blockade Reduced_Adhesion Reduced Adhesion Blockade->Reduced_Adhesion Improved_Blood_Flow Improved Blood Flow Reduced_Adhesion->Improved_Blood_Flow RESET_Trial_Workflow Patient_Hospitalization Patient Hospitalized for VOC (Requiring IV Opioids) Randomization Randomization (1:1) Patient_Hospitalization->Randomization Rivipansel_Arm This compound Administration (IV, every 12h) Randomization->Rivipansel_Arm Placebo_Arm Placebo Administration (IV, every 12h) Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint: Time to Readiness-for-Discharge Rivipansel_Arm->Primary_Endpoint Placebo_Arm->Primary_Endpoint Outcome Outcome: No Statistical Difference Primary_Endpoint->Outcome Post_Hoc Post-Hoc Analysis: Early Administration (<26.4h) Shows Efficacy Outcome->Post_Hoc

References

Rivipansel Technical Support Center: Investigating In Vitro Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Rivipansel (formerly GMI-1070) in cellular assays. The following information addresses potential questions and troubleshooting strategies related to the in vitro characterization of this compound, with a focus on its selectivity for its intended targets.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a pan-selectin inhibitor, designed to block the function of E-selectin, P-selectin, and L-selectin. These cell adhesion molecules are crucial for the interaction between leukocytes and the endothelium.[1] By inhibiting these selectins, this compound aims to prevent cell adhesion and reduce inflammation.[2]

Q2: Is this compound equally potent against all selectins?

A2: No, preclinical data indicates that this compound has the strongest antagonistic activity towards E-selectin.[2][3] Its inhibitory activity against P-selectin and L-selectin is considerably lower.

Q3: Are there any known off-target effects of this compound noted in cellular assays?

Q4: What are some potential reasons for observing unexpected results in a cellular adhesion assay with this compound?

A4: Unexpected results can arise from several factors:

  • Cell Type and Selectin Expression: The relative expression levels of E-selectin, P-selectin, and L-selectin on your chosen cell line are critical. Since this compound has differential potency, the cellular response will depend on which selectin is mediating the adhesion in your specific assay.

  • Assay Conditions: The IC50 values of this compound can be influenced by assay conditions such as the concentration of the selectin ligand used.

  • Compound Stability: Ensure the stability of this compound in your specific cell culture medium and experimental conditions.

Q5: In our assay, we are not seeing the expected level of inhibition. What should we check?

A5: If you observe lower than expected inhibition, consider the following:

  • Target Selectin: Confirm which selectin is primarily responsible for the adhesion in your assay. If it is predominantly P-selectin or L-selectin, you may require higher concentrations of this compound for effective inhibition compared to an E-selectin-mediated system.

  • Ligand Concentration: The concentration of the competing ligand in your assay can impact the apparent inhibitory activity of this compound.

  • Cell Health and Viability: Ensure that the cells are healthy and that the observed effect is not due to cytotoxicity. It is advisable to run a parallel cytotoxicity assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in inhibition between replicate wells. 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inconsistent this compound concentration: Pipetting errors during serial dilutions. 3. Edge effects in the assay plate: Evaporation leading to concentration changes in outer wells.1. Ensure cells are well-suspended before and during plating. 2. Prepare fresh dilutions for each experiment and use calibrated pipettes. 3. Avoid using the outermost wells of the plate for critical measurements; fill them with sterile media or PBS to maintain humidity.
Lower than expected potency (high IC50 value). 1. Assay target is primarily P- or L-selectin: this compound is less potent against these selectins. 2. High concentration of competing ligand: The assay may be less sensitive to competitive inhibition. 3. Degradation of this compound: The compound may not be stable under your experimental conditions.1. Verify the selectin dependency of your assay. Higher concentrations of this compound may be necessary. 2. Optimize the ligand concentration to be near its Kd for the selectin. 3. Prepare fresh solutions of this compound for each experiment. Assess stability in your assay medium if necessary.
Inconsistent results across different experiments. 1. Variation in cell passage number: Cellular characteristics, including selectin expression, can change with passage number. 2. Reagent variability: Differences in lots of media, serum, or other reagents. 3. Inconsistent incubation times: Timing of cell stimulation and this compound treatment.1. Use cells within a consistent and defined passage number range for all experiments. 2. Qualify new lots of critical reagents before use in experiments. 3. Standardize all incubation and treatment times precisely.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound (GMI-1070) against human selectins as determined by an ELISA-based assay.

Target IC50 (µM) Assay Principle
E-selectin4.3Inhibition of sLea or sLex binding to immobilized selectin chimeras.
P-selectin423Inhibition of sLea or sLex binding to immobilized selectin chimeras.
L-selectin337Inhibition of sLea or sLex binding to immobilized selectin chimeras.

Experimental Protocols

Selectin Inhibition ELISA Protocol (Summary)

This protocol is a summary of the methodology used to determine the IC50 values of this compound against E-, P-, and L-selectin.

  • Plate Coating: Immobilize selectin chimeras on microtiter plates.

  • Blocking: Block non-specific binding sites on the plate.

  • Compound Incubation: Add serial dilutions of this compound to the wells.

  • Ligand Addition: Add a constant concentration of the selectin ligand (e.g., sLea or sLex).

  • Incubation: Incubate to allow for competitive binding.

  • Washing: Wash the plates to remove unbound reagents.

  • Detection: Add a peroxidase-conjugated antibody that recognizes the bound ligand.

  • Substrate Addition: Add a peroxidase substrate (e.g., 3,3′,5,5′ tetramethyl benzidine) to develop a colorimetric signal.

  • Measurement: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of this compound required to inhibit 50% of the ligand binding (IC50) by fitting the data to a dose-response curve.

Visualizations

Rivipansel_Mechanism_of_Action cluster_leukocyte Leukocyte E-selectin E-selectin P-selectin P-selectin L-selectin L-selectin sLeX sLeX Ligand sLeX->E-selectin Binds sLeX->P-selectin Binds sLeX->L-selectin Binds This compound This compound This compound->E-selectin Inhibits (IC50 = 4.3 µM) This compound->P-selectin Inhibits (IC50 = 423 µM) This compound->L-selectin Inhibits (IC50 = 337 µM)

Caption: this compound's inhibitory action on selectin-ligand binding.

Troubleshooting_Workflow Start Unexpected Assay Result CheckAssay Is the primary target selectin known? Start->CheckAssay CheckPotency Is potency lower than expected? CheckAssay->CheckPotency Yes IdentifyTarget Characterize selectin expression in your cell system. CheckAssay->IdentifyTarget No CheckVariability Is there high variability? CheckPotency->CheckVariability No AdjustConcentration Consider higher this compound concentrations for P/L-selectin. CheckPotency->AdjustConcentration Yes RefineTechnique Review cell seeding, pipetting, and plate layout. CheckVariability->RefineTechnique Yes End Optimized Assay CheckVariability->End No IdentifyTarget->CheckPotency OptimizeAssay Optimize ligand concentration and check compound stability. AdjustConcentration->OptimizeAssay OptimizeAssay->End RefineTechnique->End

Caption: A workflow for troubleshooting unexpected this compound assay results.

References

Technical Support Center: Post-Hoc Analysis of Rivipansel Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the post-hoc analysis of Rivipansel clinical trial data.

Frequently Asked Questions (FAQs)

Q1: Why did the Phase 3 RESET trial for this compound fail to meet its primary and secondary endpoints despite a promising mechanism of action?

A: The Phase 3 RESET (this compound: Evaluating Safety, Efficacy and Time to Discharge) trial did not demonstrate a statistically significant difference between this compound and placebo for the primary endpoint of time to readiness for discharge (TTRFD) or key secondary endpoints.[1][2][3][4][5] Several factors could have contributed to this outcome:

  • Timing of Administration: The post-hoc analysis of the RESET trial strongly suggests that the timing of this compound administration is critical. The drug's mechanism of inhibiting selectin-mediated cell adhesion may be most effective when initiated early in a vaso-occlusive crisis (VOC), before significant inflammation and vessel occlusion have occurred.

  • Complex Pathophysiology of VOC: Vaso-occlusion in sickle cell disease is a complex process involving multiple pathways beyond selectin-mediated adhesion. While selectin inhibition is a valid target, it may not be sufficient to resolve a fully established VOC.

  • Patient Heterogeneity: The clinical presentation and underlying biology of VOC can vary significantly among patients. This heterogeneity may have masked the treatment effect in the overall trial population.

  • Choice of Endpoints: The primary endpoint, TTRFD, is a composite measure that can be influenced by various factors beyond the direct pharmacological effect of the drug, making it a challenging endpoint to meet in sickle cell disease trials.

Q2: What were the key findings of the post-hoc analysis of the RESET trial data?

A: A post-hoc analysis of the RESET trial data revealed a potential benefit of this compound in a subgroup of patients who received the treatment early. Specifically, patients treated within 26.4 hours of patient-reported VOC pain onset showed a statistically significant reduction in the median time to readiness for discharge (TTRFD), time to discharge (TTD), and time to discontinuation of IV opioids (TTDIVO) compared to placebo.

Q3: How should the results of the post-hoc analysis be interpreted from a regulatory and clinical perspective?

A: Post-hoc analyses are considered exploratory and hypothesis-generating. While the findings from the this compound post-hoc analysis are intriguing and suggest a potential therapeutic window, they need to be confirmed in a new, prospective, well-controlled clinical trial with a prespecified primary endpoint focused on early intervention. From a regulatory standpoint, post-hoc findings are generally not sufficient for drug approval.

Q4: What are the statistical considerations when interpreting the this compound post-hoc analysis?

A: When evaluating the post-hoc analysis, it is crucial to consider the following:

  • Multiplicity: Performing multiple subgroup analyses increases the risk of finding a statistically significant result by chance alone (Type I error).

  • Data-Dredging: The specific cutoff of 26.4 hours for "early" treatment was determined after examining the data, which can introduce bias.

  • Confidence Intervals: Examining the confidence intervals around the treatment effect in the subgroup provides a better understanding of the range of plausible effects than relying solely on the p-value.

Troubleshooting Guides

Problem: My analysis of a similar dataset does not replicate the findings of the this compound post-hoc analysis.

  • Solution 1: Verify the definition of "early" treatment. Ensure that the time from patient-reported pain onset to treatment initiation is calculated consistently with the methodology used in the original post-hoc analysis (≤26.4 hours).

  • Solution 2: Examine the patient baseline characteristics. Differences in patient demographics, disease severity, or concomitant medications in your dataset compared to the RESET trial population could influence the results.

  • Solution 3: Review the statistical analysis plan. Confirm that the statistical methods, including the handling of missing data and the specific endpoints analyzed, are comparable to those used in the this compound post-hoc analysis.

Problem: I am designing a new clinical trial based on the this compound post-hoc findings and need to define the optimal patient population and endpoints.

  • Solution 1: Focus on early intervention. The trial protocol should explicitly target patients who can be treated within the identified therapeutic window (e.g., within 24 hours of VOC onset).

  • Solution 2: Consider alternative endpoints. In addition to time-to-event endpoints, consider incorporating patient-reported outcomes (PROs) related to pain and quality of life, as well as biomarkers of inflammation and cell adhesion.

  • Solution 3: Implement a robust statistical analysis plan. The plan should be prospectively defined and account for the specific subgroup of interest.

Data Presentation

Table 1: Primary Efficacy Endpoints in the Full Analysis Population of the RESET Trial

EndpointThis compound (n=162) Median (hours)Placebo (n=158) Median (hours)Difference (hours)p-valueHazard Ratio
Time to Readiness for Discharge (TTRFD)87.893.5-5.70.790.97
Time to Discharge (TTD)Not ReportedNot Reported-3.9Not ReportedNot Reported
Time to Discontinuation of IV Opioids (TTDIVO)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Cumulative IV Opioid UseNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Data sourced from the publication of the RESET trial results.

Table 2: Post-Hoc Analysis of Efficacy Endpoints in Patients Treated within 26.4 Hours of VOC Pain Onset

EndpointThis compound Median (hours)Placebo Median (hours)Reduction (hours)p-value
Time to Readiness for Discharge (TTRFD)65.7122.056.3< 0.05
Time to Discharge (TTD)Not ReportedNot Reported41.5< 0.05
Time to Discontinuation of IV Opioids (TTDIVO)Not ReportedNot Reported50.5< 0.05

Data sourced from post-hoc analysis reports.

Experimental Protocols

Methodology of the Phase 3 RESET Clinical Trial (NCT02187003)

The RESET trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients aged 6 years and older with a diagnosis of sickle cell disease who were hospitalized for a vaso-occlusive crisis requiring treatment with intravenous (IV) opioids.

  • Inclusion Criteria: Documented diagnosis of sickle cell disease, diagnosis of VOC necessitating hospital admission with IV opioid treatment, and ability to receive the first dose of the study drug within 24 hours of the first dose of IV opioids.

  • Exclusion Criteria: Not detailed in the provided search results.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or a placebo.

  • Treatment Regimen:

    • This compound Group: For patients aged ≥12 years and weighing >40 kg, a 1680 mg IV loading dose was administered, followed by 840 mg IV maintenance doses every 12 hours. For patients aged 6 to 11 years, or those weighing ≤40 kg, a weight-based dosing of 40 mg/kg loading dose (maximum 1680 mg) was followed by maintenance doses of 20 mg/kg (maximum 840 mg) every 12 hours.

    • Placebo Group: Received a matching placebo intravenously on the same schedule.

  • Primary Endpoint: Time to readiness for discharge (TTRFD), defined as the time from the initiation of the study drug to the time when the patient was deemed ready for discharge by the investigator.

  • Secondary Endpoints: Time to discharge (TTD), cumulative IV opioid consumption, and time to discontinuation of IV opioids (TTDIVO).

  • Statistical Analysis: The primary analysis was a time-to-event analysis using a log-rank test to compare the TTRFD between the two treatment groups.

Mandatory Visualization

Rivipansel_Mechanism_of_Action cluster_0 Vaso-Occlusive Crisis (VOC) Pathophysiology cluster_1 This compound Intervention Sickled RBCs Sickled RBCs E-selectin E-selectin Sickled RBCs->E-selectin Adhesion P-selectin P-selectin Sickled RBCs->P-selectin Adhesion Leukocytes Leukocytes Leukocytes->E-selectin Adhesion Leukocytes->P-selectin Adhesion L-selectin L-selectin Leukocytes->L-selectin Expression Leukocytes->L-selectin Tethering Platelets Platelets Endothelial Cells Endothelial Cells Endothelial Cells->E-selectin Upregulation Endothelial Cells->P-selectin Upregulation Vaso-occlusion Vaso-occlusion E-selectin->Vaso-occlusion P-selectin->Vaso-occlusion L-selectin->Vaso-occlusion This compound This compound This compound->E-selectin Inhibits This compound->P-selectin Inhibits This compound->L-selectin Inhibits Inhibition Inhibition

Caption: this compound's mechanism of action in inhibiting the selectin-mediated cell adhesion cascade.

PostHoc_Analysis_Workflow A Phase 3 RESET Trial Data (Primary Endpoints Not Met) B Formulate Hypothesis: Early intervention may be more effective A->B C Define Subgroups Based on Time from VOC Onset to Treatment B->C D Perform Post-Hoc Statistical Analysis on Pre-defined Endpoints C->D E Evaluate Subgroup Treatment Effects (e.g., ≤26.4 hours) D->E F Assess for Statistical Significance and Clinical Relevance E->F G Interpret with Caution: Consider limitations of post-hoc analysis F->G H Generate New Hypothesis for Prospective Confirmatory Trial G->H

Caption: A logical workflow for conducting a post-hoc analysis of clinical trial data.

References

Impact of timing of Rivipansel administration on efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rivipansel. The information is based on clinical trial data and post-hoc analyses of the impact of administration timing on efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the registered clinical trial number for the pivotal Phase 3 trial of this compound?

The pivotal Phase 3 trial for this compound, also known as the RESET trial, is registered with the clinical trial identifier NCT02187003.[1][2] An open-label extension study was also conducted under the identifier NCT02433158.[3][4]

Q2: We are not observing the expected efficacy with this compound in our study. What could be the issue?

A critical factor influencing the efficacy of this compound is the timing of its administration relative to the onset of the vaso-occlusive crisis (VOC). The Phase 3 RESET trial did not meet its primary or key secondary endpoints in the overall study population.[5] However, post-hoc analyses revealed a significant improvement in outcomes for patients treated early in their VOC.

Q3: What is the optimal time window for administering this compound to achieve maximum efficacy?

Post-hoc analysis of the Phase 3 RESET trial data indicated that patients who received this compound within approximately 26.4 hours of the onset of VOC pain experienced statistically significant improvements in efficacy. For pediatric patients (ages 6-17), a similar benefit was observed when treatment was initiated within 30 hours of VOC onset.

Q4: What specific efficacy endpoints were met with early administration of this compound?

In the subgroup of patients who received this compound within the 26.4-hour window, statistically significant improvements were seen in the following endpoints compared to placebo:

  • Time to readiness for discharge

  • Time to discharge

  • Time to discontinuation of intravenous (IV) opioids

Q5: Our experiment is showing a decrease in soluble E-selectin levels after this compound administration, but the clinical effect is not apparent. Is this expected?

Yes, this is a plausible scenario. In the Phase 3 RESET trial, a significant reduction in mean soluble E-selectin (by 61% from baseline) was observed in the this compound group, indicating that the drug was hitting its biological target. However, this did not translate to clinical efficacy in the overall trial population, which was only evident in the sub-group of patients treated early. This suggests that while target engagement is achieved, the timing of this engagement is critical for a therapeutic effect.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of significant difference in time to readiness for discharge between this compound and placebo groups. The timing of drug administration may be outside the optimal window.Analyze the data based on the time from VOC onset to the first dose of this compound. A post-hoc analysis focusing on subjects treated within 26.4 hours of pain onset is recommended.
No significant reduction in the use of IV opioids. Similar to the above, the therapeutic effect on opioid use is time-dependent.Stratify the analysis by the duration of VOC symptoms prior to treatment initiation. Significant reductions in opioid use were observed in patients treated early.
Variability in patient response to this compound. Patient age may be a contributing factor to the observed variability.The benefit of early administration was noted in both adult and pediatric populations, though the time window for children was slightly different in some analyses (within 30 hours). It is advisable to analyze pediatric and adult data both together and as separate cohorts.

Data Presentation

Table 1: Efficacy of this compound in the Overall Population (RESET Phase 3 Trial)

EndpointThis compound GroupPlacebo Groupp-value
Median Time to Readiness for Discharge87.8 hours93.5 hours0.79
Median Time to DischargeNot Statistically SignificantNot Statistically Significant>0.05
Cumulative IV Opioid ConsumptionNot Statistically SignificantNot Statistically Significant>0.05
Time to Discontinuation of IV OpioidsNot Statistically SignificantNot Statistically Significant>0.05

Table 2: Efficacy of this compound with Early Administration (within 26.4 hours of VOC onset)

EndpointThis compound GroupPlacebo GroupImprovement with this compoundp-value
Median Time to Readiness for Discharge65.7 hours122.0 hours56.3 hours<0.05
Median Time to Discharge71.3 hours112.8 hours41.5 hours<0.05
Median Time to Discontinuation of IV Opioids53.5 hours104.0 hours50.5 hours<0.05

Experimental Protocols

Protocol: Phase 3 RESET Trial (NCT02187003)

  • Objective: To evaluate the efficacy and safety of this compound in patients with sickle cell disease (SCD) hospitalized for a vaso-occlusive crisis (VOC) requiring IV opioids.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 345 patients aged six years and older with SCD, hospitalized for VOC and requiring IV opioid treatment.

  • Randomization: Patients were randomized on a 1:1 basis to receive either this compound or a placebo.

  • Treatment Regimen:

    • An intravenous loading dose of this compound or placebo was administered.

    • This was followed by maintenance doses administered intravenously every 12 hours for a maximum of 15 doses.

  • Primary Endpoint: Time to readiness-for-discharge.

  • Key Secondary Endpoints:

    • Time-to-discharge

    • Cumulative IV opioid consumption

    • Time to discontinuation of IV opioids

  • Follow-up: Patients were followed for safety for 35 days after their last dose of the study drug.

Visualizations

G cluster_0 Vaso-Occlusive Crisis (VOC) Pathophysiology Sickled Red Blood Cells Sickled Red Blood Cells Cell Adhesion Cell Adhesion Sickled Red Blood Cells->Cell Adhesion Leukocytes Leukocytes Leukocytes->Cell Adhesion Endothelial Cells Endothelial Cells Selectin Expression Selectin Expression Endothelial Cells->Selectin Expression Selectin Expression->Cell Adhesion Vascular Occlusion Vascular Occlusion Cell Adhesion->Vascular Occlusion G cluster_1 This compound Experimental Workflow (RESET Trial) Patient Hospitalized for VOC Patient Hospitalized for VOC Randomization (1:1) Randomization (1:1) Patient Hospitalized for VOC->Randomization (1:1) This compound Arm This compound Arm Randomization (1:1)->this compound Arm Placebo Arm Placebo Arm Randomization (1:1)->Placebo Arm IV Loading Dose IV Loading Dose This compound Arm->IV Loading Dose Placebo Arm->IV Loading Dose IV Maintenance Dose (q12h, max 15 doses) IV Maintenance Dose (q12h, max 15 doses) IV Loading Dose->IV Maintenance Dose (q12h, max 15 doses) Endpoint Assessment Endpoint Assessment IV Maintenance Dose (q12h, max 15 doses)->Endpoint Assessment G cluster_2 Logical Relationship of this compound Administration Timing and Efficacy VOC Onset VOC Onset This compound Administration This compound Administration VOC Onset->this compound Administration Within 26.4h Within 26.4h This compound Administration->Within 26.4h Early After 26.4h After 26.4h This compound Administration->After 26.4h Late Significant Efficacy Improvement Significant Efficacy Improvement Within 26.4h->Significant Efficacy Improvement No Significant Efficacy Improvement No Significant Efficacy Improvement After 26.4h->No Significant Efficacy Improvement

References

Technical Support Center: Understanding the Discrepancies Between Preclinical Animal Models and Clinical Outcomes for Rivipansel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of sickle cell disease (SCD), particularly in the context of therapies like Rivipansel that target vaso-occlusion.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (formerly GMI-1070) is a pan-selectin inhibitor.[1][2] Its primary mechanism of action is to block the function of selectins (E-selectin, P-selectin, and L-selectin), which are cell adhesion molecules.[1] In sickle cell disease, selectins are upregulated on the surface of endothelial cells and platelets, promoting the adhesion of leukocytes and sickled red blood cells to the blood vessel walls. This adhesion contributes to the formation of microvascular occlusions, leading to vaso-occlusive crises (VOC).[3] By inhibiting selectins, this compound aims to reduce these cell-cell interactions, thereby preventing or reversing vaso-occlusion.[2]

Q2: What were the preclinical findings for this compound in animal models?

Preclinical studies in a humanized mouse model of sickle cell disease (the Berkeley SCD mouse model) demonstrated that this compound (GMI-1070) was effective in reversing vaso-occlusion. Key findings from these studies include a significant improvement in microcirculatory blood flow and increased survival in mice experiencing a VOC. Specifically, treatment with GMI-1070 resulted in a nearly two-fold increase in mean red blood cell velocity and a significant reduction in the adhesion of leukocytes and the capture of sickle red blood cells.

Q3: What were the outcomes of the this compound clinical trials?

The clinical development of this compound yielded mixed results. A Phase 2 clinical trial showed promising results, with patients treated with this compound experiencing a reduction in the time to resolution of VOC and decreased opioid use compared to placebo. However, the subsequent pivotal Phase 3 RESET trial failed to meet its primary and key secondary endpoints. The primary endpoint was the time to readiness for discharge, and there was no statistically significant difference between the this compound and placebo groups.

Q4: Why was there a discrepancy between the promising preclinical data and the Phase 3 clinical outcome for this compound?

Several factors likely contributed to the disconnect between the robust preclinical efficacy and the disappointing Phase 3 results:

  • Limitations of the Animal Model: While the Berkeley SCD mouse model mimics certain aspects of human SCD, it does not fully recapitulate the complex pathophysiology of the human disease. There are inherent differences in the immune system, inflammatory responses, and the overall physiology between mice and humans.

  • Timing of Treatment Initiation: A post-hoc analysis of the Phase 3 RESET trial suggested that the timing of this compound administration was critical. Patients who received the drug within 26.4 hours of the onset of VOC pain showed a statistically significant improvement in the time to readiness for discharge. In the preclinical models, treatment was administered at a very specific and early point in the induced VOC, which may not have been consistently achievable in the more heterogeneous clinical setting where patients present at various stages of their crisis.

  • Complexity of Human VOC: Vaso-occlusive crises in humans are complex events influenced by a multitude of factors including genetics, environmental triggers, and co-morbidities. The induced VOC in the mouse model, triggered by a single inflammatory stimulus (TNF-α), may represent a more simplified and homogenous disease state that is more amenable to a targeted therapy like a selectin inhibitor.

  • Endpoint Measurement: The primary endpoint in the clinical trial, "time to readiness for discharge," is a complex and somewhat subjective measure that can be influenced by various factors beyond the resolution of vaso-occlusion, such as pain management practices and hospital protocols. In contrast, the preclinical endpoints were more direct measures of microvascular blood flow and cell adhesion.

Troubleshooting Guide for Animal Studies

Issue: Difficulty in replicating the profound anti-vaso-occlusive effects of selectin inhibitors seen in initial preclinical studies.

Possible Cause Troubleshooting Suggestion
Suboptimal timing of therapeutic intervention. In the key preclinical study for this compound, the agent was administered 110 minutes after the inflammatory stimulus. Ensure your experimental design allows for intervention at a very early and consistent stage of the induced VOC. Consider a time-course study to identify the optimal therapeutic window for your agent.
Inadequate induction of vaso-occlusive crisis. The concentration of the inflammatory stimulus (e.g., TNF-α) is critical. While the exact concentration used in the pivotal this compound preclinical study is not publicly available, it is crucial to perform a dose-response study to determine the optimal concentration of TNF-α that induces a consistent and measurable VOC without causing excessive mortality.
Inappropriate animal model. The Berkeley SCD mouse model was used in the this compound preclinical studies. This model involves bone marrow transplantation from a donor with SCD into a lethally irradiated recipient. Ensure you are using a well-characterized and appropriate model for your research question. Be aware of the specific genetic background and characteristics of the model you are using.
Variability in intravital microscopy measurements. Intravital microscopy requires significant technical expertise. Ensure that the individual performing the microscopy is well-trained and that the methodology is standardized across all experiments. This includes consistent selection of venules for observation and standardized methods for quantifying blood flow and cell adhesion.

Quantitative Data Summary

Table 1: Comparison of Preclinical and Clinical Efficacy Endpoints for this compound

Endpoint Preclinical Animal Model (Berkeley SCD Mouse) Phase 2 Clinical Trial Phase 3 Clinical Trial (RESET)
Primary Efficacy Outcome Improved microcirculatory blood flow and survivalReduction in time to resolution of VOC (not statistically significant)No significant difference in time to readiness for discharge
Key Quantitative Findings - ~2-fold increase in mean RBC velocity- ~93% reduction in RBC-WBC interactions- ~44% reduction in adherent leukocytes- 4.4-fold increase in leukocyte rolling flux- Median survival increased from 5 to >9 hours- 83% reduction in mean cumulative IV opioid use (statistically significant)- No significant difference in time to discharge, cumulative IV opioid consumption, or time to discontinuation of IV opioids
Biomarker Response Not explicitly reported in the primary preclinical paper.Reduction in biomarkers of cellular adhesion (e.g., E-selectin)Significant reduction in soluble E-selectin in the this compound group

Experimental Protocols

Key Experiment: Induction of Vaso-Occlusive Crisis and Treatment with GMI-1070 in the Berkeley SCD Mouse Model

  • Animal Model: Berkeley SCD mice, generated by bone marrow transplantation from SCD donors into lethally irradiated C57BL/6 male mice.

  • Induction of Vaso-Occlusive Crisis (VOC): A single intraperitoneal injection of tumor necrosis factor-alpha (TNF-α). The exact concentration of TNF-α should be optimized for the specific mouse colony and experimental setup to induce a consistent but sublethal VOC.

  • Therapeutic Intervention: A single intravenous injection of GMI-1070 (this compound) at a dose of 20 mg/kg, administered 110 minutes after the TNF-α injection.

  • Primary Endpoint Measurement (Intravital Microscopy):

    • The cremaster muscle is exteriorized for visualization of the microcirculation.

    • Post-capillary and collecting venules are observed using a high-magnification water immersion objective.

    • Red blood cell velocity (VRBC) is measured to assess blood flow.

    • The number of adherent leukocytes (cells that remain stationary for >30 seconds) is quantified.

    • The number of interactions between circulating red blood cells and adherent leukocytes is counted.

  • Secondary Endpoint: Survival is monitored over a period of at least 9 hours post-VOC induction.

Visualizations

Selectin_Inhibition_Pathway cluster_Vessel Blood Vessel cluster_Adhesion Adhesion Cascade cluster_Outcome Pathophysiological Outcome EndothelialCell Endothelial Cell Selectins E-selectin P-selectin EndothelialCell->Selectins Upregulation Leukocyte Leukocyte PSGL1 PSGL-1 Leukocyte->PSGL1 SickleRBC Sickle RBC VasoOcclusion Vaso-Occlusion SickleRBC->VasoOcclusion Entrapment Selectins->PSGL1 Binding Integrin Integrin Activation PSGL1->Integrin FirmAdhesion Firm Adhesion Integrin->FirmAdhesion FirmAdhesion->VasoOcclusion Ischemia Ischemia & Pain VasoOcclusion->Ischemia This compound This compound This compound->Selectins Inhibits

Figure 1: Signaling pathway of selectin-mediated vaso-occlusion and the inhibitory action of this compound.

Experimental_Workflow start Start animal_model Berkeley SCD Mouse Model (Bone Marrow Transplant) start->animal_model voc_induction Induce Vaso-Occlusive Crisis (TNF-α Injection) animal_model->voc_induction treatment Administer this compound (20 mg/kg) or Vehicle (110 min post-TNF-α) voc_induction->treatment intravital_microscopy Intravital Microscopy of Cremaster Muscle treatment->intravital_microscopy survival_analysis Monitor Survival treatment->survival_analysis data_analysis Quantify: - RBC Velocity - Leukocyte Adhesion - RBC-WBC Interactions intravital_microscopy->data_analysis end End data_analysis->end survival_analysis->end

Figure 2: Experimental workflow for evaluating this compound in a mouse model of sickle cell disease.

Logical_Relationship preclinical Preclinical Studies (Mouse Model) preclinical_outcome Positive Outcome: - Improved Blood Flow - Increased Survival preclinical->preclinical_outcome phase2 Phase 2 Clinical Trial phase2_outcome Promising Outcome: - Reduced Opioid Use phase2->phase2_outcome phase3 Phase 3 Clinical Trial (RESET) phase3_outcome Negative Outcome: - Failed to Meet Primary Endpoint phase3->phase3_outcome discrepancy Discrepancy in Outcomes preclinical_outcome->discrepancy phase2_outcome->discrepancy phase3_outcome->discrepancy limitations Contributing Factors: - Animal Model Limitations - Timing of Treatment - Complexity of Human VOC - Clinical Endpoint Selection discrepancy->limitations Explained by

References

Validation & Comparative

A Preclinical Showdown: Rivipansel vs. Hydroxyurea in Sickle Cell Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the therapeutic landscape of sickle cell disease (SCD), understanding the preclinical efficacy of emerging and established therapies is paramount. This guide provides a comparative analysis of Rivipansel, a pan-selectin inhibitor, and Hydroxyurea, the long-standing standard of care, based on data from various sickle cell mouse models.

Sickle cell disease is a debilitating genetic disorder characterized by vaso-occlusive crises (VOCs), chronic inflammation, and end-organ damage. While Hydroxyurea has been the cornerstone of treatment for decades, its variable efficacy and potential side effects have driven the search for novel therapeutic agents. This compound emerged as a promising candidate targeting the critical role of selectin-mediated cell adhesion in the pathophysiology of VOCs. This guide synthesizes preclinical data to offer a comparative perspective on their mechanisms and efficacy in established animal models of SCD.

Mechanisms of Action: A Tale of Two Pathways

Hydroxyurea's therapeutic effects in SCD are multifaceted. Primarily, it is known to induce the production of fetal hemoglobin (HbF), which interferes with the polymerization of sickle hemoglobin (HbS), thereby reducing red blood cell sickling. Beyond this, Hydroxyurea exhibits anti-inflammatory properties, including the reduction of neutrophils and the down-regulation of adhesion molecules like E-selectin.[1] It is also believed to act as a nitric oxide (NO) donor, potentially improving vasodilation.

This compound, on the other hand, operates through a more targeted mechanism. As a pan-selectin inhibitor with potent activity against E-selectin, it directly disrupts the initial tethering and adhesion of leukocytes to the activated vascular endothelium.[2][3] This action is crucial in preventing the cascade of events that lead to the formation of multicellular aggregates and subsequent vaso-occlusion.[2][3]

cluster_hydroxyurea Hydroxyurea Signaling Pathway HU Hydroxyurea RR Ribonucleotide Reductase HU->RR inhibits HbF_Production ↑ Fetal Hemoglobin (HbF) Production HU->HbF_Production NO_Production ↑ Nitric Oxide (NO) Production HU->NO_Production Neutrophil_Count ↓ Neutrophil Count HU->Neutrophil_Count ESelectin_Expression ↓ E-Selectin Expression HU->ESelectin_Expression DNA_Synthesis DNA Synthesis RR->DNA_Synthesis sGC Soluble Guanylyl Cyclase NO_Production->sGC activates cGMP ↑ cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation cluster_this compound This compound Signaling Pathway This compound This compound Selectins E-Selectin, P-Selectin, L-Selectin This compound->Selectins inhibits Leukocyte_Adhesion Leukocyte Adhesion to Endothelium Selectins->Leukocyte_Adhesion Neutrophil_Platelet_Aggregation Neutrophil-Platelet Aggregation Leukocyte_Adhesion->Neutrophil_Platelet_Aggregation Vaso_occlusion Vaso-occlusion Neutrophil_Platelet_Aggregation->Vaso_occlusion cluster_rivipansel_workflow This compound Preclinical Experimental Workflow start Townes SCD Mouse Model treatment Intravenous this compound Administration (5, 10, or 20 mg/kg) start->treatment voc_induction Vaso-occlusion Induction (e.g., TNF-α stimulation) treatment->voc_induction biomarker_analysis Plasma Biomarker Analysis (sP-selectin, sE-selectin) treatment->biomarker_analysis ivm Intravital Microscopy (Cremaster Muscle) voc_induction->ivm perfusion_imaging Cerebral Perfusion Imaging voc_induction->perfusion_imaging data_analysis Data Analysis ivm->data_analysis perfusion_imaging->data_analysis biomarker_analysis->data_analysis cluster_hydroxyurea_workflow Hydroxyurea Preclinical Experimental Workflow start SCD Mouse Model (Townes or Berkeley) treatment Hydroxyurea Administration (e.g., 50 mg/kg/day, i.p. or oral) start->treatment blood_analysis Blood Analysis (CBC, Cytokines, Hemolysis Markers) treatment->blood_analysis histopathology Renal Histopathology treatment->histopathology ivm Intravital Microscopy treatment->ivm perfusion_imaging Mesenteric Perfusion Imaging treatment->perfusion_imaging data_analysis Data Analysis blood_analysis->data_analysis histopathology->data_analysis ivm->data_analysis perfusion_imaging->data_analysis

References

E-Selectin vs. P-Selectin Inhibitors: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory and thrombotic diseases, the selectin family of adhesion molecules has emerged as a critical therapeutic target. E-selectin and P-selectin, in particular, play pivotal roles in the initial tethering and rolling of leukocytes on activated endothelium, a key step in the inflammatory cascade. This guide provides a detailed head-to-head comparison of E-selectin and P-selectin inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, preclinical comparative data, and clinical trial outcomes.

Biological Roles and Rationale for Targeting

E-selectin and P-selectin are transmembrane glycoproteins expressed on the surface of activated endothelial cells.[1] P-selectin is also found on activated platelets.[1] While both mediate leukocyte capture, their expression kinetics and primary roles exhibit key differences, influencing the rationale for their targeted inhibition.

P-selectin is stored in Weibel-Palade bodies of endothelial cells and α-granules of platelets, allowing for rapid translocation to the cell surface within minutes of stimulation by inflammatory mediators like thrombin or histamine.[2][3] This rapid response makes P-selectin a key player in the immediate inflammatory response and in processes like thrombosis.

E-selectin expression, on the other hand, is primarily regulated at the transcriptional level, induced by cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) over several hours.[2] This later and more sustained expression implicates E-selectin in more prolonged inflammatory conditions and in the homing of specific leukocyte subsets.

Signaling Pathways

The binding of selectins to their ligands on leukocytes, primarily P-selectin glycoprotein ligand-1 (PSGL-1), initiates a signaling cascade within the leukocyte. This "outside-in" signaling leads to the activation of integrins, which mediate firm adhesion of the leukocyte to the endothelium, a crucial step for subsequent transmigration into the tissue.

E_Selectin_Signaling cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E-selectin E-selectin PSGL1 PSGL-1 E-selectin->PSGL1 Binding SFKs Src Family Kinases (Fgr, Hck, Lyn) PSGL1->SFKs Activates Syk Syk SFKs->Syk Activates Integrin_activation Integrin Activation (LFA-1) Syk->Integrin_activation Leads to Adhesion Firm Adhesion Integrin_activation->Adhesion

E-Selectin signaling cascade in leukocytes.

P_Selectin_Signaling cluster_endothelium Endothelial Cell / Platelet cluster_leukocyte Leukocyte P-selectin P-selectin PSGL1 PSGL-1 P-selectin->PSGL1 Binding SFKs Src Family Kinases PSGL1->SFKs Activates Integrin_activation Integrin Activation (LFA-1, Mac-1) SFKs->Integrin_activation Leads to Adhesion Firm Adhesion Integrin_activation->Adhesion

References

Rivipansel's Selectivity Profile: A Comparative Analysis of Cell Adhesion Molecule Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinity of Rivipansel (formerly GMI-1070), a pan-selectin inhibitor, across various cell adhesion molecules. The data presented herein is intended for researchers, scientists, and drug development professionals investigating therapies targeting cell adhesion and inflammation.

This compound is a glycomimetic, small molecule antagonist designed to block the function of selectins, a family of cell adhesion molecules integral to the inflammatory cascade and implicated in the pathophysiology of conditions such as sickle cell disease.[1] Understanding its selectivity and potential for cross-reactivity with other cell adhesion molecules is critical for evaluating its therapeutic potential and off-target effects.

Comparative Binding Affinity of this compound

This compound has been characterized as a pan-selectin inhibitor, demonstrating activity against all three members of the selectin family: E-selectin, P-selectin, and L-selectin. However, its binding affinity varies significantly among them, with a pronounced preference for E-selectin.[1]

Quantitative analysis of this compound's inhibitory activity was determined using a competitive enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentrations (IC50) from these assays are summarized in the table below.

Target Adhesion MoleculeIC50 (µM)Relative Potency vs. E-selectin
E-selectin 4.31x
P-selectin 423~98x lower
L-selectin 337~78x lower

Data sourced from competitive ELISA binding assays.

The data clearly indicates that this compound is most potent against E-selectin. Its inhibitory activity against P-selectin and L-selectin is substantially lower, requiring significantly higher concentrations to achieve 50% inhibition.

There is currently no publicly available experimental data on the binding affinity or cross-reactivity of this compound with other families of cell adhesion molecules, such as the integrin ligands Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).

Signaling Pathway and Mechanism of Action

This compound exerts its effect by competitively inhibiting the binding of carbohydrate ligands, such as Sialyl Lewis X, to the lectin domain of selectins. This interaction is a critical early step in the process of leukocyte tethering and rolling along the vascular endothelium, which precedes firm adhesion and extravasation into tissues. By blocking this initial interaction, this compound can disrupt the inflammatory cascade.

cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell Leukocyte Leukocyte Sialyl_Lewis_X Sialyl Lewis X Integrin Integrin Endothelium E_Selectin E-selectin E_Selectin->Integrin Activates ICAM1 ICAM-1 Sialyl_Lewis_X->E_Selectin Binds to (Tethering & Rolling) Integrin->ICAM1 Binds to (Firm Adhesion) This compound This compound This compound->E_Selectin Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->E_Selectin Upregulates

Selectin-mediated leukocyte adhesion pathway and site of this compound inhibition.

Experimental Protocols

The binding affinity of this compound (GMI-1070) for E-selectin, P-selectin, and L-selectin was determined using a competitive ELISA binding assay.

Objective: To quantify the concentration at which this compound inhibits 50% (IC50) of the binding between selectins and their carbohydrate ligands.

Materials:

  • Microtiter plates

  • Recombinant human selectin-Ig chimeras (E-selectin/Ig, P-selectin/Ig, L-selectin/Ig)

  • Sialyl Lewis a (sLea) or Sialyl Lewis x (sLex) conjugated to a detectable marker (e.g., polyacrylamide-biotin)

  • This compound (GMI-1070) at various concentrations

  • Streptavidin-horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Wash buffers and blocking buffers

  • Plate reader

Methodology:

  • Plate Coating: Microtiter plates are coated with the selectin-Ig chimeras and incubated to allow for immobilization.

  • Blocking: The plates are washed, and any remaining non-specific binding sites are blocked using a suitable blocking buffer.

  • Competitive Binding: A fixed concentration of the biotinylated carbohydrate ligand (sLea or sLex) is mixed with varying concentrations of this compound. These mixtures are then added to the selectin-coated wells. The plates are incubated to allow for competitive binding between this compound and the carbohydrate ligand to the immobilized selectins.

  • Detection: The plates are washed to remove any unbound reagents. Streptavidin-HRP is then added to the wells, which binds to the biotinylated carbohydrate ligand that has attached to the selectins.

  • Signal Generation: After another wash step, the HRP substrate is added. The HRP enzyme catalyzes a colorimetric reaction.

  • Data Analysis: The absorbance is measured using a plate reader. The IC50 value is calculated by plotting the absorbance against the concentration of this compound and fitting the data to a dose-response curve.

cluster_workflow Competitive ELISA Workflow A Coat plate with Selectin-Ig Chimera B Block non-specific binding sites A->B C Add mixture of this compound & biotinylated ligand B->C D Incubate for competitive binding C->D E Wash plate D->E F Add Streptavidin-HRP E->F G Wash plate F->G H Add HRP substrate & measure absorbance G->H I Calculate IC50 H->I

Experimental workflow for the competitive ELISA binding assay.

References

A Comparative Analysis of Rivipansel and its Analogs in Targeting Selectin-Mediated Pathologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the pan-selectin inhibitor Rivipansel (GMI-1070) with its analogs and other selectin-targeting therapies. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Selectin Inhibition

Selectins are a family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin) that play a critical role in the initial tethering and rolling of leukocytes on the vascular endothelium, a key process in inflammation and vaso-occlusion. In pathologies such as sickle cell disease (SCD), the overexpression of selectins contributes to the painful vaso-occlusive crises (VOCs) that are a hallmark of the disease.[1] Targeting these selectins presents a promising therapeutic strategy. This compound and its analogs are glycomimetic drugs designed to inhibit selectin function.

Comparative Analysis of Selectin Inhibitors

This compound (GMI-1070) is a pan-selectin inhibitor with a notable preference for E-selectin.[2][3] Its development was primarily focused on the treatment of VOC in SCD. While its Phase 3 RESET trial did not meet its primary endpoint, a post-hoc analysis suggested that early administration could significantly reduce the duration of VOC and intravenous opioid use.[4] This has led to the development of next-generation analogs with improved potency and alternative administration routes.

Analogs and Competing Therapies:
  • Uproleselan (GMI-1271): A specific E-selectin antagonist.

  • GMI-1687: A highly potent, second-generation E-selectin antagonist designed for subcutaneous administration.[4]

  • Crizanlizumab: A monoclonal antibody that specifically targets P-selectin and is approved for the prevention of VOC in SCD patients.

  • An Unnamed this compound Analog (11b): A recently developed pan-selectin antagonist with improved affinity for both E- and P-selectin compared to this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators, focusing on their binding affinities and clinical efficacy in SCD.

Table 1: In Vitro Binding Affinities of Selectin Inhibitors
CompoundTarget Selectin(s)IC50 / KdSource(s)
This compound (GMI-1070) E-selectinIC50: 4.3 µM
P-selectinIC50: 423 µM
L-selectinIC50: 337 µM
Uproleselan (GMI-1271) E-selectinKd: 0.46 µM, IC50: 1.75 µM
GMI-1687 E-selectin-
Crizanlizumab P-selectinNot Applicable (Monoclonal Antibody)
Analog 11b E-selectin, P-selectin~5-fold improved affinity vs. This compound
Table 2: Comparative Clinical Trial Data in Sickle Cell Disease
DrugTrial NamePrimary EndpointKey Finding(s)Source(s)
This compound RESET (Phase 3)Time to readiness for dischargeDid not meet primary endpoint. Post-hoc analysis showed a reduction of 56.3 hours in median time to readiness for discharge with early treatment.
Crizanlizumab SUSTAIN (Phase 2)Annual rate of VOCReduced the median annual rate of VOC by 45.3% (1.63 vs 2.98 for placebo).
STAND (Phase 3)Annualized rate of VOCs leading to a healthcare visitDid not show a statistically significant difference between crizanlizumab and placebo.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the methods used for evaluation, the following diagrams are provided.

Selectin-Mediated Vaso-Occlusion in SCD Figure 1: Simplified Signaling Pathway of Vaso-Occlusion in SCD Inflammatory_Stimuli Inflammatory Stimuli (e.g., hypoxia, infection) Endothelial_Activation Endothelial Cell Activation Inflammatory_Stimuli->Endothelial_Activation Selectin_Upregulation Upregulation of E-selectin & P-selectin Endothelial_Activation->Selectin_Upregulation Leukocyte_Tethering Leukocyte Tethering & Rolling Selectin_Upregulation->Leukocyte_Tethering RBC_Adhesion Sickle RBC Adhesion to Endothelium & Leukocytes Selectin_Upregulation->RBC_Adhesion P-selectin mediated Leukocyte_Activation Leukocyte Activation Leukocyte_Tethering->Leukocyte_Activation Integrin_Activation Integrin Activation (e.g., Mac-1) Leukocyte_Activation->Integrin_Activation Firm_Adhesion Firm Adhesion of Leukocytes Integrin_Activation->Firm_Adhesion Firm_Adhesion->RBC_Adhesion Vaso_Occlusion Vaso-Occlusion & Ischemia RBC_Adhesion->Vaso_Occlusion This compound This compound & Analogs (Pan/E-selectin Inhibition) This compound->Leukocyte_Tethering Inhibits Crizanlizumab Crizanlizumab (P-selectin Inhibition) Crizanlizumab->Leukocyte_Tethering Inhibits Crizanlizumab->RBC_Adhesion Inhibits Experimental_Workflow Figure 2: General Workflow for Evaluating Selectin Inhibitors cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Evaluation Binding_Assay Competitive Binding Assay (e.g., ELISA, SPR) Cell_Adhesion_Assay Cell Adhesion Assay (Static or Flow Conditions) Binding_Assay->Cell_Adhesion_Assay Determines IC50/Kd VOC_Model Animal Model of VOC (e.g., Sickle Cell Mice) Cell_Adhesion_Assay->VOC_Model Promising candidates advance Drug_Administration Administer Selectin Inhibitor VOC_Model->Drug_Administration Efficacy_Assessment Assess Efficacy (e.g., microvascular flow, survival) Drug_Administration->Efficacy_Assessment Phase_Trials Phase I, II, III Clinical Trials Efficacy_Assessment->Phase_Trials Successful candidates advance Clinical_Endpoints Evaluate Clinical Endpoints (e.g., VOC rate, hospitalization) Phase_Trials->Clinical_Endpoints

References

Reproducibility of Preclinical Findings with Rivipansel: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Examination of Rivipansel's Preclinical Promise and its Clinical Outcome, with a Comparative Look at Alternative E-selectin Antagonists

This guide provides a comprehensive analysis of the preclinical data for this compound, a pan-selectin inhibitor with primary activity against E-selectin, and explores the reproducibility of these findings in the context of its clinical development. By comparing this compound with other E-selectin antagonists, namely Uproleselan and the dual E-selectin/CXCR4 inhibitor GMI-1359, this document aims to offer researchers, scientists, and drug development professionals a clear and objective resource to inform future research and development in the field of selectin inhibition.

Executive Summary

This compound (GMI-1070) is a glycomimetic, pan-selectin antagonist designed to block the adhesion of leukocytes to the vascular endothelium, a key process in the pathophysiology of vaso-occlusive crisis (VOC) in sickle cell disease (SCD).[1][2] Preclinical studies in mouse models of SCD demonstrated that this compound could inhibit cell adhesion, improve microcirculatory blood flow, and increase survival.[3] Despite this promising preclinical data and positive signals in early clinical trials, the pivotal Phase 3 RESET trial of this compound failed to meet its primary and key secondary endpoints for the treatment of VOC in hospitalized patients with SCD.[4] This outcome raises critical questions about the translatability of the preclinical findings and the overall reproducibility of the therapeutic hypothesis.

This guide delves into the available preclinical data for this compound and compares it with that of Uproleselan (GMI-1271), a specific E-selectin antagonist, and GMI-1359, a dual inhibitor of E-selectin and CXCR4. The aim is to provide a detailed comparison of their mechanisms of action, preclinical efficacy, and the experimental methodologies used in their evaluation.

Comparative Preclinical Data

The following table summarizes the available quantitative preclinical data for this compound, Uproleselan, and GMI-1359, focusing on their activity against E-selectin and their effects on cell adhesion. A significant gap in publicly available, directly comparable quantitative preclinical data for this compound was identified, highlighting a challenge in retrospectively assessing the reproducibility of its foundational science.

ParameterThis compound (GMI-1070)Uproleselan (GMI-1271)GMI-1359
Target(s) Pan-selectin inhibitor (primarily E-selectin)E-selectinE-selectin and CXCR4
E-selectin Binding Affinity (Kd) Data not publicly available0.46 µM[5]Data not publicly available
E-selectin Inhibition (IC50) Data not publicly available1.75 µMData not publicly available
Other Selectin Inhibition (IC50) Weakly inhibits L-selectin and P-selectinL-selectin: 2.9 µM, P-selectin: >10 µMData not publicly available
Preclinical Models Sickle cell disease mouse modelsAcute myeloid leukemia (AML), multiple myeloma, and other cancer xenograft and syngeneic modelsProstate cancer, AML, and multiple myeloma models
Reported Preclinical Effects Reduced leukocyte-endothelial adhesion, improved blood flow, increased survival in SCD mice.Mobilized AML cells from protective niches, blocked NF-kB activation, prevented chemoresistance, enhanced chemotherapy effects, and improved survival in cancer models.Reduced tumor growth, impacted bone marrow colonization, and sensitized cancer cells to chemotherapy.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in E-selectin mediated cell adhesion and the proposed mechanisms of action for this compound and its alternatives.

E_selectin_pathway E-selectin Mediated Leukocyte Adhesion and Inhibition cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte cluster_adhesion_cascade Adhesion Cascade cluster_inhibitors Therapeutic Intervention Endothelial_Activation Endothelial Activation (e.g., TNF-α, IL-1β) E_selectin_Expression E-selectin Expression Endothelial_Activation->E_selectin_Expression Induces Tethering_Rolling Tethering & Rolling E_selectin_Expression->Tethering_Rolling Mediates Leukocyte_Ligands Leukocyte Ligands (e.g., sLeX) Leukocyte_Ligands->Tethering_Rolling Binds to Firm_Adhesion Firm Adhesion Tethering_Rolling->Firm_Adhesion Transmigration Transmigration Firm_Adhesion->Transmigration This compound This compound (Pan-selectin Inhibitor) This compound->Tethering_Rolling Inhibits Uproleselan Uproleselan (E-selectin Antagonist) Uproleselan->Tethering_Rolling Inhibits GMI_1359 GMI-1359 (E-selectin/CXCR4 Antagonist) GMI_1359->Tethering_Rolling Inhibits

E-selectin mediated adhesion and points of inhibition.

Experimental Workflows

The diagram below outlines a typical experimental workflow for evaluating the preclinical efficacy of an E-selectin antagonist.

experimental_workflow Preclinical Evaluation of E-selectin Antagonists Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Cell_Adhesion_Assay Cell Adhesion Assay under Flow In_Vitro_Assays->Cell_Adhesion_Assay Binding_Affinity Binding Affinity Assay (e.g., SPR) In_Vitro_Assays->Binding_Affinity In_Vivo_Models In Vivo Animal Models In_Vitro_Assays->In_Vivo_Models SCD_Model Sickle Cell Disease Model In_Vivo_Models->SCD_Model Cancer_Model Cancer Xenograft/Syngeneic Model In_Vivo_Models->Cancer_Model Data_Analysis Data Analysis and Interpretation SCD_Model->Data_Analysis Cancer_Model->Data_Analysis End End Data_Analysis->End

Typical workflow for preclinical E-selectin antagonist evaluation.

Detailed Experimental Protocols

While specific, detailed protocols for the preclinical studies of this compound are not extensively available in the public domain, this section outlines the general methodologies for key experiments used to evaluate E-selectin antagonists, based on common laboratory practices.

In Vitro Cell Adhesion Assay under Flow Conditions

Objective: To quantify the ability of an E-selectin antagonist to inhibit the adhesion of leukocytes or cancer cells to a layer of endothelial cells or purified E-selectin under conditions that mimic blood flow.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cells.

  • Leukocytes (e.g., neutrophils isolated from whole blood) or cancer cell lines expressing E-selectin ligands.

  • Cell culture medium and supplements.

  • Recombinant human E-selectin.

  • Flow chamber apparatus.

  • Fluorescent cell tracker dyes (e.g., Calcein AM).

  • Fluorescence microscope with a camera.

  • Image analysis software.

Procedure:

  • Endothelial Cell Culture: HUVECs are cultured to confluence on plates or slides compatible with the flow chamber.

  • Endothelial Cell Activation: To induce E-selectin expression, HUVECs are stimulated with an inflammatory cytokine such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) for a defined period (e.g., 4-6 hours).

  • Cell Labeling: Leukocytes or cancer cells are labeled with a fluorescent dye according to the manufacturer's instructions.

  • Inhibitor Treatment: Labeled cells are pre-incubated with varying concentrations of the E-selectin antagonist (e.g., this compound, Uproleselan) or a vehicle control for a specified time.

  • Flow Assay: The endothelial cell-coated slide is assembled into the flow chamber. The labeled and treated cells are then perfused through the chamber at a defined shear stress (e.g., 1-2 dynes/cm²) for a set duration.

  • Image Acquisition: The number of adherent cells in multiple fields of view is recorded using a fluorescence microscope.

  • Data Analysis: The number of adherent cells per unit area is quantified. The percentage of inhibition of cell adhesion is calculated for each concentration of the antagonist compared to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.

In Vivo Murine Model of Vaso-Occlusive Crisis (for Sickle Cell Disease)

Objective: To evaluate the efficacy of an E-selectin antagonist in preventing or reversing vaso-occlusion in a mouse model of sickle cell disease.

Materials:

  • Transgenic sickle cell mouse model (e.g., Berkeley SCD mouse).

  • Intravital microscopy setup.

  • Anesthetics.

  • Inflammatory stimulus (e.g., TNF-α or hypoxia-reoxygenation).

  • E-selectin antagonist (e.g., this compound).

  • Fluorescently labeled antibodies or dyes to visualize blood cells and vessels.

Procedure:

  • Animal Model: Anesthetize the sickle cell mouse.

  • Surgical Preparation: Surgically expose a microvascular bed (e.g., cremaster muscle) for intravital microscopy.

  • Induction of Vaso-Occlusion: Induce an inflammatory response to promote leukocyte adhesion and vaso-occlusion. This can be achieved by local or systemic administration of TNF-α or by subjecting the animal to a period of hypoxia followed by reoxygenation.

  • Drug Administration: Administer the E-selectin antagonist or a vehicle control intravenously at a defined dose and time point (either before or after the inflammatory stimulus).

  • Intravital Microscopy: Observe and record the microcirculation in real-time. Key parameters to measure include:

    • Leukocyte and erythrocyte rolling velocity and flux.

    • Number of adherent leukocytes and red blood cells.

    • Blood flow velocity in arterioles and venules.

    • Occurrence and duration of stasis (complete cessation of blood flow).

  • Data Analysis: Quantify the measured parameters and compare the results between the treated and control groups. Statistical analysis is performed to determine the significance of any observed effects.

Discussion on the Reproducibility of this compound's Preclinical Findings

The failure of this compound to meet its primary endpoints in the Phase 3 RESET trial, despite promising preclinical and Phase 2 data, underscores the significant challenge of translating preclinical findings into clinical efficacy. Several factors may have contributed to this discrepancy:

  • Timing of Intervention: A post-hoc analysis of the RESET trial suggested that patients who received this compound within approximately 26 hours of the onset of pain experienced a statistically significant improvement in time to readiness for discharge. This suggests that the timing of E-selectin inhibition may be critical, and the preclinical models may not have adequately captured the therapeutic window for intervention in a real-world clinical setting.

  • Complexity of Vaso-Occlusive Crisis: VOC in SCD is a complex multifactorial process involving not only E-selectin-mediated adhesion but also P-selectin, L-selectin, integrins, and various inflammatory mediators. While this compound is a pan-selectin inhibitor, its primary activity is against E-selectin. It is possible that targeting E-selectin alone is insufficient to overcome the full cascade of events in an established VOC.

  • Differences between Preclinical Models and Human Disease: The mouse models of SCD, while valuable, may not fully recapitulate the complex pathophysiology of the human disease. Differences in the inflammatory response, the rheology of sickle red blood cells, and the vascular environment between mice and humans could contribute to the divergent outcomes.

  • Lack of Publicly Available Quantitative Preclinical Data: A thorough, independent assessment of the reproducibility of this compound's preclinical findings is hampered by the limited availability of detailed, quantitative data in the public domain. This highlights the importance of data transparency in preclinical research to allow for robust evaluation and to inform the design of subsequent clinical trials.

Conclusion

The story of this compound serves as a critical case study in the challenges of drug development, particularly in translating promising preclinical findings into clinically effective therapies. While the preclinical rationale for targeting E-selectin in diseases characterized by excessive cell adhesion remains strong, the clinical failure of this compound in SCD highlights the need for a deeper understanding of the disease pathophysiology, the limitations of preclinical models, and the importance of optimizing clinical trial design, including the timing of therapeutic intervention.

The ongoing clinical development of Uproleselan and GMI-1359 in oncology, where the role of E-selectin in mediating chemoresistance is a key focus, will provide further insights into the therapeutic potential of E-selectin antagonism. For researchers in this field, a rigorous and transparent approach to preclinical research, including the publication of detailed methodologies and quantitative data, is paramount to improving the chances of successful clinical translation and ultimately, bringing new and effective treatments to patients.

References

Rivipansel's Performance in the Evolving Landscape of Anti-Adhesion Therapies for Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Sickle cell disease (SCD) is a debilitating genetic disorder characterized by vaso-occlusive crises (VOCs), which are painful episodes caused by the adhesion of sickled red blood cells to the vascular endothelium. For years, therapeutic options were limited. The development of anti-adhesion therapies has marked a significant advancement in the management of SCD. This guide provides a detailed comparison of Rivipansel, an early pan-selectin inhibitor, with newer, more targeted anti-adhesion therapies, offering insights into their performance, mechanisms, and the experimental data that define them.

The Rise and Fall of a Pan-Selectin Inhibitor: this compound (GMI-1070)

This compound was a promising investigational drug developed to treat VOCs in patients with sickle cell disease.[1] As a pan-selectin inhibitor, it was designed to block the activity of E-, P-, and L-selectin, molecules that mediate the adhesion of blood cells to vessel walls.[1] Early clinical trials showed potential, with Phase 2 results indicating that patients treated with this compound experienced reductions in the time to resolution of pain crises and opioid use.[1] However, the pivotal Phase 3 RESET trial, which enrolled 345 patients with SCD, failed to meet its primary and key secondary endpoints.[2][3] The trial did not demonstrate a statistically significant improvement in the time to readiness for discharge, time to discharge, cumulative intravenous opioid consumption, or time to discontinuation of IV opioids compared to placebo. Despite its failure, the data from the this compound trials provide a valuable benchmark for evaluating the progress made with newer anti-adhesion therapies.

Newer Anti-Adhesion Therapies: A More Targeted Approach

In the wake of this compound's setback, a new generation of anti-adhesion therapies has emerged, primarily focusing on a more specific target: P-selectin. These therapies have demonstrated greater success in clinical trials and have altered the treatment landscape for SCD.

Crizanlizumab (Adakveo®)

Crizanlizumab is a humanized monoclonal antibody that specifically targets P-selectin on the surface of endothelial cells and platelets. By blocking the interaction of P-selectin with its ligand, PSGL-1, Crizanlizumab inhibits the adhesion of leukocytes and sickled red blood cells to the endothelium, thereby preventing the initiation of vaso-occlusion.

Inclacumab

Similar to Crizanlizumab, Inclacumab is a fully human monoclonal antibody that targets P-selectin. It competitively inhibits the interaction between P-selectin and its ligand, PSGL-1, on leukocytes, thus disrupting the cell adhesion process that leads to VOCs. While its mechanism is similar to Crizanlizumab, Inclacumab binds to a different epitope on the P-selectin protein and is being investigated for less frequent dosing.

Voxelotor (Oxbryta®)

Voxelotor represents a different therapeutic strategy that does not directly target cell adhesion but addresses the root cause of sickling. It is an oral, small-molecule inhibitor of hemoglobin S (HbS) polymerization. By binding to HbS, Voxelotor increases its affinity for oxygen, which stabilizes the oxygenated state of hemoglobin and prevents the polymerization that leads to red blood cell sickling. This, in turn, is expected to reduce hemolysis and improve blood viscosity, indirectly impacting the adhesion process.

Performance Data: A Head-to-Head Comparison

The following tables summarize the key quantitative data from the pivotal clinical trials of this compound and the newer anti-adhesion therapies.

Drug Pivotal Trial Primary Endpoint Result Key Secondary Endpoints Result
This compound RESET (Phase 3)Time to readiness for dischargeNot metTime to discharge, cumulative IV opioid consumption, time to discontinuation of IV opioidsNot met
Crizanlizumab SUSTAIN (Phase 2)Annual rate of sickle cell-related pain crises45.3% lower with high-dose crizanlizumab vs. placeboAnnual rate of uncomplicated VOCs leading to a healthcare visitSignificantly lower with high-dose crizanlizumab
Inclacumab THRIVE (Phase 3)Ongoing---
Voxelotor HOPE (Phase 3)Percentage of patients with a >1 g/dL increase in hemoglobin at 24 weeks51.1% with 1500 mg voxelotor vs. 6.5% with placeboChange in hemoglobin, indirect bilirubin, and percentage of reticulocytesSignificant improvements with voxelotor

Experimental Protocols: A Look at the Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the clinical trial data.

This compound (RESET Trial)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 345 patients aged six years and older with sickle cell disease who were hospitalized for a vaso-occlusive crisis and required treatment with intravenous opioids.

  • Intervention: Patients were randomized to receive either intravenous this compound or a placebo every 12 hours for a maximum of 15 doses.

  • Primary Endpoint Measurement: Time from the start of the first infusion to the time of medical staff-assessed readiness for discharge.

Crizanlizumab (SUSTAIN Trial)
  • Study Design: A Phase 2, multicenter, randomized, placebo-controlled, double-blind, 52-week trial.

  • Patient Population: Patients with sickle cell disease with a history of 2-10 VOCs in the previous 12 months.

  • Intervention: Patients were randomized to receive high-dose crizanlizumab, low-dose crizanlizumab, or placebo.

  • Primary Endpoint Measurement: The annual rate of sickle cell-related pain crises in the high-dose group compared with the placebo group.

Voxelotor (HOPE Trial)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: Patients with sickle cell disease aged 12 years and older with 1 to 10 VOCs in the previous year.

  • Intervention: Patients were randomized to receive 1500 mg of voxelotor, 900 mg of voxelotor, or placebo once daily.

  • Primary Endpoint Measurement: The percentage of patients who had a hemoglobin response of more than 1.0 g/dL from baseline at 24 weeks.

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways and experimental workflows associated with these therapies.

cluster_Vessel Blood Vessel Lumen cluster_Adhesion Adhesion Cascade Endothelium Endothelial Cell P_Selectin P-selectin SBC Sickled Red Blood Cell SBC->Endothelium Adhesion Leukocyte Leukocyte PSGL1 PSGL-1 Platelet Platelet P_Selectin->PSGL1 Binds This compound This compound (Pan-Selectin Inhibitor) This compound->P_Selectin Inhibits Crizanlizumab Crizanlizumab (P-selectin Inhibitor) Crizanlizumab->P_Selectin Inhibits Inclacumab Inclacumab (P-selectin Inhibitor) Inclacumab->P_Selectin Inhibits

Caption: Mechanism of Action for Selectin Inhibitors in Sickle Cell Disease.

cluster_HbS Hemoglobin S Pathophysiology cluster_Voxelotor Voxelotor Intervention Deoxygenated_HbS Deoxygenated Hemoglobin S Polymerization Polymerization Deoxygenated_HbS->Polymerization Sickling Red Blood Cell Sickling Polymerization->Sickling VOC Vaso-occlusive Crisis Sickling->VOC Voxelotor Voxelotor Stabilization Stabilizes Oxygenated Hemoglobin S Voxelotor->Stabilization Binds to HbS Stabilization->Polymerization Inhibits

Caption: Voxelotor's Mechanism of Inhibiting Hemoglobin S Polymerization.

start Patient with Sickle Cell Disease and Vaso-occlusive Crisis randomization Randomization start->randomization treatment_arm Treatment Arm (e.g., this compound, Crizanlizumab) randomization->treatment_arm Intervention placebo_arm Placebo Arm randomization->placebo_arm Control assessment Assessment of Primary and Secondary Endpoints treatment_arm->assessment placebo_arm->assessment analysis Statistical Analysis and Comparison of Outcomes assessment->analysis results Clinical Trial Results analysis->results

Caption: Generalized Workflow of a Randomized Controlled Trial for Anti-Adhesion Therapies.

References

Safety Operating Guide

Proper Disposal of Rivipansel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational drugs like rivipansel is paramount to maintaining a safe laboratory environment and preventing environmental contamination. This guide provides essential safety and logistical information, outlining the proper procedures for the disposal of this compound, consistent with safety data sheet (SDS) recommendations and general laboratory best practices.

This compound Safety and Hazard Information

This compound sodium is an investigational drug that was developed for sickle cell disease.[1][2] Understanding its hazard profile is the first step in safe handling and disposal.

Hazard Classification: According to its Safety Data Sheet, this compound sodium is classified as:

  • Acute toxicity, Oral (Category 4)[3]

  • Acute aquatic toxicity (Category 1)[3]

  • Chronic aquatic toxicity (Category 1)[3]

Key Hazard Statements:

  • H302: Harmful if swallowed.

  • H410: Very toxic to aquatic life with long lasting effects.

This information underscores the importance of preventing this compound from entering the environment, particularly waterways.

Quantitative Data Summary

The following table summarizes key information for this compound sodium.

PropertyInformationReference
Chemical Name This compound sodium
Synonyms GMI-1070; PF-06460031
CAS Number 1189037-60-2
Molecular Formula C58H74N6O31S3
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents

Personal Protective Equipment (PPE) and Handling

Proper handling is crucial to minimize exposure and prevent accidental release.

Recommended PPE:

  • Protective gloves

  • Safety glasses

  • Laboratory coat

Handling Precautions:

  • Avoid inhalation, contact with eyes and skin.

  • Avoid dust and aerosol formation.

  • Use only in areas with appropriate exhaust ventilation.

  • Do not eat, drink, or smoke when using this product.

  • Wash skin thoroughly after handling.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of contents/container to an approved waste disposal plant . The following protocol provides a detailed, step-by-step guide for laboratory personnel.

Experimental Protocol: Disposal of this compound Waste

  • Segregation of Waste:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be segregated as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The primary hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")

      • The date accumulation started.

    • Keep the waste container securely closed except when adding waste.

  • Decontamination of Labware and Surfaces:

    • For reusable labware, a thorough decontamination procedure is necessary.

    • The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.

    • Subsequent rinses with a suitable solvent (e.g., water, if appropriate for the formulation) should also be collected as hazardous waste.

    • Wipe down any surfaces that may have come into contact with this compound with an appropriate cleaning agent, and dispose of the cleaning materials as hazardous waste.

  • Disposal of Empty Containers:

    • Thoroughly empty all contents from the original this compound container.

    • The first rinse of the empty container with a suitable solvent must be collected as hazardous waste.

    • After thorough rinsing, deface or remove the original label to prevent misuse.

    • Dispose of the rinsed and dried container in accordance with institutional and local regulations for chemical containers.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

This compound Disposal Workflow

Rivipansel_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decontaminate Decontaminate Reusable Labware & Work Surfaces start->decontaminate empty_containers Manage Empty Containers start->empty_containers segregate Segregate this compound Waste (Unused product, contaminated labware, PPE) ppe->segregate collect Collect in Labeled, Leak-Proof Hazardous Waste Container segregate->collect store Store Sealed Waste Container in Designated Area collect->store collect_rinsate Collect First Rinse as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->collect rinse_container Triple Rinse Empty Container empty_containers->rinse_container collect_first_rinse Collect First Rinse as Hazardous Waste rinse_container->collect_first_rinse dispose_container Deface Label & Dispose of Rinsed Container per Institutional Policy rinse_container->dispose_container collect_first_rinse->collect contact_ehs Contact EHS/Licensed Contractor for Pickup and Final Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet and your Environmental Health and Safety office for guidance.

References

Essential Safety and Operational Guide for Handling Rivipansel

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Rivipansel. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing health risks.

Hazard Identification and Safety Precautions

This compound sodium is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The following table summarizes the key hazard information.

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory. The selection of PPE is contingent on the potential risk of exposure to the hazardous substance[2].

  • Eye Protection : Wear safety glasses with side shields or goggles to protect against splashes.

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are required to prevent skin contact.

  • Respiratory Protection : If there is a risk of inhalation of dust or aerosols, a NIOSH-approved respirator should be used. Work should be conducted in a well-ventilated area, preferably under a fume hood.

  • Body Protection : A lab coat or gown should be worn to protect the body from potential contamination. In cases of significant exposure risk, coveralls may be necessary.

The following diagram illustrates the proper sequence for donning PPE.

PPE_Donning_Sequence Start Start Gown 1. Gown Start->Gown Mask 2. Mask or Respirator Gown->Mask Goggles 3. Goggles or Face Shield Mask->Goggles Gloves 4. Gloves Goggles->Gloves End Ready to Handle this compound Gloves->End

Figure 1: Recommended sequence for putting on Personal Protective Equipment (PPE).

Operational and Handling Plan

Strict adherence to the following procedures is essential for the safe handling of this compound in a laboratory setting.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.

Preparation and Use:

  • All handling of this compound should be performed in a designated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.

  • Avoid inhalation, and contact with eyes and skin.

  • Do not eat, drink, or smoke in the area where this compound is being handled.

  • Wash hands thoroughly after handling the substance.

The logical workflow for handling this compound is depicted in the diagram below.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh and Transfer this compound Prepare_Work_Area->Weigh_Transfer Dissolve Dissolve in Solvent (if required) Weigh_Transfer->Dissolve Decontaminate Decontaminate Work Surfaces Dissolve->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Figure 2: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

This compound is very toxic to aquatic life, and therefore, proper disposal is critical to prevent environmental contamination.

  • Waste Collection : All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method : Dispose of the contents and the container at an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal. Do not release into the environment.

Emergency Procedures

In Case of a Spill:

  • Evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection.

  • Collect the spillage and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontamination agent.

First Aid Measures:

  • If Swallowed : Call a poison center or doctor immediately if you feel unwell. Rinse mouth.

  • Eye Contact : Remove contact lenses if present. Immediately flush eyes with large amounts of water. Seek prompt medical attention.

  • Skin Contact : Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivipansel
Reactant of Route 2
Reactant of Route 2
Rivipansel

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.